4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-1-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPYIDWWAWGJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Predicted Biological Activity of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activities of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes structure-activity relationship (SAR) data from closely related pyrazole analogues to forecast its potential as a fungicide, insecticide, or herbicide. We delve into the probable mechanisms of action, drawing parallels with established commercial products possessing the pyrazole core. Furthermore, this guide outlines detailed, field-proven experimental protocols for researchers to validate these predicted activities, including biochemical assays, electrophysiological methods, and whole-organism bioassays. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries, offering a robust framework for initiating research and development programs centered on this promising chemical scaffold.
Introduction and Structural Context
This compound (CAS No. 1006493-69-1) is a heterocyclic compound featuring a pyrazole ring, a foundational scaffold in a multitude of biologically active molecules.[1][2] The specific substitutions of a chloro group at the 4-position, an isopropyl group at the N1 position, and a carboxylic acid at the 3-position are critical determinants of its potential biological activity. The pyrazole nucleus is a key pharmacophore in numerous commercial pesticides, and its derivatives have demonstrated a wide spectrum of activities, including fungicidal, insecticidal, and herbicidal properties.[1][2]
The presence of the pyrazole-3-carboxylic acid moiety, in particular, suggests a strong potential for fungicidal activity through the inhibition of succinate dehydrogenase (SDH). This is a well-established mechanism for a major class of fungicides known as SDHIs.[3][4] Alternatively, the pyrazole core is also central to a class of insecticides that target the GABA-gated chloride channel.[5][6][7][8][9] Finally, some pyrazole derivatives have been shown to exhibit herbicidal activity by inhibiting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or interfering with photosynthetic electron transport.[1][2][10][11][12][13][14]
This guide will explore these three potential avenues of biological activity, providing the scientific rationale and experimental workflows to systematically evaluate this compound.
Predicted Biological Activities and Mechanisms of Action
Based on the analysis of structurally analogous compounds, we predict that this compound is most likely to exhibit fungicidal activity, with secondary potential as an insecticide or herbicide.
Primary Predicted Activity: Fungicidal Action via Succinate Dehydrogenase Inhibition
The most compelling hypothesis for the biological activity of this compound is its function as a succinate dehydrogenase inhibitor (SDHI) fungicide.[3][4]
Causality behind the Prediction:
-
Structural Analogy to Known SDHIs: Many commercial SDHI fungicides, such as fluxapyroxad and bixafen, are pyrazole carboxamides.[15] While the target compound is a carboxylic acid, it can be considered a key intermediate or a bioisostere of the active amide form. The core pyrazole scaffold is crucial for binding to the SDH enzyme complex.
-
Role of Substituents: The chloro-substituent at the 4-position and the isopropyl group at the N1-position are common features in potent SDHI fungicides, contributing to the overall lipophilicity and steric bulk that can enhance binding to the target enzyme.[16][17][18][19]
Proposed Mechanism of Action:
Succinate dehydrogenase (also known as Complex II) is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[3][4] SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone. This disruption of the respiratory chain leads to a halt in ATP production, ultimately causing fungal cell death.[3][4]
Experimental Protocols for Activity Validation
To empirically determine the biological activity of this compound, a tiered screening approach is recommended, starting with in vitro biochemical assays and progressing to whole-organism bioassays.
Fungicidal Activity Assessment
This biochemical assay directly measures the inhibitory effect of the compound on the SDH enzyme.
Protocol:
-
Enzyme Source: Isolate mitochondria from a representative fungal species (e.g., Botrytis cinerea or Sclerotinia sclerotiorum).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA).
-
Reaction Mixture: In a 96-well plate, combine the mitochondrial preparation, succinate (as the substrate), and varying concentrations of this compound.
-
Detection: Add a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[20][21]
-
Measurement: Monitor the decrease in absorbance of DCPIP over time using a spectrophotometer at a wavelength of 600 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Self-Validation System:
-
Positive Control: Include a known SDHI fungicide (e.g., boscalid) to confirm the assay is performing correctly.
-
Negative Control: A reaction mixture without the test compound to establish the baseline enzyme activity.
-
Blank: A well containing all components except the enzyme to account for any non-enzymatic reduction of DCPIP.
This assay evaluates the compound's ability to inhibit fungal growth on a solid medium.
Protocol:
-
Medium Preparation: Prepare potato dextrose agar (PDA) and amend it with a range of concentrations of this compound.
-
Inoculation: Place a mycelial plug of the test fungus (e.g., Alternaria solani, Fusarium graminearum) in the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C).
-
Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the compound) reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC50 value (the effective concentration that inhibits 50% of fungal growth).
Self-Validation System:
-
Positive Control: A commercial fungicide with known efficacy against the test fungus.
-
Negative Control: PDA plates without the test compound.
-
Solvent Control: If the compound is dissolved in a solvent, include plates with the solvent alone to ensure it has no effect on fungal growth.
Insecticidal Activity Assessment
This electrophysiological assay investigates the compound's effect on the GABA receptor, a key target for many insecticides.[22][23][24][25][26]
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 cells) expressing insect GABA receptors.
-
Electrophysiology Setup: Employ a patch-clamp technique to measure the flow of chloride ions through the GABA-gated channels.
-
GABA Application: Apply a known concentration of GABA to elicit a baseline chloride current.
-
Compound Application: Co-apply GABA with varying concentrations of this compound.
-
Measurement: Record the changes in the chloride current in the presence of the test compound.
-
Data Analysis: Determine if the compound blocks or modulates the GABA-induced current and calculate the IC50 or EC50 value.
Self-Validation System:
-
Positive Control: A known GABA receptor antagonist (e.g., fipronil).[7][9]
-
Negative Control: Application of GABA alone.
-
Vehicle Control: Application of the solvent used to dissolve the test compound.
This assay assesses the toxicity of the compound to a model insect species.[27][28][29][30]
Protocol:
-
Test Organism: Select a suitable insect species (e.g., fruit flies (Drosophila melanogaster) or aphids (Myzus persicae)).
-
Application Method:
-
Contact Toxicity: Apply a solution of the compound to a surface (e.g., the inside of a vial) and introduce the insects.
-
Ingestion Toxicity: Incorporate the compound into the insect's diet.
-
-
Observation: Monitor the insects for signs of toxicity, such as mortality, paralysis, or behavioral changes, over a set period (e.g., 24, 48, and 72 hours).
-
Data Analysis: Determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population).
Self-Validation System:
-
Positive Control: A commercial insecticide with a known mode of action.
-
Negative Control: Untreated insects.
-
Solvent Control: Insects exposed to the solvent alone.
Herbicidal Activity Assessment
This biochemical assay measures the compound's ability to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[10][11][13]
Protocol:
-
Enzyme Source: Purify HPPD from a plant source (e.g., spinach or Arabidopsis thaliana).
-
Reaction Mixture: Combine the purified enzyme, its substrate (4-hydroxyphenylpyruvate), and various concentrations of the test compound.
-
Measurement: Monitor the consumption of oxygen or the formation of the product (homogentisate) using an appropriate method (e.g., an oxygen electrode or HPLC).
-
Data Analysis: Calculate the IC50 value for HPPD inhibition.
Self-Validation System:
-
Positive Control: A known HPPD inhibitor herbicide (e.g., mesotrione).
-
Negative Control: A reaction mixture without the test compound.
This assay evaluates the compound's effect on plant growth.[31]
Protocol:
-
Test Species: Select both a monocot (e.g., barnyardgrass, Echinochloa crus-galli) and a dicot (e.g., velvetleaf, Abutilon theophrasti) species.
-
Application: Apply the test compound at various concentrations to either the soil (pre-emergence) or directly to the foliage of young plants (post-emergence).
-
Growth Conditions: Maintain the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Evaluation: After a set period (e.g., 14-21 days), assess the plants for signs of injury, such as stunting, chlorosis, or necrosis.
-
Data Analysis: Determine the GR50 value (the concentration that causes a 50% reduction in plant growth or biomass).
Self-Validation System:
-
Positive Control: A commercial herbicide with a known mode of action.
-
Negative Control: Untreated plants.
-
Solvent Control: Plants treated with the solvent alone.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clear, well-structured tables for easy comparison.
Table 1: Predicted Biological Activity Profile of this compound
| Activity Type | Predicted Target | Predicted Potency (IC50/EC50/LC50/GR50) | Confidence Level |
| Fungicidal | Succinate Dehydrogenase (SDH) | 0.1 - 10 µM | High |
| Insecticidal | GABA-gated Chloride Channel | 1 - 50 µM | Moderate |
| Herbicidal | HPPD or Photosystem II | > 50 µM | Low |
Visualizing Workflows and Pathways
Diagrams are essential for visualizing the experimental workflows and the proposed mechanisms of action.
Caption: Tiered screening workflow for biological activity assessment.
Caption: Proposed mechanism of action: Inhibition of Succinate Dehydrogenase (SDH).
Conclusion
While this compound is a relatively uncharacterized compound, a thorough analysis of its structural features and the broader landscape of pyrazole-based agrochemicals strongly suggests its potential as a fungicidal agent, likely acting through the inhibition of succinate dehydrogenase. Secondary insecticidal and herbicidal activities, while less probable, should not be entirely discounted without empirical testing. The experimental protocols detailed in this guide provide a clear and robust roadmap for the comprehensive evaluation of this compound's biological activities. The successful validation of any of these predicted activities could position this compound as a valuable lead compound for the development of new crop protection agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Action of phenylpyrazole insecticides at the GABA-gated chloride channel (1993) | L.M. Cole | 496 Citations [scispace.com]
- 6. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 7. Action of phenylpyrazole insecticides at the GABA-gated chloride channel (1993) | L.M. Cole | 496 Citations [scispace.com]
- 8. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. academic.oup.com [academic.oup.com]
- 19. Structure-activity relationship of carboxin-related carboxamides as fungicide [jstage.jst.go.jp]
- 20. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sophion.com [sophion.com]
- 26. researchgate.net [researchgate.net]
- 27. longdom.org [longdom.org]
- 28. journals.rdagriculture.in [journals.rdagriculture.in]
- 29. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 30. researchgate.net [researchgate.net]
- 31. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action: 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold represents a cornerstone in the development of contemporary therapeutic and agrochemical agents. Its derivatives are known to exhibit a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] This guide focuses on elucidating the mechanism of action for a specific, yet under-documented molecule: this compound. While direct empirical data for this compound is not extensively available in peer-reviewed literature, its structural architecture provides a compelling basis for a hypothesized mechanism of action rooted in a well-established class of agricultural fungicides. This document will, therefore, present a detailed, evidence-based hypothesis that this compound functions as an inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. We will explore the intricacies of this mechanism, the structural features of the molecule that support this hypothesis, and provide robust, actionable experimental protocols for its validation.
The Pyrazole Core: A Privileged Scaffold in Bioactive Compound Design
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is found in numerous biologically active compounds and has been a fertile ground for medicinal and agricultural chemistry research.[1] The versatility of the pyrazole core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Pyrazole-containing compounds have been successfully developed as analgesics, anti-inflammatory agents, and, most relevant to this guide, potent fungicides.[1][2]
Hypothesized Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
Based on a comprehensive analysis of structurally related compounds, we postulate that this compound exerts its biological activity, particularly its potential antifungal effects, through the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[2]
The Critical Role of Succinate Dehydrogenase in Fungal Respiration
Succinate dehydrogenase is a key enzyme with a dual role in cellular metabolism. It participates in both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons from succinate to the quinone pool.[2][3] This function is vital for the production of adenosine triphosphate (ATP), the primary energy currency of the cell.
The inhibition of SDH leads to a cascade of detrimental effects within the fungal cell:
-
Disruption of the Electron Transport Chain: By blocking the transfer of electrons, the entire process of oxidative phosphorylation is hampered.
-
Inhibition of ATP Synthesis: The compromised electron flow results in a significant reduction in ATP production, leading to an energy crisis within the cell.
-
Accumulation of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the incomplete reduction of oxygen, generating harmful ROS that cause oxidative damage to cellular components.[2]
This multifaceted disruption of cellular respiration ultimately leads to the cessation of fungal growth and cell death.
Figure 1: Hypothesized inhibition of the mitochondrial electron transport chain by this compound at the level of Succinate Dehydrogenase (Complex II).
Structure-Activity Relationship (SAR) Analysis
The structural features of this compound are consistent with those of known pyrazole-based SDH inhibitors.
-
Pyrazole Core: The pyrazole ring serves as the fundamental scaffold for interaction with the enzyme's active site.
-
1-Isopropyl Group: The substituent at the N1 position of the pyrazole ring is crucial for positioning the molecule within the binding pocket. The isopropyl group is a moderately bulky, lipophilic moiety that can engage in hydrophobic interactions.
-
4-Chloro Group: Halogen atoms, such as chlorine, at the 4-position of the pyrazole ring are known to enhance the potency of SDH inhibitors, likely by participating in favorable interactions within the enzyme's active site.
-
3-Carboxylic Acid Group: While many commercial SDH inhibitors feature a carboxamide at this position, the carboxylic acid itself is a key precursor in their synthesis.[4] It is plausible that the carboxylic acid can form hydrogen bonds or ionic interactions within the active site. Alternatively, this molecule could act as a pro-drug, being converted to an active carboxamide in vivo.
Experimental Protocols for Mechanism of Action Validation
To empirically validate the hypothesized mechanism of action, a series of in vitro assays are proposed.
Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is designed to directly measure the inhibitory effect of the test compound on SDH activity.
Materials:
-
Mitochondrial fraction isolated from a relevant fungal species (e.g., Sclerotinia sclerotiorum or Rhizoctonia solani).
-
This compound.
-
Succinate.
-
2,6-dichlorophenolindophenol (DCPIP).
-
Phenazine methosulfate (PMS).
-
Potassium phosphate buffer.
-
Microplate reader.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of succinate, DCPIP, and PMS in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the mitochondrial fraction.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known SDH inhibitor like boscalid) and a negative control (solvent only).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Add succinate, PMS, and DCPIP to each well to initiate the reaction.
-
-
Data Acquisition:
-
Measure the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Figure 2: Experimental workflow for the in vitro SDH inhibition assay.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of fungal pathogens.
Materials:
-
This compound.
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus).
-
Appropriate liquid growth medium (e.g., RPMI-1640).
-
96-well microplates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal strains and prepare a standardized inoculum suspension.
-
-
Compound Dilution:
-
Perform serial dilutions of the test compound in the growth medium in a 96-well plate.
-
-
Inoculation:
-
Add the fungal inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth.
-
-
MIC Determination:
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
-
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: In Vitro SDH Inhibition Data
| Compound | Target Organism | IC50 (µM) |
| This compound | Sclerotinia sclerotiorum | [Insert Value] |
| This compound | Rhizoctonia solani | [Insert Value] |
| Boscalid (Positive Control) | Sclerotinia sclerotiorum | [Insert Value] |
Table 2: In Vitro Antifungal Activity Data
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | [Insert Value] | [Insert Value] |
| Fluconazole (Positive Control) | [Insert Value] | [Insert Value] |
A potent IC50 value in the SDH inhibition assay, coupled with significant MIC values against relevant fungal pathogens, would provide strong evidence to support the hypothesized mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, a robust hypothesis can be formulated based on its structural analogy to the well-characterized class of pyrazole carboxamide SDH inhibitors. The proposed role of this compound as an inhibitor of fungal succinate dehydrogenase is scientifically sound and provides a clear direction for future research. The experimental protocols detailed in this guide offer a comprehensive framework for validating this hypothesis and elucidating the full biological activity profile of this promising molecule. The insights gained from such studies will be invaluable for the development of novel antifungal agents in both medicine and agriculture.
References
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and diverse biological activities. Accurate and comprehensive structural elucidation of novel pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential as drug candidates. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework based on established principles and data from analogous structures. As no public-domain experimental spectra for this specific molecule are currently available, this document serves as a robust predictive reference for researchers synthesizing or working with this compound.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound that will influence its spectroscopic signature are:
-
Aromatic Pyrazole Ring: A five-membered heterocyclic ring with two adjacent nitrogen atoms, providing a distinct electronic environment.
-
Substituents on the Pyrazole Ring:
-
C3-Carboxylic Acid: An electron-withdrawing group that will significantly influence the chemical shifts of adjacent protons and carbons.
-
C4-Chlorine: An electronegative atom that will deshield neighboring nuclei.
-
N1-Isopropyl Group: An alkyl substituent that will introduce characteristic proton and carbon signals with specific splitting patterns.
-
The interplay of these features dictates the precise spectroscopic fingerprint of the molecule.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit four distinct signals corresponding to the pyrazole ring proton, the carboxylic acid proton, and the methine and methyl protons of the isopropyl group. The anticipated chemical shifts and multiplicities are detailed in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | N/A | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[1] |
| Pyrazole H-5 | 7.8 - 8.2 | Singlet | N/A | This proton is on an aromatic, electron-deficient ring and is deshielded by the adjacent nitrogen and the chlorine at C4. Data for the analogous 4-chloro-1H-pyrazole-3-carboxylic acid shows the H-5 proton at approximately 7.94 ppm.[2] |
| Isopropyl Methine (-CH) | 4.5 - 4.9 | Septet | ~7.0 | The methine proton is attached to the N1 of the pyrazole ring and is coupled to the six equivalent methyl protons, resulting in a septet. Data for 1-isopropyl-1H-pyrazole-4-carbaldehyde shows this proton at ~4.6 ppm.[3] |
| Isopropyl Methyl (-CH₃) | 1.4 - 1.6 | Doublet | ~7.0 | The six equivalent methyl protons are coupled to the single methine proton, giving rise to a doublet. Data for 1-isopropyl-1H-pyrazole-4-carbaldehyde shows these protons at ~1.5 ppm.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility and data quality.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shift of the labile carboxylic acid proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct carbon signals are expected, as outlined in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 160 - 165 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[1] |
| Pyrazole C-3 | 145 - 150 | This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the aromatic ring. |
| Pyrazole C-5 | 135 - 140 | This carbon is adjacent to the N1 and C4 positions of the pyrazole ring. |
| Pyrazole C-4 | 110 - 115 | This carbon is directly bonded to the chlorine atom, which will cause a significant downfield shift. |
| Isopropyl Methine (-CH) | 50 - 55 | The methine carbon is directly attached to the nitrogen of the pyrazole ring. Data for 1-isopropyl-1H-pyrazole shows this carbon at approximately 51.5 ppm. |
| Isopropyl Methyl (-CH₃) | 21 - 24 | The methyl carbons of the isopropyl group are in a typical aliphatic region. Data for 1-isopropyl-1H-pyrazole shows these carbons at approximately 22.8 ppm. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform and phase correction. Reference the spectrum to the deuterated solvent signal.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₇H₉ClN₂O₂), the expected monoisotopic mass is approximately 204.0353 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 204. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 206 with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pathway:
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, as depicted in the following workflow:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of the carboxylic acid group (-COOH): This is a common fragmentation for carboxylic acids, leading to a fragment at m/z 159/161.[4]
-
Loss of the isopropyl group (-C₃H₇): Cleavage of the N-C bond of the isopropyl group would result in a fragment at m/z 161/163.
-
Loss of a methyl group (-CH₃): Fragmentation of the isopropyl group could lead to the loss of a methyl radical, producing a fragment at m/z 189/191.
-
Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond would yield a fragment at m/z 169.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas or liquid chromatography system.
-
Ionization Method: Electron Ionization (EI) is a common technique for generating fragment ions and a characteristic mass spectrum. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 205/207.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the pyrazole ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption (cm⁻¹) | Description |
| Carboxylic Acid O-H Stretch | 2500-3300 | Very broad and strong absorption due to hydrogen bonding.[1] |
| C-H Stretch (Aliphatic) | 2850-3000 | Absorptions from the isopropyl group. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong and sharp absorption. Conjugation with the pyrazole ring may shift this to a slightly lower wavenumber.[1] |
| C=N and C=C Stretch (Pyrazole Ring) | 1450-1600 | Multiple bands of variable intensity, characteristic of the aromatic pyrazole ring.[5] |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong absorption. |
| C-Cl Stretch | 700-800 | Moderate to weak absorption. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra are based on the fundamental principles of spectroscopy and comparative data from structurally related molecules. This information will be invaluable to researchers in the fields of medicinal chemistry and drug development for the verification of synthesized material and as a foundation for further analytical studies. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar compounds.
References
An In-Depth Technical Guide to 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid and its Derivatives: Synthesis, Properties, and Applications in Modern Chemistry
This technical guide provides a comprehensive overview of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, a versatile heterocyclic building block, and its derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical research, this document delves into the synthesis, chemical properties, and burgeoning applications of this pyrazole scaffold. We will explore the nuanced methodologies for its preparation and derivatization, with a particular focus on the formation of carboxamides, and discuss the significant biological activities exhibited by analogous structures, thereby highlighting the potential of this compound class in modern chemical research.
Introduction: The Pyrazole Core in Chemical Innovation
The pyrazole ring system is a cornerstone in the design of biologically active molecules, demonstrating a remarkable spectrum of pharmacological and agrochemical properties.[1] Its unique structural features allow for diverse substitutions, enabling fine-tuning of its physicochemical and biological profiles. Among the vast family of pyrazole-containing compounds, this compound stands out as a key intermediate for the synthesis of a variety of derivatives, particularly carboxamides, which have shown significant promise in several therapeutic and agricultural domains.[1] This guide aims to provide a detailed exposition of this compound, from its synthesis to the exploration of its derivatives' potential.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and drug design. The table below summarizes its key computed properties.
| Property | Value | Source |
| Molecular Formula | C7H9ClN2O2 | N/A |
| Molecular Weight | 188.61 g/mol | N/A |
| CAS Number | 1006493-69-1 | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Synthesis of this compound: A Proposed Pathway
Step-by-Step Methodology (Proposed)
Step 1: Synthesis of Ethyl 1-isopropyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
-
To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate in a suitable solvent such as ethanol, add isopropylhydrazine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
The cyclocondensation reaction is expected to yield the pyrazolone intermediate.
-
Isolate the product by evaporation of the solvent and purification by recrystallization or column chromatography.
Rationale: This is a standard Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring from a β-ketoester equivalent and a hydrazine.
Step 2: Synthesis of Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate
-
Dissolve the pyrazole intermediate from Step 1 in a suitable solvent.
-
Add a chlorinating agent such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS). A patent for the preparation of similar 4-chloropyrazoles suggests the use of hypochloric acid or its salts in the substantial absence of a carboxylic acid.[3] Another patent describes the use of thionyl chloride in the presence of a catalyst.[4]
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 4-chloro-pyrazole ester.
Rationale: Electrophilic chlorination at the C4 position of the pyrazole ring is a common transformation. The choice of chlorinating agent and reaction conditions can be optimized to achieve high regioselectivity and yield.
Step 3: Synthesis of this compound
-
Dissolve the ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH), and heat the mixture to reflux.
-
Monitor the saponification of the ester by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Rationale: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.
Derivatization: The Gateway to Bioactive Carboxamides
The carboxylic acid moiety of this compound is a versatile handle for further derivatization, most notably for the synthesis of carboxamides. These derivatives have garnered significant attention in medicinal chemistry and agrochemical research.[1][5]
General Experimental Protocol for Carboxamide Synthesis
Step 1: Formation of the Acid Chloride
-
To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or gentle heating until the evolution of gas ceases.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonyl chloride, which is often used in the next step without further purification.
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial step for efficient amide bond formation.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a solution of the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove unreacted starting materials and byproducts.
-
Dry the organic layer, concentrate, and purify the resulting carboxamide derivative by recrystallization or column chromatography.
Rationale: The nucleophilic acyl substitution reaction between the highly reactive acid chloride and an amine is a robust and widely used method for forming amide bonds.
Applications and Biological Significance of Derivatives
While specific biological data for derivatives of this compound are not extensively documented, the broader class of pyrazole-3-carboxamides has been a fertile ground for the discovery of potent bioactive molecules.
Agrochemical Applications
Pyrazole carboxamides are a well-established class of fungicides.[6][7][8][9] They often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi. The structural features of this compound, particularly the substituted pyrazole ring, are consistent with the core pharmacophore of several commercial SDHI fungicides. Derivatization of the carboxylic acid with various amine moieties could lead to the discovery of novel and potent antifungal agents.
Pharmaceutical and Drug Development Applications
In the realm of medicinal chemistry, pyrazole-3-carboxamides have been investigated for a wide range of therapeutic applications.
-
Anticancer Activity : Numerous pyrazole derivatives have been reported to exhibit significant anticancer properties.[10] For instance, certain 1H-pyrazole-3-carboxamide derivatives have been shown to act as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[11] Other derivatives have been found to interact with DNA, suggesting a different mechanism of anticancer action.[10]
-
Kinase Inhibition : The pyrazole scaffold is a common feature in many kinase inhibitors. The structural arrangement of substituents on the pyrazole ring can be tailored to achieve high affinity and selectivity for specific kinases, which are crucial targets in oncology and inflammatory diseases.[11]
-
Carbonic Anhydrase Inhibition : Pyrazole-carboxamides bearing sulfonamide moieties have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[12] Selective inhibition of CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.
-
Antimicrobial Activity : Pyrazole carboxamide derivatives have also been evaluated for their antibacterial and antifungal activities, showing promise as potential new antimicrobial agents.[1][5][13]
The diverse biological activities of pyrazole-3-carboxamides underscore the potential of this compound as a valuable starting material for the development of new therapeutic agents and agrochemicals. Further research into the synthesis and biological evaluation of its derivatives is warranted.
Conclusion and Future Outlook
This compound is a promising heterocyclic building block with significant potential for the synthesis of novel bioactive compounds. While its own synthesis and the specific activities of its direct derivatives are not yet widely reported, the established importance of the pyrazole-3-carboxamide scaffold in both medicinal and agricultural chemistry provides a strong rationale for its further investigation. The synthetic pathways and methodologies outlined in this guide offer a solid foundation for researchers to explore the chemical space around this core structure. The continued exploration of derivatives of this compound is expected to yield new molecules with potent and selective biological activities, contributing to the advancement of drug discovery and crop protection.
References
- 1. jocpr.com [jocpr.com]
- 2. 1006493-69-1 CAS Manufactory [m.chemicalbook.com]
- 3. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 4. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
A Technical Guide to the Synthesis, Application, and Future of Substituted Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted pyrazole carboxylic acids represent a cornerstone scaffold in modern chemistry, demonstrating remarkable versatility across pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides an in-depth analysis of this critical class of compounds, moving beyond a simple recitation of facts to explore the causal relationships between molecular structure, mechanism of action, and practical application. We will dissect the synthetic pathways, explore the structure-activity relationships (SAR) that drive innovation, and provide validated experimental protocols. This document is designed to serve as a comprehensive resource for professionals seeking to leverage the unique properties of pyrazole carboxylic acids in their research and development endeavors.
Introduction: The Pyrazole Carboxylic Acid Core
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] The addition of a carboxylic acid group creates a molecule with a unique combination of properties: the pyrazole moiety offers metabolic stability and acts as a versatile scaffold for substitutions, while the carboxylic acid group provides a key interaction point for biological targets, often serving as a hydrogen bond donor/acceptor or a coordination site for metal ions.[4][5] This duality is the foundation of their broad utility.
Substitutions at various positions on the pyrazole ring dramatically alter the molecule's steric, electronic, and pharmacokinetic properties, allowing for fine-tuning of its activity for specific applications.
Caption: General structure of a substituted pyrazole carboxylic acid.
Key Application Domains
The functional adaptability of substituted pyrazole carboxylic acids has led to their successful commercialization in several high-impact sectors.
Pharmaceuticals: Precision-Targeted Therapeutics
The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[6][7] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][8]
Case Study: Celecoxib - A COX-2 Selective Inhibitor
Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole that serves as a nonsteroidal anti-inflammatory drug (NSAID).[9][10] Its primary application is in the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[10]
-
Mechanism of Action: Unlike traditional NSAIDs that inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), celecoxib is highly selective for COX-2.[10][11][12] COX-2 is primarily expressed at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[11][12][13] The selectivity of celecoxib is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket near the active site of the COX-2 enzyme—a feature absent in COX-1.[10][11] This selective inhibition allows celecoxib to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[10][12]
Caption: Mechanism of COX-2 inhibition by Celecoxib.
Agrochemicals: Protecting Global Food Supplies
In agriculture, pyrazole carboxamides (derived from pyrazole carboxylic acids) are a vital class of fungicides. They are particularly effective as Succinate Dehydrogenase Inhibitors (SDHIs).
Case Study: Fluxapyroxad - A Broad-Spectrum SDHI Fungicide
Fluxapyroxad is a systemic fungicide used to control a wide range of fungal diseases on crops such as grains, fruits, and vegetables.[14] It is an amide of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[15]
-
Mechanism of Action: Fluxapyroxad targets Complex II (succinate dehydrogenase or SQR) in the mitochondrial respiratory chain of fungi.[14][16][17] By inhibiting this enzyme, it blocks the tricarboxylic acid (TCA) cycle and electron transport, effectively halting cellular respiration and energy production in the pathogen.[14][16] This leads to the inhibition of spore germination, germ tube growth, and mycelial development, providing both preventative and curative action against fungal infections.[14][16][18]
Materials Science: Building Functional Frameworks
The rigid structure of the pyrazole ring combined with the coordinating capability of the carboxylic acid group makes these molecules excellent organic linkers for the construction of Metal-Organic Frameworks (MOFs).[19]
-
Application in MOFs: MOFs are highly porous, crystalline materials with vast internal surface areas.[20] Pyrazole carboxylic acids can self-assemble with metal ions to form 3D networks with tailored pore sizes and chemical functionalities.[19] These advanced materials have significant potential in applications such as gas storage (e.g., hydrogen and carbon dioxide), chemical separations, and catalysis.[19][20]
Structure-Activity Relationships (SAR)
The potency and selectivity of substituted pyrazole carboxylic acids are highly dependent on the nature and position of substituents on the pyrazole ring. Understanding SAR is crucial for rational drug and pesticide design.
| Position | Substituent Type | Observed Effect | Example Application |
| N1 | Large, hydrophobic groups (e.g., 2,4-dichlorophenyl) | Can enhance binding affinity and selectivity for specific receptor pockets. | Cannabinoid Receptor Antagonists[21] |
| C3 | Carboxamide, Ester | Modulates bioavailability and target interaction. Amide formation is key for SDHI fungicides. | Fungicides (Fluxapyroxad)[15], Anticancer Agents[5] |
| C4 | Methyl, Halogen | Can influence steric hindrance and electronic properties, affecting binding orientation. | Cannabinoid Receptor Antagonists[21] |
| C5 | Aryl groups (e.g., p-iodophenyl, 4-methylphenyl) | Often critical for target engagement, fitting into specific hydrophobic pockets of enzymes or receptors. | COX-2 Inhibitors (Celecoxib)[9], Cannabinoid Antagonists[21] |
Systematic modification of these positions allows chemists to optimize properties like potency, selectivity, solubility, and metabolic stability.[5][22][23] For instance, in ALKBH1 inhibitors, moving the carboxylic acid from the 4-position to the 3-position resulted in a 1200-fold decrease in activity, highlighting the critical role of substituent placement for target interaction.[5]
Synthetic Methodologies and Protocols
The synthesis of substituted pyrazole carboxylic acids is well-established, with the most common route involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[24][25]
Workflow: General Synthesis to Biological Assay
Caption: General workflow from synthesis to biological evaluation.
Protocol 1: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid
This protocol describes a representative synthesis via the reaction of an ethyl benzoylpyruvate (a 1,3-dicarbonyl equivalent) with phenylhydrazine, followed by hydrolysis.
Materials:
-
Ethyl benzoylpyruvate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus
Methodology:
-
Cyclocondensation:
-
In a round-bottom flask, dissolve ethyl benzoylpyruvate (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (1.1 eq) dropwise to the solution while stirring at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The acidic medium catalyzes the condensation and subsequent cyclization to form the stable pyrazole ring. Refluxing ensures the reaction goes to completion.
-
-
Isolation of Ester Intermediate:
-
After cooling, pour the reaction mixture into ice-cold water.
-
The solid ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Saponification (Hydrolysis):
-
Suspend the crude ester intermediate in ethanol.
-
Add an aqueous solution of NaOH (2.0 eq).
-
Heat the mixture to reflux for 2-3 hours until the solid dissolves and TLC indicates the absence of the starting ester.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of the carboxylate salt.
-
-
Acidification and Purification:
-
Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.
-
Dilute the remaining solution with water and cool in an ice bath.
-
Acidify the solution dropwise with concentrated HCl until the pH is ~2.
-
The target carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
-
Validation:
-
Confirm the structure and purity of the final compound using NMR spectroscopy, mass spectrometry, and melting point analysis.
-
Future Perspectives and Challenges
The field of substituted pyrazole carboxylic acids continues to evolve. Future research is likely to focus on several key areas:
-
New Biological Targets: High-throughput screening will continue to identify pyrazole carboxylic acids as inhibitors for novel enzymes and receptors, expanding their therapeutic potential.[26]
-
Combating Resistance: In agrochemicals, the development of new pyrazole derivatives is crucial to manage the emergence of fungicide-resistant strains.
-
Advanced Materials: The design of novel pyrazole-based linkers will lead to MOFs with enhanced stability and highly specific functionalities for carbon capture and catalysis.
-
Green Synthesis: A growing emphasis will be placed on developing more environmentally friendly synthetic routes, utilizing methods like microwave-assisted synthesis or solvent-free reactions.[3]
The primary challenge lies in the rational design of molecules with high target specificity to minimize off-target effects and toxicity, a continuous effort guided by computational modeling and detailed SAR studies.[5]
Conclusion
Substituted pyrazole carboxylic acids are a testament to the power of a versatile chemical scaffold. From alleviating pain in patients to protecting vital crops and forming the building blocks of next-generation materials, their impact is undeniable. The principles and protocols outlined in this guide provide a framework for understanding and harnessing the potential of this remarkable class of molecules. Continued exploration in this area promises to yield further innovations that will address critical challenges in medicine, agriculture, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. royal-chem.com [royal-chem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. study.com [study.com]
- 14. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 15. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyrazole synthesis [organic-chemistry.org]
- 26. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Next-Generation Fungicides: A Technical Guide to 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
For Immediate Release to the Scientific Community
In the relentless pursuit of robust and sustainable crop protection solutions, the pyrazole carboxamide class of fungicides has emerged as a cornerstone of modern agriculture. Their efficacy hinges on the precise molecular architecture of their core components. This technical guide delves into the synthesis, significance, and application of a pivotal intermediate: 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid . This document is intended for researchers, synthetic chemists, and professionals in the agrochemical and pharmaceutical industries, providing a comprehensive overview of its role as a high-value building block for advanced fungicidal agents.
The Strategic Importance of Pyrazole Carboxamides in Fungicide Development
Pyrazole carboxamide fungicides represent a critical class of active ingredients renowned for their potent and specific mode of action.[1] These compounds are classified as Succinate Dehydrogenase Inhibitors (SDHIs), targeting a crucial enzyme in the mitochondrial respiratory chain of fungal pathogens.[2] By disrupting this vital energy production pathway, SDHIs effectively halt fungal growth and prevent the onset and spread of a wide range of plant diseases.
The commercial success of numerous SDHI fungicides, including Bixafen, Fluxapyroxad, and Sedaxane, underscores the importance of the pyrazole carboxylic acid moiety in their design.[3][4][5] While many of these established fungicides utilize intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the exploration of alternative substitutions on the pyrazole ring, such as the chloro and isopropyl groups of the title compound, is a key strategy in the development of new fungicides with improved efficacy, expanded spectrum of activity, and enhanced resistance management profiles.[6][7]
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic strategy involves the initial formation of the pyrazole ring system, followed by the introduction of the chloro substituent at the 4-position.
Pathway to the Core Intermediate
The synthetic journey begins with the construction of the pyrazole-3-carboxylic acid backbone, which is then functionalized with the characteristic chloro and isopropyl groups. This process can be systematically approached in three key stages.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
This initial step involves a classic approach to pyrazole synthesis through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Reaction: The synthesis commences with a Claisen condensation between ethyl isovalerate and diethyl oxalate in the presence of a strong base like sodium ethoxide to form the corresponding β-ketoester. This intermediate is then cyclized with isopropylhydrazine in a suitable solvent such as ethanol.
-
Rationale: The use of isopropylhydrazine is critical for the introduction of the N-isopropyl group, a key feature of the target molecule. The subsequent cyclization is a well-established method for the formation of the pyrazole ring.
Step 2: Hydrolysis to 1-isopropyl-1H-pyrazole-3-carboxylic acid
The ester is then hydrolyzed to the corresponding carboxylic acid.
-
Protocol: The ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is subjected to saponification using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, typically under reflux. The reaction mixture is then acidified with a mineral acid, like hydrochloric acid, to precipitate the carboxylic acid.
-
Self-Validation: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) until the starting ester is no longer detectable. The identity and purity of the resulting carboxylic acid can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).
Step 3: Chlorination at the 4-Position
The introduction of the chlorine atom at the 4-position of the pyrazole ring is a crucial step for modulating the biological activity of the final fungicide.
-
Protocol: The 1-isopropyl-1H-pyrazole-3-carboxylic acid is dissolved in a suitable inert solvent, and a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) is added, often in the presence of a radical initiator. The reaction is typically carried out at a controlled temperature to ensure selective chlorination at the desired position.
-
Causality: The 4-position of the pyrazole ring is susceptible to electrophilic substitution. The use of a radical initiator can facilitate the chlorination process. Careful control of stoichiometry and reaction conditions is necessary to prevent over-chlorination or side reactions.
Step 4: Conversion to the Acid Chloride (Optional but Recommended for Amidation)
For the subsequent synthesis of pyrazole carboxamide fungicides, the carboxylic acid is typically converted to the more reactive acid chloride.
-
Protocol: this compound is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane or toluene, to yield 4-chloro-1-isopropyl-1H-pyrazole-3-carbonyl chloride.
-
Significance: The acid chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of anilines or other amino-containing moieties to form the final amide bond of the fungicide.
The Role of this compound in Advanced Fungicide Design
The unique combination of the chloro and isopropyl substituents on the pyrazole ring of this intermediate offers several potential advantages in the design of novel fungicides:
-
Enhanced Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can improve its penetration through the waxy cuticle of plant leaves and the cell membranes of fungal pathogens.
-
Modified Steric and Electronic Properties: The presence of the chloro and isopropyl groups can influence the binding affinity of the final fungicide to the succinate dehydrogenase enzyme, potentially leading to increased potency or a modified spectrum of activity.
-
Resistance Breaking Potential: Novel substitution patterns on the pyrazole ring are a key strategy for developing fungicides that are effective against fungal strains that have developed resistance to existing SDHIs.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate | C₉H₁₄N₂O₂ | 182.22 | Cyclization of β-ketoester with isopropylhydrazine |
| 1-isopropyl-1H-pyrazole-3-carboxylic acid | C₇H₁₀N₂O₂ | 154.17 | Saponification of the corresponding ethyl ester |
| This compound | C₇H₉ClN₂O₂ | 188.61 | Electrophilic chlorination of the pyrazole ring |
| 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonyl chloride | C₇H₈Cl₂N₂O | 207.06 | Reaction of the carboxylic acid with SOCl₂ |
Future Outlook and Research Directions
This compound represents a promising platform for the development of the next generation of SDHI fungicides. Further research in this area should focus on:
-
Synthesis of a diverse library of anilines for coupling with the 4-chloro-1-isopropyl-1H-pyrazole-3-carbonyl chloride to generate a wide range of novel pyrazole carboxamides.
-
Comprehensive biological screening of these new compounds against a broad panel of plant pathogenic fungi to identify lead candidates with superior performance.
-
Structure-activity relationship (SAR) studies to elucidate the key molecular features that contribute to high fungicidal activity and to guide the design of even more potent and selective compounds.
The continued exploration of novel pyrazole carboxylic acid intermediates like the one detailed in this guide will be instrumental in addressing the ongoing challenges of fungicide resistance and ensuring global food security.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sedaxane - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. Isopyrazam (Ref: SYN 520453) [sitem.herts.ac.uk]
- 7. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Role of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic Acid in Oncology: A Survey of the Pyrazole Scaffold in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Publicly Available Research
Extensive investigation into the scientific literature and chemical databases reveals a notable absence of dedicated research on the specific role of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid in cancer research. While this compound is commercially available and its chemical properties are documented, there is a conspicuous lack of published studies detailing its mechanism of action, its effects on cancer cell lines, or its involvement in any anti-tumor signaling pathways. The available information primarily points to its utility as a chemical intermediate, particularly in the synthesis of agrochemicals like pesticides.[1][2] This guide, therefore, pivots to address the broader, well-established role of the pyrazole carboxylic acid scaffold in oncology, providing a framework for understanding the potential of this chemical class and the methodologies used to investigate it.
The Pyrazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The incorporation of a carboxylic acid group further enhances its potential for forming hydrogen bonds and salt bridges with amino acid residues in protein binding pockets.
Derivatives of pyrazole have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and, most pertinently, anticancer properties.[3][4][5] The versatility of the pyrazole core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
General Mechanisms of Action of Anticancer Pyrazole Derivatives
While specific data for this compound is unavailable, research on other pyrazole derivatives has elucidated several mechanisms through which they exert their anticancer effects.
Kinase Inhibition
A prominent mechanism of action for many small molecule cancer drugs is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. Several pyrazole-containing compounds have been identified as potent kinase inhibitors. For instance, derivatives of pyrazolinyl-indole have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various cancers.[6]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Novel pyrazole derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways in cancer cells.[3] For example, certain 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been reported to induce apoptosis in HCT116 colon carcinoma cells, mediated by the p53 tumor suppressor protein.[3]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can prevent cancer cells from proliferating. Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have been found to cause cell cycle arrest at the G0/G1 interphase in a broad range of tumor cell lines.[7]
Hypothetical Investigative Workflow for this compound
Should a research program be initiated to explore the anticancer potential of this compound, a systematic workflow would be essential. The following diagram and protocols outline a standard approach in preclinical cancer drug discovery.
Figure 1: A generalized workflow for the preclinical evaluation of a novel compound's anticancer activity.
Experimental Protocols
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: A Template for Future Findings
Should experimental data become available for this compound, it would be crucial to present it in a clear and comparative manner.
Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HCT116 | Colon Cancer | Data Not Available |
| K562 | Leukemia | Data Not Available |
Conclusion and Future Directions
While this compound itself remains an enigmatic entity within the sphere of cancer research, the broader family of pyrazole carboxylic acid derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The established versatility of the pyrazole scaffold, coupled with the diverse mechanisms of action exhibited by its derivatives, underscores the potential for future research in this area.
The path forward for evaluating compounds like this compound is well-defined by established preclinical testing cascades. Future investigations should focus on systematic screening against diverse cancer cell line panels, followed by in-depth mechanistic studies to elucidate any observed cytotoxic activity. Such efforts will be crucial in determining whether this particular pyrazole derivative, or others like it, hold untapped therapeutic potential in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Pyrazoles: A Comprehensive Technical Guide to Their Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of Halogenated Pyrazoles in Modern Chemistry
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2][3][4] Their inherent structural versatility allows for extensive chemical modification, making them privileged scaffolds in the design of novel therapeutic agents and functional materials.[2][4] The introduction of halogen atoms onto the pyrazole core profoundly influences its physicochemical properties, modulating everything from lipophilicity and metabolic stability to binding interactions with biological targets.[2][5][6] This guide provides an in-depth exploration of the physical and chemical properties of halogenated pyrazoles, offering insights into their synthesis, reactivity, and structural characteristics to empower researchers in their scientific endeavors.
I. Unveiling the Physicochemical Landscape of Halogenated Pyrazoles
The strategic incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the pyrazole ring imparts unique and often advantageous properties. Understanding these modifications is paramount for the rational design of molecules with desired characteristics.
A. Solid-State Architecture: Crystal Packing and Intermolecular Interactions
The crystal structures of halogenated pyrazoles are dictated by a delicate interplay of hydrogen bonding and, notably, halogen bonding.[7][8] The nature and position of the halogen substituent significantly influence the supramolecular assembly. For instance, 4-chloro- and 4-bromo-1H-pyrazoles are isostructural, forming trimeric motifs through hydrogen bonding.[1][9][10] In contrast, 4-fluoro- and 4-iodo-1H-pyrazoles adopt catemeric (chain-like) structures, although they are not isostructural with each other.[1][9][10]
The propensity of 4-bromo- and 4-iodopyrazoles to form halogen bonds is a key feature, rendering them valuable tools in crystal engineering and for enhancing interactions with biological macromolecules.[7][8] These interactions, where the halogen atom acts as an electrophilic region (the σ-hole), are comparable in strength to those formed by simple alkyl halides.[7][8]
Diagram: Supramolecular Motifs of 4-Halogenated Pyrazoles
This diagram illustrates the different hydrogen-bonding patterns observed in the crystal structures of 4-halogenated pyrazoles.
Caption: Supramolecular assembly of 4-halogenated pyrazoles.
B. Spectroscopic Fingerprints: Elucidating Structure and Bonding
Spectroscopic techniques are indispensable for the characterization of halogenated pyrazoles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic effects of the halogen substituent. Generally, the electronegativity of the halogen influences the chemical shifts of the ring protons and carbons.[1][10] For instance, in the ¹H NMR of 4-halogenated pyrazoles, the N-H proton signal shifts downfield with decreasing halogen electronegativity (from F to I).[1]
-
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum provides insights into the hydrogen bonding environment.[1][10] For 4-halogenated pyrazoles, a counterintuitive trend is observed where the most electronegative substituent, fluorine, corresponds to the highest N-H stretching frequency.[1] The band shape in the N-H stretching region can also be indicative of the supramolecular motif, with catemeric structures often showing a sharper feature compared to trimeric ones.[1][10]
C. Quantitative Physicochemical Parameters
The following table summarizes key physical properties of unsubstituted and 4-halogenated pyrazoles. These parameters are crucial for predicting solubility, membrane permeability, and other properties relevant to drug development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| Pyrazole | C₃H₄N₂ | 68.08 | 70 | 188 | 2.48[11] |
| 4-Fluoropyrazole | C₃H₃FN₂ | 86.07 | ~25 | Not readily available | - |
| 4-Chloropyrazole | C₃H₃ClN₂ | 102.53 | 77-79 | Not readily available | - |
| 4-Bromopyrazole | C₃H₃BrN₂ | 146.98 | 95-97 | Not readily available | - |
| 4-Iodopyrazole | C₃H₃IN₂ | 193.98 | 108-110 | Not readily available | - |
Note: Data is compiled from various sources and may have slight variations. pKa values for halogenated pyrazoles are not consistently reported in the literature.
II. The Chemical Personality of Halogenated Pyrazoles: Reactivity and Synthesis
The presence and position of halogen atoms significantly direct the chemical reactivity of the pyrazole ring, opening up diverse synthetic pathways.
A. Electrophilic Substitution: A Regioselective Affair
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[12] Halogenation of unsubstituted pyrazole predominantly occurs at the C4 position, which is the most electron-rich.[13][14] If the C4 position is already occupied, halogenation can occur at the C3 or C5 positions, often requiring more forcing conditions.[13]
The kinetics of halogenation reactions, such as chlorination and iodination, have been studied, revealing that these are rapid electrophilic substitution reactions.[15] Chlorination is generally faster than iodination.[15]
B. Synthetic Strategies for Halogenated Pyrazoles
A variety of synthetic methods are employed to introduce halogens onto the pyrazole core. The choice of method depends on the desired regiochemistry and the nature of the starting materials.
1. Direct Halogenation of the Pyrazole Ring:
This is the most straightforward approach, typically involving the reaction of a pyrazole with a halogenating agent.
-
Protocol: Synthesis of 4-Halopyrazoles using N-Halosuccinimides [14][16]
-
Dissolution: Dissolve the starting pyrazole in a suitable solvent such as carbon tetrachloride or water.
-
Addition of Halogenating Agent: Add N-halosuccinimide (NCS, NBS, or NIS) to the solution. The reaction is often carried out at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate (for bromination and iodination).
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality: N-halosuccinimides are mild and effective halogenating agents that allow for regioselective halogenation at the C4 position under relatively gentle conditions, avoiding the need for strong acids or harsh reagents.[14][16]
-
2. Cyclization Reactions:
Halogenated pyrazoles can also be synthesized through the cyclization of appropriately substituted precursors.
-
Iodine-Promoted Cascade Reactions: Functionalized pyrazoles can be obtained from 1,3-dicarbonyl compounds and thiohydrazides in an iodine-promoted cascade imination/halogenation/cyclization/ring contraction reaction.[17]
-
Electrochemical Synthesis: An electrochemical cascade reaction between N,N-dimethyl enaminones and hydrazine reagents in the presence of a halogen source provides a mild and transition-metal-free route to 4-halopyrazoles.[18]
Diagram: Synthetic Pathways to Halogenated Pyrazoles
This workflow illustrates the primary synthetic routes to halogenated pyrazoles.
Caption: Key synthetic strategies for accessing halogenated pyrazoles.
III. The Impact of Halogenation on Biological Activity and Drug Design
The introduction of halogens is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2][5]
-
Modulation of Lipophilicity: Halogens, particularly fluorine and chlorine, can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Metabolic Stability: The presence of a halogen atom can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[19][20][21] For example, fluorinated pyrazoles have been investigated as metabolically stable COX-2 inhibitors for PET imaging.[20]
-
Binding Interactions: Halogen atoms can participate in halogen bonding with biological targets, contributing to enhanced binding affinity and selectivity.[7][8] This has been exploited in the design of inhibitors for various enzymes.
-
Bioisosteric Replacement: Halogen-substituted pyrazoles can act as bioisosteres for other functional groups. For instance, they have been used as effective replacements for uracil-based protoporphyrinogen oxidase (PPO) inhibitors in the development of herbicides.[22]
The pharmacological activities of halogenated pyrazoles are diverse and include anti-inflammatory, antinociceptive, antidepressant, and anticancer properties.[2][5] The position and nature of the halogen substituent are critical for determining the specific biological activity.[2]
Conclusion: A Privileged Scaffold with Tunable Properties
Halogenated pyrazoles are a versatile class of compounds with a rich and tunable physicochemical profile. Their unique solid-state structures, predictable spectroscopic signatures, and diverse reactivity patterns make them invaluable building blocks in organic synthesis. For drug development professionals, the ability to fine-tune properties such as lipophilicity, metabolic stability, and target binding through halogenation underscores the importance of this scaffold in the ongoing quest for novel and effective therapeutics. A thorough understanding of the principles outlined in this guide will undoubtedly facilitate the rational design and synthesis of next-generation halogenated pyrazole-based molecules for a wide array of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. [PDF] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijraset.com [ijraset.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. beilstein-archives.org [beilstein-archives.org]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 1006493-69-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal and agrochemical research. The document delves into its chemical properties, plausible synthetic routes with mechanistic insights, and its significant role as an intermediate in the development of bioactive compounds. Furthermore, it explores the structure-activity relationships of its derivatives, predicted spectroscopic characteristics, and essential safety information. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic and crop protection agents.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities.[1] The pyrazole nucleus is a privileged scaffold in drug discovery, featuring prominently in numerous commercially successful pharmaceuticals and agrochemicals.[2] The inherent structural features of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and the ability to be functionalized at various positions, allow for the fine-tuning of physicochemical and pharmacological properties.
This compound (CAS No. 1006493-69-1) has emerged as a valuable intermediate, particularly in the synthesis of potent enzyme inhibitors. Its strategic substitution with a chloro group at the 4-position, an isopropyl group at the N1-position, and a carboxylic acid at the 3-position provides a versatile platform for the generation of diverse chemical libraries with potential therapeutic and agrochemical applications.
Physicochemical Properties and Structural Features
The structural attributes of this compound are pivotal to its utility as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 1006493-69-1 | Arctom |
| Molecular Formula | C7H9ClN2O2 | Arctom |
| Molecular Weight | 188.61 g/mol | PubChem[3] |
| IUPAC Name | 4-chloro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | Arctom |
The presence of the isopropyl group on the pyrazole nitrogen influences the molecule's lipophilicity and steric profile, which can be critical for its interaction with biological targets. The chloro substituent at the 4-position can modulate the electronic properties of the pyrazole ring and provide a site for further chemical modification. The carboxylic acid group at the 3-position is a key functional handle for amide bond formation, a common linkage in many bioactive molecules.
Synthesis and Mechanistic Considerations
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and efficient laboratory-scale synthesis can be devised based on established methods for N-alkylation and chlorination of pyrazole systems.
Proposed Synthetic Pathway
A logical synthetic approach involves a two-step process starting from a commercially available pyrazole ester:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology and Rationale
Step 1: N-Alkylation of Methyl 1H-pyrazole-3-carboxylate
-
Protocol: To a solution of methyl 1H-pyrazole-3-carboxylate in an aprotic polar solvent such as dimethylformamide (DMF), a suitable base like potassium carbonate (K2CO3) is added. The mixture is stirred, and an isopropyl halide, for instance, 2-iodopropane, is added dropwise. The reaction is then heated to facilitate the N-alkylation. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer to yield methyl 1-isopropyl-1H-pyrazole-3-carboxylate. The regioselective N1-alkylation of pyrazoles can be achieved with high yields.[4][5]
-
Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole salt formed in situ. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole nitrogen, generating a nucleophilic anion. The subsequent nucleophilic attack on the isopropyl halide proceeds via an SN2 mechanism. Heating is often necessary to overcome the activation energy of the reaction.
Step 2: Chlorination of the Pyrazole Ring
-
Protocol: The intermediate, methyl 1-isopropyl-1H-pyrazole-3-carboxylate, is dissolved in a suitable solvent such as acetonitrile. A chlorinating agent, for example, N-chlorosuccinimide (NCS), is then added portion-wise. The reaction is typically stirred at room temperature or with gentle heating until completion. The product, methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate, can be isolated after an aqueous workup and purification. The preparation of 4-chloropyrazoles can be achieved by reacting the corresponding pyrazole with a chlorinating agent.[6]
-
Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. NCS serves as a source of an electrophilic chlorine atom. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the chlorine atom preferentially attacking the electron-rich 4-position of the pyrazole ring.
Step 3: Ester Hydrolysis
-
Protocol: The resulting ester is subjected to hydrolysis, typically under basic conditions. The ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base like sodium hydroxide (NaOH). The mixture is heated to reflux until the hydrolysis is complete. The reaction is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a classic saponification reaction. The subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid.
Applications in Drug Discovery and Agrochemicals
This compound is a crucial building block for the synthesis of more complex molecules with a wide range of biological activities. Its primary application lies in its conversion to various carboxamides.
Role as a Precursor to Bioactive Carboxamides
The carboxylic acid functionality is readily converted to an acid chloride, which can then be reacted with a diverse range of amines to produce a library of pyrazole carboxamides. This amide coupling is a cornerstone of medicinal and agrochemical synthesis.
Caption: Synthetic utility of the target compound in generating bioactive molecules.
Structure-Activity Relationships (SAR)
-
Fungicides: Many pyrazole carboxamides are potent succinate dehydrogenase inhibitors (SDHIs), a critical enzyme in the mitochondrial respiratory chain of fungi.[7] The N-alkyl group, such as the isopropyl group in this case, can influence the binding affinity to the target enzyme. The substituents on the amine portion of the carboxamide are varied to optimize fungicidal activity and spectrum.[1]
-
Anti-inflammatory and Kinase Inhibitors: The pyrazole scaffold is also prevalent in kinase inhibitors.[8] These compounds often target kinases involved in inflammatory signaling pathways. The pyrazole core acts as a scaffold to correctly orient the substituents for optimal interaction with the kinase active site. The nature of the groups attached to the carboxamide nitrogen is a key determinant of potency and selectivity.[9]
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazole-H (5-position) | ~7.5 - 8.0 | Singlet | The single proton on the pyrazole ring. |
| Isopropyl-CH | ~4.5 - 5.0 | Septet | Characteristic multiplicity due to coupling with the six methyl protons. |
| Isopropyl-CH₃ | ~1.4 - 1.6 | Doublet | Coupling to the isopropyl-CH proton. |
| Carboxylic Acid-OH | > 10 | Broad Singlet | Highly deshielded and often exchanges with D₂O. |
¹³C NMR Spectroscopy
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~160 - 165 |
| Pyrazole C3 | ~140 - 145 |
| Pyrazole C5 | ~130 - 135 |
| Pyrazole C4 | ~110 - 115 |
| Isopropyl-CH | ~50 - 55 |
| Isopropyl-CH₃ | ~20 - 25 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=N, C=C stretch (Pyrazole Ring) | 1400 - 1600 | Medium |
| C-Cl stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M+) with a characteristic isotopic pattern for one chlorine atom (M+ and M+2 in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the isopropyl group and the carboxylic acid group.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for the related compound 4-Chloro-1H-pyrazole-3-carboxylic acid, it is classified as an irritant.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a strategically designed molecule that serves as a valuable intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Its synthesis is achievable through established chemical transformations, and its structure allows for the creation of diverse libraries of bioactive molecules. A thorough understanding of its properties, synthesis, and applications is essential for researchers aiming to develop next-generation drugs and crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PubChemLite - 4-chloro-1h-pyrazole-3-carboxylic acid (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Recognizing the critical role of solubility and stability in the drug development pipeline, this document outlines both predictive and experimental methodologies for the robust characterization of this molecule. The guide is designed for researchers, scientists, and drug development professionals, offering a framework for assessing the viability of this compound for further development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous pyrazole derivatives and established analytical protocols to provide a scientifically grounded approach to its evaluation.
Introduction: The Significance of Pyrazole Carboxylic Acids
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. Their applications span from anti-inflammatory and anticancer agents to potent fungicides. The subject of this guide, this compound (CAS No. 1006493-69-1), possesses key structural motifs—a halogenated pyrazole ring, an N-isopropyl group, and a carboxylic acid function—that suggest its potential as a valuable synthetic intermediate. The interplay of these features dictates its physicochemical behavior, with the carboxylic acid moiety, in particular, influencing its solubility and the chloro-substitution potentially affecting its stability. A thorough understanding of these properties is paramount for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of any potential drug product.
Solubility Profile: From Prediction to Experimental Verification
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, the presence of the carboxylic acid group suggests a pH-dependent aqueous solubility, while the substituted pyrazole ring implies solubility in various organic solvents.
In Silico Solubility Prediction
In the absence of empirical data, computational models serve as a valuable first-pass assessment of solubility. Various software tools can predict aqueous and organic solvent solubility based on the compound's structure. These models utilize algorithms that consider factors such as logP, polar surface area, and hydrogen bond donors/acceptors.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 202.63 g/mol | Within the range for good oral bioavailability. |
| logP | ~2.0 - 2.5 | Suggests moderate lipophilicity and potential for good membrane permeability, with likely solubility in organic solvents. |
| pKa | ~3.5 - 4.5 | The acidic nature of the carboxylic acid indicates that solubility in aqueous media will significantly increase at pH values above the pKa. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Note: These values are estimations derived from computational models and require experimental verification.
Experimental Determination of Solubility
A systematic experimental approach is necessary to definitively characterize the solubility profile. The following protocol outlines a standard procedure for determining equilibrium solubility.
-
Materials and Equipment:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector
-
-
Methodology:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UPLC method.
-
-
Aqueous Solubility: Due to the carboxylic acid group, the aqueous solubility is expected to be low at acidic pH and to increase significantly as the pH rises above the compound's pKa, owing to the formation of the more soluble carboxylate salt.
-
Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO.
Table 2: Representative Solvent Classes for Solubility Screening
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | pH 2.0, 4.5, 6.8, 7.4 | To assess pH-dependent solubility and relevance to physiological conditions. |
| Polar Protic Solvents | Methanol, Ethanol | Common solvents in pharmaceutical processing. |
| Polar Aprotic Solvents | Acetonitrile, Acetone, DMSO | Used in analytical method development and as formulation excipients. |
| Non-polar Solvents | Hexane, Toluene | To determine the extent of lipophilicity. |
Stability Assessment: A Forced Degradation Approach
Understanding the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are the cornerstone of this assessment.[1]
Rationale for Stress Conditions
The selection of stress conditions is designed to accelerate degradation and identify the compound's vulnerabilities.
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. Pyrazole esters have been shown to degrade rapidly in basic conditions, suggesting that the carboxylic acid form may also be susceptible.[2]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a developed stability-indicating UPLC-MS method.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the development of an analytical method capable of separating the parent compound from all potential degradation products.
-
Column: A C18 reversed-phase column is a common starting point for compounds of this polarity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically effective.
-
Detection: A photodiode array (PDA) detector can be used for quantification, while a mass spectrometer (MS) is invaluable for the identification of degradation products.
Caption: A typical UPLC-MS method development workflow.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Decarboxylation: Under thermal stress, the carboxylic acid group may be lost.
-
Hydrolysis: While the pyrazole ring is generally stable, extreme pH and temperature could lead to ring opening.
-
Photodegradation: The chloro-substitution may render the molecule susceptible to photolytic cleavage.
Summary and Recommendations
This compound is a compound with potential utility in drug discovery and development. This guide provides a comprehensive framework for the systematic evaluation of its solubility and stability, two critical parameters for its advancement.
Key Takeaways:
-
Solubility: The compound's solubility is expected to be pH-dependent, with increased solubility at higher pH values. Experimental verification across a range of solvents and pH conditions is essential.
-
Stability: A forced degradation study is recommended to identify potential degradation pathways and products. The development of a stability-indicating UPLC-MS method is critical for accurate analysis.
-
Future Work: The protocols outlined in this guide should be executed to generate empirical data. This will enable a full characterization of the compound and inform decisions regarding its suitability for further development.
By following the methodologies presented, researchers can build a robust data package for this compound, paving the way for its potential application in novel therapeutics or agrochemicals.
References
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide for the chemical synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and agrochemical development. The protocol herein is structured as a robust three-step synthetic sequence, commencing with the cyclocondensation of diethyl ethoxymethylenemalonate and isopropylhydrazine, followed by regioselective chlorination, and culminating in ester hydrolysis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical checkpoints to ensure a reliable and reproducible synthesis.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged structure in modern drug discovery, renowned for its diverse biological activities. The title compound, this compound, incorporates several key features: a carboxylic acid for further derivatization, an N-isopropyl group influencing solubility and metabolic stability, and a 4-chloro substituent that modulates the electronic properties of the ring and can serve as a metabolic blocking position.
The synthetic strategy detailed below was designed for efficiency, high yield, and control over regiochemistry. It avoids hazardous reagents like diazomethane and relies on well-established, high-yielding transformations. The three-step approach allows for the isolation and purification of key intermediates, ensuring the final product's high purity.
Overall Synthetic Scheme
The synthesis proceeds through three distinct stages:
-
Step 1: Pyrazole Ring Formation - A classic Gould-Jacobs reaction variant involving the cyclocondensation of diethyl ethoxymethylenemalonate (DEEMM) with isopropylhydrazine to form the core pyrazole structure as an ethyl ester.
-
Step 2: Regioselective Chlorination - Electrophilic aromatic substitution on the electron-rich pyrazole ring using sulfuryl chloride to introduce a chlorine atom specifically at the C4 position.
-
Step 3: Saponification - Base-mediated hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: This protocol involves hazardous materials including sulfuryl chloride, which is corrosive and reacts violently with water, and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
This step builds the core heterocyclic ring system. The reaction between diethyl ethoxymethylenemalonate (DEEMM) and a substituted hydrazine is a reliable method for creating N-substituted pyrazoles.[1][2] The initial reaction forms an enamine intermediate, which then undergoes intramolecular cyclization with the loss of ethanol to yield the aromatic pyrazole ring.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Diethyl ethoxymethylenemalonate | 216.22 | 10.81 g (9.83 mL) | 50.0 | 1.0 |
| Isopropylhydrazine hydrochloride | 110.57 | 5.53 g | 50.0 | 1.0 |
| Triethylamine (TEA) | 101.19 | 10.12 g (13.9 mL) | 100.0 | 2.0 |
| Ethanol (200 proof) | 46.07 | 100 mL | - | - |
Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isopropylhydrazine hydrochloride (5.53 g, 50.0 mmol) and ethanol (100 mL).
-
Base Addition: Stir the suspension and add triethylamine (13.9 mL, 100.0 mmol) dropwise at room temperature. The triethylamine serves to neutralize the hydrochloride salt, liberating the free isopropylhydrazine base in situ.
-
DEEMM Addition: Add diethyl ethoxymethylenemalonate (9.83 mL, 50.0 mmol) to the stirring mixture in a single portion.[1]
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the DEEMM starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. d. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the product and remove the solvent under reduced pressure to yield Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate as a pale yellow oil.
-
Expected Yield: 75-85%
-
Analytical Data: Consistent with literature values for the target ester.
-
Step 2: Synthesis of Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate
This step involves the electrophilic chlorination of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective substitution.[3] Sulfuryl chloride is an effective liquid chlorinating agent that is easier to handle than chlorine gas.[4]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate | 182.22 | 7.29 g | 40.0 | 1.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 5.67 g (3.41 mL) | 42.0 | 1.05 |
| Dichloromethane (DCM), anhydrous | 84.93 | 80 mL | - | - |
Protocol
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (7.29 g, 40.0 mmol) in anhydrous dichloromethane (80 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (3.41 mL, 42.0 mmol) dropwise to the cold, stirring solution over 15-20 minutes. CAUTION: The reaction is exothermic and releases HCl and SO₂ gas. Ensure the addition is slow and the reaction is well-vented within the fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Work-up: a. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) until effervescence ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with dichloromethane (2 x 30 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. e. Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a hexane/ethyl acetate mixture or by a quick silica gel plug to yield Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate as a white to off-white solid.
-
Expected Yield: 90-97%
-
Step 3: Hydrolysis to this compound
The final step is a standard saponification, where the ethyl ester is hydrolyzed under basic conditions to form the carboxylate salt, which is then protonated with acid to yield the final carboxylic acid product.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate | 216.66 | 7.80 g | 36.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.16 g | 54.0 | 1.5 |
| Ethanol | 46.07 | 50 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
| Hydrochloric Acid (HCl), concentrated (37%) | 36.46 | As needed | - | - |
Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate (7.80 g, 36.0 mmol) in ethanol (50 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (2.16 g, 54.0 mmol) in water (50 mL). Add the NaOH solution to the flask containing the ester.
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting ester is no longer visible.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Cool the remaining aqueous solution in an ice bath. c. While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to pH 1-2 (check with pH paper). A white precipitate will form. d. Continue stirring the cold suspension for 30 minutes to ensure complete precipitation.
-
Isolation: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts. c. Dry the solid product in a vacuum oven at 50 °C overnight.
-
Final Product: this compound is obtained as a white, crystalline solid.
-
Expected Yield: 92-98%
-
Analytical Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Visualization of Key Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
Introduction: The Significance of High-Purity Pyrazole Carboxylic Acids
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Pyrazole Carboxylic Acids
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. Their structural motifs are integral to a wide array of pharmacologically active agents, including anti-inflammatory drugs, kinase inhibitors, and agrochemicals. The precise biological activity of these compounds is critically dependent on their purity. Impurities, whether they are starting materials, by-products, or isomers, can confound biological assays, introduce toxicity, and create regulatory hurdles.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the analysis and purification of these compounds, offering unparalleled resolution and scalability. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for developing and implementing robust HPLC purification methods for pyrazole carboxylic acids. We will delve into the fundamental principles, offer step-by-step protocols, and explore advanced applications such as chiral separations.
The Chromatographic Challenge: Physicochemical Properties
Pyrazole carboxylic acids are, by nature, polar, ionizable molecules. The presence of both the acidic carboxylic acid group and the basic pyrazole ring means their charge state is highly dependent on pH. This characteristic is the central challenge and, simultaneously, the key to their successful separation by reversed-phase HPLC. In a typical reversed-phase setup with a non-polar stationary phase (like C18), highly polar or charged molecules exhibit poor retention, often eluting early in the void volume with poor peak shape.[1]
Core Principle: Ion Suppression in Reversed-Phase HPLC
The foundational strategy for retaining and separating acidic compounds like pyrazole carboxylic acids on a reversed-phase column is ion suppression .[2] The goal is to protonate the carboxylic acid group (-COOH), rendering it neutral and significantly less polar. This uncharged form interacts more strongly with the hydrophobic C18 stationary phase, leading to increased retention, better resolution, and improved peak symmetry.
This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the pKa of the carboxylic acid group.[3] For a typical carboxylic acid (pKa ~4-5), a mobile phase pH of 2.0-3.0 is ideal.
Caption: Effect of mobile phase pH on the ionization state and retention of a carboxylic acid.
Systematic Method Development
A successful purification method is built on the logical optimization of several key parameters. Reversed-phase HPLC is the most common and recommended starting point.[4][5]
Stationary Phase (Column) Selection
The choice of column is a critical first step. For pyrazole carboxylic acids, the primary recommendation is a high-quality, end-capped C18 column.
| Column Type | Description & Rationale |
| Standard C18 | The workhorse for reversed-phase HPLC. Provides excellent hydrophobic retention for the ion-suppressed form of the analyte. An Eclipse XDB C18 or similar is a good starting point.[6] |
| C8 | Less retentive than C18. Can be useful if the analyte is very hydrophobic and retention times on a C18 column are excessively long, even with high organic solvent concentrations. |
| Polar-Embedded | These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. They offer alternative selectivity and can be more stable in highly aqueous mobile phases, which might be needed for more polar pyrazole analogs.[7] |
| Low Silanol Activity | Columns with minimal residual silanol groups (e.g., Newcrom R1, XTerra MS C18) are highly advantageous.[8][9] Active silanols can cause undesirable secondary interactions with the basic pyrazole ring, leading to peak tailing.[10] |
Mobile Phase Optimization
The mobile phase dictates the selectivity and resolution of the separation. It consists of an aqueous component (A) and an organic component (B).
Aqueous Component (Solvent A): This is typically HPLC-grade water containing an acidic modifier to control the pH.
-
Acidic Modifiers:
-
Formic Acid (FA) or Acetic Acid (AA) (0.05-0.1%): The preferred choice for methods intended for mass spectrometry (MS) detection, as they are volatile.[8][11] They typically buffer the mobile phase to a pH between 2.5 and 3.5.
-
Trifluoroacetic Acid (TFA) (0.05-0.1%): A stronger acid that provides excellent peak shape for many compounds.[6] However, it is an ion-pairing agent that can suppress MS signal and is difficult to remove from the purified product.
-
Phosphoric Acid: Used to create phosphate buffers, which offer excellent pH control and are ideal for UV-only detection methods due to their low UV cutoff.[3][8] A 20 mM phosphate buffer adjusted to pH 2.5 is a robust starting point.
-
Organic Component (Solvent B): This solvent modulates the retention time of the compound.
-
Acetonitrile (ACN): Generally the first choice. It has a low viscosity (leading to lower backpressure) and a lower UV cutoff than methanol, making it compatible with detection at low wavelengths.[12]
-
Methanol (MeOH): A more viscous but often cheaper alternative. It can offer different selectivity compared to ACN and may resolve impurities that are co-eluting in ACN.[6]
Elution Mode: Isocratic vs. Gradient
-
Gradient Elution: The recommended starting point for any new sample. A gradient run involves changing the mobile phase composition over time (e.g., from 5% to 95% Solvent B). This allows for the elution of compounds with a wide range of polarities in a single run and helps determine the approximate organic solvent concentration needed for elution.
-
Isocratic Elution: Uses a constant mobile phase composition. It is ideal for purifying a target compound once the optimal solvent ratio has been determined from a gradient run. Isocratic methods are simpler and more easily transferred between systems.
Detection
Most pyrazole derivatives contain aromatic systems and thus absorb UV light. A photodiode array (PDA) or diode-array detector (DAD) is ideal, allowing for the monitoring of multiple wavelengths simultaneously to ensure peak purity. A common detection wavelength is 254 nm, but the optimal wavelength should be determined from the analyte's UV spectrum.
Standard Purification Protocol: A Step-by-Step Guide
This protocol outlines a generic workflow for the purification of a synthesized pyrazole carboxylic acid derivative.
Caption: General workflow for HPLC purification of pyrazole carboxylic acids.
Step 1: Sample Preparation
-
Dissolve the crude compound in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
If solubility allows, dissolving the sample directly in the initial mobile phase is preferred to avoid solvent effects that can distort peak shape.[6]
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could clog the HPLC system.
Step 2: Analytical Scouting Gradient
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.
-
Injection Volume: 5 µL.
-
Detection: 254 nm or optimal wavelength.
-
Objective: Identify the retention time of the target peak and check for resolution from impurities.
Step 3: Preparative Method Optimization
-
Based on the scouting run, develop an optimized preparative method.
-
For Isocratic: If the target elutes at time t in a gradient of length T, a good starting isocratic percentage of B can be estimated.
-
For Gradient: A shallower gradient focused around the elution percentage of the target peak will improve resolution (e.g., if the peak elutes at 40% B, a prep gradient of 30-50% B over 20 minutes may be effective).
-
Scale the flow rate according to the preparative column diameter. For a 21.2 mm ID column, the flow rate would be approximately 20 mL/min.
Step 4: System Equilibration & Purification
-
Install the appropriate preparative column.
-
Equilibrate the entire system with at least 10 column volumes of the initial mobile phase until a stable baseline is achieved.[12]
-
Inject the prepared sample.
-
Collect fractions based on the UV detector signal, ensuring collection starts before the peak rises and ends after it returns to baseline.
Step 5: Post-Purification Analysis
-
Analyze a small aliquot of each collected fraction using the analytical method from Step 2.
-
Combine the fractions that meet the desired purity threshold (e.g., >98%).
-
Remove the solvent, typically using a rotary evaporator for the organic solvent followed by lyophilization (freeze-drying) to remove the water and volatile acid.
Data Summary: Typical Starting Conditions
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5-10 µm |
| Mobile Phase A | Water + 0.1% FA/TFA or 20mM PO₄³⁻ Buffer pH 2.5 | Water + 0.1% FA/TFA or 20mM PO₄³⁻ Buffer pH 2.5 |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min | ~20 mL/min |
| Elution Mode | Linear Gradient (e.g., 5-95% B) | Focused Gradient or Isocratic |
| Detection | DAD/UV @ 254 nm (or λmax) | UV @ 254 nm (or λmax) |
Advanced Topic: Chiral Purification
If the pyrazole carboxylic acid contains a stereocenter, separation of the enantiomers is often required for pharmacological studies. This is achieved using Chiral Stationary Phases (CSPs).
-
Column Selection: Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are the most versatile and widely successful for a broad range of compounds, including pyrazoles.[13] Columns like Chiralcel® OD and Chiralpak® AD are industry standards.
-
Mobile Phase: Chiral separations are highly sensitive to the mobile phase.
-
Normal Phase: Mixtures of hexane with an alcohol (e.g., isopropanol or ethanol) are common.[13] Acidic (TFA) or basic (diethylamine) additives are often required to improve peak shape.[14]
-
Polar Organic Mode: Using a single solvent like acetonitrile or methanol can provide excellent results, often with shorter run times.[13]
-
Reversed-Phase: While less common for many polysaccharide CSPs, some are designed for reversed-phase conditions.
-
-
Method Development: A screening approach is typically used, testing the racemic compound on several different CSPs with a few standard mobile phases to identify the best combination for separation.[14] It is crucial to recognize that chiral separation mechanisms are not based on simple polarity, making prediction difficult.[15]
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. welch-us.com [welch-us.com]
- 4. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 5. uhplcs.com [uhplcs.com]
- 6. ijcpa.in [ijcpa.in]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. hplc.eu [hplc.eu]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Guide to the NMR Characterization of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed guide for the complete structural elucidation of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted pyrazole, this compound represents a class of heterocyclic scaffolds prevalent in pharmaceutical and agrochemical research.[1][2] Unambiguous characterization is paramount for confirming chemical identity, assessing purity, and ensuring reproducibility in downstream applications. This guide moves beyond basic data reporting, offering a strategic workflow that combines one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments. We emphasize the rationale behind experimental choices and provide detailed protocols to ensure robust and reliable data acquisition and interpretation.
Foundational Principles & Molecular Overview
The target molecule, this compound, possesses several key structural features that inform the NMR characterization strategy:
-
Aromatic Heterocycle: The pyrazole ring contains one proton (H5), whose chemical environment is influenced by the adjacent nitrogen atoms and the chloro-substituent.
-
N-Substitution: An isopropyl group is attached to the N1 position. Its methine (CH) and methyl (CH₃) protons will exhibit characteristic splitting patterns.
-
Substitution Pattern: The C3 and C4 positions are fully substituted with a carboxylic acid and a chlorine atom, respectively. This lack of attached protons necessitates the use of long-range correlation experiments for their assignment.
-
Exchangeable Proton: The carboxylic acid proton (-COOH) is acidic and its observability is highly dependent on the choice of solvent.[3]
The primary objective is to use a suite of NMR experiments to assign every proton and carbon signal and to confirm the connectivity between these atoms, thereby verifying the overall molecular structure.
Experimental Workflow: A Strategic Approach
A systematic approach ensures that data is collected efficiently and interpreted logically. The workflow begins with careful sample preparation, proceeds through foundational 1D experiments, and culminates in advanced 2D experiments for unambiguous structural confirmation.
Figure 1: Recommended workflow for NMR-based structural elucidation.
Part I: Protocols for Sample Preparation and 1D NMR
Protocol 1: Sample Preparation
The choice of solvent is the most critical parameter in this phase. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this compound.
Causality:
-
Solubility: DMSO is an excellent solvent for polar compounds, including carboxylic acids.
-
Observation of Labile Protons: Unlike chloroform-d (CDCl₃), DMSO-d₆ forms hydrogen bonds with the carboxylic acid proton, slowing its exchange with residual water and allowing it to be observed as a distinct, albeit often broad, signal at a downfield chemical shift (>10 ppm).[3]
Methodology:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add 0.6-0.7 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[4]
-
Vortex the sample gently until the solid is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
Protocol 2: ¹H NMR Acquisition
This experiment provides the initial overview of the proton environments.
Methodology (on a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow 5-10 minutes for temperature equilibration (e.g., 298 K).[3]
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquire the spectrum using standard parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
Protocol 3: ¹³C{¹H} NMR Acquisition
This experiment identifies all unique carbon environments in the molecule. The {¹H} notation indicates that proton decoupling is used to ensure each carbon signal appears as a singlet.[5]
Methodology (on a 500 MHz Spectrometer):
-
Use the same prepared sample and maintain the same lock and shim conditions.
-
Acquire the spectrum using a standard pulse program with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~200 ppm (e.g., -10 to 190 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
-
-
Process the data similarly to the ¹H spectrum. Reference the spectrum using the residual DMSO solvent peak (δ ≈ 39.52 ppm).
Part II: Interpretation of 1D Spectra & Predicted Data
Based on the molecular structure and established principles of NMR spectroscopy, a predicted dataset can be formulated.[6][7]
¹H NMR Interpretation
Four distinct signals are expected:
-
-COOH: A very broad singlet, highly downfield (> 12 ppm). Its integration should correspond to 1H.
-
Pyrazole H5: A sharp singlet in the aromatic region (~8.0-8.5 ppm).
-
Isopropyl CH: A septet (a multiplet of 7 lines) due to coupling with the six adjacent methyl protons. Expected around 4.5-5.0 ppm.
-
Isopropyl CH₃: A doublet due to coupling with the single methine proton. Expected further upfield (~1.4-1.6 ppm). Its integration will correspond to 6H.
¹³C NMR Interpretation
Six distinct carbon signals are expected:
-
Carboxylic Acid (C=O): The most downfield signal, typically > 160 ppm.
-
Pyrazole C3 & C4: Two quaternary carbons in the aromatic region. C4, bonded to chlorine, will be influenced by its electronegativity.
-
Pyrazole C5: The only pyrazole carbon with a directly attached proton.
-
Isopropyl CH: The methine carbon.
-
Isopropyl CH₃: The two equivalent methyl carbons.
| Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | ||||
| Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | H-a | > 12.0 | br s | 1H |
| Pyrazole-H | H-5 | ~8.3 | s | 1H |
| Isopropyl-CH | H-6 | ~4.8 | sept | 1H |
| Isopropyl-CH₃ | H-7 | ~1.5 | d | 6H |
| Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) | ||
| Assignment | Label | Chemical Shift (δ, ppm) |
| -COOH | C-b | ~162 |
| Pyrazole-C | C-3 | ~145 |
| Pyrazole-C | C-5 | ~138 |
| Pyrazole-C | C-4 | ~110 |
| Isopropyl-CH | C-6 | ~52 |
| Isopropyl-CH₃ | C-7 | ~22 |
| Table 1: Predicted ¹H and ¹³C NMR chemical shifts and multiplicities for the target compound. |
Part III: 2D NMR for Unambiguous Structural Confirmation
While 1D NMR provides a strong foundation, 2D experiments are essential to definitively connect the molecular fragments and assign quaternary carbons.[8][9]
Protocol 4: 2D HSQC Acquisition
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates carbons with their directly attached protons.[3] This is a powerful tool for assigning protonated carbons.
Methodology:
-
Acquire the spectrum using a standard HSQC pulse sequence with gradient selection.
-
Optimize the spectral width in both the ¹H (F2) and ¹³C (F1) dimensions to cover all relevant signals.
-
Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.
-
Process the 2D data. The resulting spectrum will show cross-peaks only between directly bonded C-H pairs.
Expected Correlations:
-
A cross-peak between the ¹H signal at ~8.3 ppm (H-5) and the ¹³C signal at ~138 ppm (C-5).
-
A cross-peak between the ¹H signal at ~4.8 ppm (H-6) and the ¹³C signal at ~52 ppm (C-6).
-
A cross-peak between the ¹H signal at ~1.5 ppm (H-7) and the ¹³C signal at ~22 ppm (C-7).
Protocol 5: 2D HMBC Acquisition
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two or three bonds (²J_CH, ³J_CH).[3] This is the key experiment for assigning non-protonated (quaternary) carbons and assembling the molecular skeleton.
Methodology:
-
Acquire the spectrum using a standard HMBC pulse sequence with gradient selection.
-
Set the long-range coupling constant to a typical value of 8-10 Hz.[3]
-
Process the 2D data. The resulting spectrum will show cross-peaks between protons and carbons separated by multiple bonds.
Key Expected Correlations for Structural Confirmation:
-
H-5 to C-3 and C-4: Confirms the position of the only ring proton relative to the substituted carbons.
-
H-6 (isopropyl CH) to C-5: Unambiguously links the isopropyl group to the pyrazole ring at the N1 position via a three-bond correlation.
-
H-6 and H-7 (isopropyl) to C-7 and C-6 respectively: Confirms the isopropyl fragment structure.
-
H-5 to C-b (Carbonyl): A potential three-bond correlation that would link the ring proton to the carboxylic acid group.
Figure 2: Key expected HMBC correlations for structural verification.
Conclusion
The structural characterization of this compound is reliably achieved through a systematic NMR spectroscopy workflow. Standard 1D ¹H and ¹³C NMR experiments provide initial assignments and an overview of the molecular environment. The application of 2D HSQC and, critically, HMBC experiments provides the necessary connectivity data to unambiguously confirm the identity and substitution pattern of the molecule. This comprehensive approach ensures a high degree of confidence in the final structure, a fundamental requirement for researchers in synthetic chemistry and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. azooptics.com [azooptics.com]
- 8. Small molecule-NMR | University of Gothenburg [gu.se]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Notes and Protocols for the Synthesis of SDHI Fungicides Using 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic Acid
Introduction: The Central Role of Pyrazole Carboxylic Acids in Modern Fungicide Development
In the landscape of modern agricultural science, the development of effective and sustainable crop protection agents is of paramount importance. Among the most significant advancements in fungicide chemistry are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds function by targeting and inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi, a critical process for energy production. This targeted mode of action provides a potent and often specific means of controlling a wide range of pathogenic fungi.[1]
Central to the synthesis of a significant class of SDHI fungicides are pyrazole carboxylic acid intermediates.[2][3][4][5][6][7][8][9][10] These heterocyclic building blocks form the core scaffold of many highly effective commercial fungicides. This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific and valuable precursor, 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid , in the synthesis of pyrazole carboxamide-based SDHI fungicides. The protocols and methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Core Concept: The Amide Bond Formation Pathway
The fundamental synthetic strategy for converting this compound into a fungicidally active pyrazole carboxamide is the formation of an amide bond with a selected amine moiety. This amine component is a critical determinant of the final compound's biological activity, spectrum, and physicochemical properties. The most common and industrially relevant approach involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acylating agent, typically an acid chloride. This is a crucial step to facilitate the subsequent reaction with the amine.
-
Amide Coupling: The activated pyrazole derivative is then reacted with a substituted aniline or another suitable amine to form the final pyrazole carboxamide product.
This synthetic pathway is illustrated in the workflow diagram below.
Figure 1: General workflow for the synthesis of pyrazole carboxamide SDHI fungicides.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazole carboxamide SDHI fungicide from this compound.
Protocol 1: Synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonyl chloride
This protocol details the conversion of the carboxylic acid to its more reactive acid chloride derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1006493-69-1 | 202.62 | 10.0 g |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 20.0 mL |
| Toluene, anhydrous | 108-88-3 | 92.14 | 100 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution to neutralize HCl and SO₂ gases), add this compound (10.0 g).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask.
-
Catalyst Addition: Add 2-3 drops of N,N-dimethylformamide (DMF) to the suspension. DMF acts as a catalyst for the reaction.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (20.0 mL) to the stirred suspension at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve gases (HCl and SO₂).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Product: The resulting residue is the crude 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of a Representative Pyrazole Carboxamide SDHI Fungicide
This protocol describes the coupling of the synthesized acid chloride with a model substituted aniline to form the final amide product.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonyl chloride | N/A | 221.06 | From Protocol 1 |
| 2-Amino-4'-chloro-biphenyl | 2409-43-0 | 203.67 | 9.0 g |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 7.0 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 150 mL |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4'-chloro-biphenyl (9.0 g) in 100 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (7.0 mL) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Acid Chloride Addition: Dissolve the crude 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonyl chloride from Protocol 1 in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0-5 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture with 1N HCl (2 x 50 mL) to remove excess triethylamine.
-
Wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid chloride.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure pyrazole carboxamide fungicide.
-
Figure 2: Step-by-step experimental workflow for the two-stage synthesis.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The fungicidal activity of the synthesized pyrazole carboxamides stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain.[1] SDH catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these fungicides block the electron flow, thereby disrupting cellular respiration and leading to the death of the fungal pathogen.
Quality Control and Characterization
The purity and identity of the synthesized intermediate and final product should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| NMR Spectroscopy | ||
| ¹H NMR | To confirm the proton environment and structural integrity. | The spectrum should show characteristic peaks for the isopropyl group, the pyrazole ring proton, and the aromatic protons of the aniline moiety, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. | The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the amide group. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide the exact mass. |
| HPLC/UPLC | To assess the purity of the final compound and for quantitative analysis. | A single major peak should be observed, and the purity can be calculated based on the peak area. This technique is also used for residue analysis in various matrices.[11][12] |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. | The IR spectrum should show characteristic absorption bands for the N-H stretch and C=O stretch of the amide group. |
| Melting Point | To assess the purity of the solid product. | A sharp melting point range is indicative of a pure compound. |
Conclusion and Future Perspectives
The synthetic pathway detailed in these application notes provides a robust and adaptable framework for the laboratory-scale synthesis of novel SDHI fungicides based on the this compound scaffold. The versatility of the amide coupling reaction allows for the systematic modification of the amine component, enabling the exploration of structure-activity relationships and the optimization of fungicidal potency and spectrum. As the challenge of fungicide resistance continues to evolve, the development of new and effective SDHIs remains a critical area of research. The methodologies presented here offer a solid foundation for the discovery and development of the next generation of pyrazole carboxamide fungicides.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. hpc-standards.com [hpc-standards.com]
- 12. epa.gov [epa.gov]
Application Note & Protocols: Experimental Setup for the Chlorination of Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Strategic Overview: The Importance of Pyrazole Chlorination
Chlorinated pyrazole scaffolds are cornerstones in modern medicinal chemistry and materials science. Their prevalence in blockbuster drugs like Celecoxib (an anti-inflammatory) and their role as versatile synthetic intermediates underscore the critical need for robust and reproducible chlorination methodologies. The introduction of a chlorine atom onto the pyrazole ring profoundly alters its electronic properties, lipophilicity, and metabolic stability, providing a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide provides a detailed examination of common and effective experimental setups for the regioselective chlorination of pyrazole rings. We will move beyond simple reagent lists to explore the underlying chemical principles, enabling researchers to make informed decisions for reaction design, optimization, and scale-up.
The Chemical Rationale: Regioselectivity in Pyrazole Electrophilic Substitution
The chlorination of a pyrazole ring is a classic example of electrophilic aromatic substitution (SEAr). The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the two nitrogen atoms create a unique electronic landscape that dictates the position of substitution.
-
The Nucleophilic Center: The C4 position is the most electron-rich and sterically accessible carbon, making it the primary site for electrophilic attack. Halogenation of pyrazole and its derivatives occurs preferentially at the C4 position[1].
-
The Role of Nitrogen: The pyridine-like nitrogen (doubly bonded) is deactivating, while the pyrrole-like nitrogen (-NH or -NR) is activating. The interplay of these effects strongly directs incoming electrophiles to the C4 position[2].
-
Mechanism: The reaction proceeds via the formation of a positively charged intermediate (a heteroarenium or sigma complex), which then loses a proton to restore aromaticity[3].
Caption: General mechanism for electrophilic chlorination at the C4 position of the pyrazole ring.
Selecting the Appropriate Chlorinating Agent
The choice of reagent is paramount and depends on the substrate's reactivity, desired selectivity, and reaction scale. Two of the most reliable and widely used reagents are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Physical State | Crystalline solid[4] | Colorless to yellow liquid[4] |
| Reactivity | Milder, more selective. Ideal for electron-rich or sensitive pyrazoles.[5][6] | Highly reactive, less selective. Effective for less activated pyrazoles.[7][8] |
| Handling | Easier and safer to handle as a solid.[4] | Corrosive, moisture-sensitive liquid. Releases toxic HCl and SO₂ gases upon decomposition. Requires a well-ventilated fume hood.[4][9] |
| Byproducts | Succinimide (water-soluble solid), easily removed by filtration or aqueous wash.[4] | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (gaseous), must be scrubbed or vented safely.[4] |
| Typical Solvents | Acetonitrile (MeCN), Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF).[10] | Dichloromethane (DCM), Chloroform (CHCl₃), or neat (no solvent). |
Detailed Experimental Protocols
Protocol 1: Selective C4-Chlorination using N-Chlorosuccinimide (NCS)
NCS is the reagent of choice for most applications due to its high selectivity for the C4 position, mild reaction conditions, and operational simplicity.[10][11]
Rationale: This protocol leverages the moderate electrophilicity of the chlorine in NCS. Acetonitrile is a common solvent as it is polar and aprotic, effectively solubilizing the pyrazole substrate and NCS without interfering with the reaction. The reaction often proceeds readily at room temperature for activated pyrazoles, while gentle heating may be required for less reactive substrates.
Caption: Standard experimental workflow for the chlorination of pyrazoles using NCS.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 eq.).
-
Dissolution: Add a suitable solvent, such as acetonitrile (MeCN) or dichloromethane (DCM), to dissolve the substrate completely (typically 5-10 mL per gram of substrate).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) portion-wise (1.05 to 1.2 equivalents). For reactive substrates, an ice bath can be used to control any initial exotherm.
-
Reaction: Stir the mixture at room temperature (20-25°C). If the reaction is sluggish, as determined by TLC or LC-MS analysis, the temperature can be increased to 40-50°C. Reaction times typically range from 2 to 24 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of the reaction solvent.
-
(Optional) If excess NCS is suspected, the filtrate can be washed with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench it.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 4-chloropyrazole.
Protocol 2: Aggressive Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful chlorinating agent suitable for de-activated pyrazole rings or when multiple chlorinations are desired. Extreme caution is required when handling this reagent.
Rationale: SO₂Cl₂ serves as a convenient liquid source of chlorine.[7] The reaction can proceed via a radical pathway or an electrophilic pathway, depending on the conditions. For aromatic chlorination, it acts as an electrophilic chlorinating agent. Dichloromethane is an excellent solvent as it is inert to the highly reactive reagent. The reaction generates gaseous byproducts (HCl and SO₂) which must be safely vented.[4]
Step-by-Step Methodology:
-
Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9] Have a quench solution (e.g., saturated sodium bicarbonate) readily available.
-
Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), add the pyrazole substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.0 to 1.1 equivalents) dropwise via the dropping funnel over 15-30 minutes. A slight exotherm and gas evolution may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| No Reaction or Low Conversion | Substrate is deactivated; Insufficient temperature. | Switch to a more powerful reagent like SO₂Cl₂. Increase reaction temperature. For NCS, add a catalytic amount of an acid (e.g., TFA, HCl) to increase electrophilicity.[6] |
| Formation of Di-chlorinated Product | Reagent is too reactive; Stoichiometry is off. | Use a milder reagent like NCS. Use only 1.0 eq. of the chlorinating agent and add it slowly at a lower temperature. |
| Complex Product Mixture | Side reactions; Radical chlorination. | Ensure the reaction is performed in the dark to avoid light-initiated radical pathways, especially with SO₂Cl₂. Ensure the starting material is pure. |
| Difficult Purification | Succinimide byproduct from NCS is not fully removed. | Before extraction, ensure the succinimide is fully filtered off. An additional water wash during workup can help remove any remaining soluble byproduct. |
Safety & Handling of Reagents
-
N-Chlorosuccinimide (NCS):
-
Hazards: Corrosive, causes burns to eyes, skin, and mucous membranes.[12] Harmful if swallowed.
-
Handling: Wear appropriate PPE (gloves, goggles, lab coat).[13] Handle in a well-ventilated area or fume hood. Avoid creating dust.[12]
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place away from acids and strong oxidizing agents.[12]
-
-
Sulfuryl Chloride (SO₂Cl₂):
-
Hazards: Highly toxic and corrosive. Reacts violently with water.[8][9] Causes severe skin and eye burns and is fatal if inhaled.[9]
-
Handling: Must be handled in a chemical fume hood.[9] Use a gas scrubber to neutralize HCl and SO₂ byproducts. Do not allow contact with water or moist air.[9]
-
Storage: Store in a locked, corrosives-approved cabinet. Keep containers tightly closed in a dry, cool, and well-ventilated place away from water, bases, and alcohols.[9]
-
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. Chlorination - Common Conditions [commonorganicchemistry.com]
- 7. Sulfuryl chloride [yufenggp.com]
- 8. Sulfuryl_chloride [chemeurope.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. eastharbourgroup.com [eastharbourgroup.com]
Application Notes and Protocols for the Analytical Characterization of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Analytical Precision for 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
This compound is a key heterocyclic compound, a structural motif frequently encountered in the development of pharmaceuticals and agrochemicals.[1][2] The biological activity and safety profile of any active pharmaceutical ingredient (API) or advanced intermediate are intrinsically linked to its purity and impurity profile. Therefore, robust and reliable analytical methods are paramount for ensuring the quality, consistency, and safety of this molecule throughout the research, development, and manufacturing processes.[3]
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound. The methodologies outlined herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to empower researchers to not only execute the protocols but also to adapt and troubleshoot them effectively.
High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling
Application Note: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the potency and impurity profile of this compound. The carboxylic acid and pyrazole moieties impart a moderate polarity to the molecule, making it well-suited for separation on a C18 stationary phase. The inclusion of an acid modifier, such as formic acid or trifluoroacetic acid, in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility.[2] A gradient elution is recommended to ensure the timely elution of the main component while also providing adequate resolution for potential impurities that may span a range of polarities.
Protocol: RP-HPLC Method for this compound
1.1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or Trifluoroacetic acid), analytical grade.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
1.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA detector at 254 nm (or wavelength of maximum absorbance) |
1.3. Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and dissolve in 100 mL of diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
1.4. Method Validation Parameters (Typical):
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 (over a range of 50-150 µg/mL)[4] |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] |
| Precision (%RSD) | < 2.0%[5] |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Diagram: HPLC Workflow
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present from the synthesis of this compound. Due to the low volatility of the carboxylic acid, derivatization is often necessary to convert it into a more volatile ester (e.g., methyl or ethyl ester). This process also aids in the separation of closely related acidic impurities. Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a chemical fingerprint for structural confirmation and identification of unknown impurities.
Protocol: GC-MS Method (after derivatization)
2.1. Derivatization (Esterification):
-
To approximately 1 mg of the sample in a vial, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.
-
Cap the vial and heat at 60-70 °C for 1-2 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.
2.2. Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium carrier gas.
-
GC vials and syringes.
2.3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Diagram: GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of this compound. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques such as COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations, respectively, providing an unambiguous assignment of the entire molecular structure. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice due to its ability to dissolve a wide range of organic compounds and the presence of the acidic proton of the carboxylic acid, which can be observed.[6]
Protocol: NMR Analysis
3.1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
3.2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
3.3. ¹H NMR Parameters:
-
Pulse Program: Standard single pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 14 ppm).
3.4. ¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm).
3.5. Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
-
¹H NMR: Signals corresponding to the pyrazole ring proton, the isopropyl methine and methyl protons, and the carboxylic acid proton. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm) in DMSO-d₆.[6]
-
¹³C NMR: Signals for the quaternary carbons of the pyrazole ring, the carboxylic acid carbonyl carbon, and the carbons of the isopropyl group.
Diagram: Analytical Logic
Caption: Integrated analytical approach.
Synthesis and Potential Impurities
A plausible synthetic route to this compound involves the N-alkylation of a pyrazole precursor with an isopropyl group, followed by chlorination at the 4-position of the pyrazole ring.[4][7] The carboxylic acid moiety can be introduced at various stages of the synthesis. Potential process-related impurities could include:
-
Starting materials (e.g., unreacted pyrazole-3-carboxylic acid).
-
Regioisomers formed during N-alkylation or chlorination.
-
Over-chlorinated or under-chlorinated by-products.
-
Residual solvents and reagents.
The analytical methods described above are designed to effectively separate and identify these potential impurities, ensuring the final product meets the required quality standards.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes for the Biological Screening of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This five-membered aromatic heterocycle is a versatile pharmacophore found in numerous FDA-approved drugs and clinical candidates.[2] Its prevalence stems from its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong interactions within enzyme active sites. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, largely by targeting key enzymes like protein kinases and cyclooxygenases (COX).[3][4][5]
This guide provides an in-depth overview and detailed protocols for the initial biological screening of novel pyrazole derivatives. It is designed to equip researchers with the foundational knowledge and practical steps required to identify and characterize promising lead compounds.
Section 1: Primary Screening for Anticancer Activity
A common first step in evaluating pyrazole derivatives is to assess their general cytotoxicity against various cancer cell lines.[6][7] This provides a broad measure of a compound's potential as an anticancer agent and helps prioritize compounds for more specific mechanistic studies. Two widely used methods are the MTT and the CellTiter-Glo® assays.
Principle of Cell Viability Assays
-
MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilization.[9][10]
-
CellTiter-Glo® Luminescent Assay: This is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[11][12] The reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable "glow-type" luminescent signal proportional to the ATP concentration.[13][14] This assay is known for its high sensitivity and suitability for high-throughput screening (HTS).[15]
General Workflow for Cytotoxicity Screening
The following diagram outlines the typical workflow for assessing the anticancer activity of a new compound library.
Caption: High-level workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for screening novel compounds.[9][16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Pyrazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of your pyrazole compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control wells (DMSO concentration matched to the highest compound concentration, typically ≤0.5%).[9]
-
Incubation: Incubate the plates for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[16][17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][17]
-
Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Section 2: Secondary Screening for Kinase Inhibition
Many pyrazole derivatives owe their anticancer activity to the inhibition of specific protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.[3][19] Therefore, a crucial secondary screen is to directly measure the inhibitory activity of promising compounds against a panel of relevant kinases.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[20] It quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to kinase activity.[21][22]
Caption: Principle of the ADP-Glo™ Kinase Inhibition Assay.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is based on the Promega ADP-Glo™ system and is suitable for determining the IC50 values of inhibitors.[21][23]
Materials:
-
Recombinant Kinase of interest (e.g., CDK2, EGFR, BRAF)[3]
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Km for the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Pyrazole test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrazole compounds in DMSO. Add 1-5 µL of the diluted compounds, a positive control inhibitor (e.g., Staurosporine), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.[2]
-
Kinase/Substrate Addition: Prepare a solution containing the kinase enzyme and its specific substrate in reaction buffer. Add 5-10 µL to all assay wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final volume is typically 5-25 µL.[23]
-
Incubation: Incubate the plate for 60 minutes at room temperature. The time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]
-
ADP Conversion & Detection: Add a double volume of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.[23]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Define the 0% inhibition control (High Signal) as the average of the DMSO vehicle wells.
-
Define the 100% inhibition control (Low Signal) as the average of wells with a known potent inhibitor or no enzyme.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (RLU_High_Signal - RLU_Sample) / (RLU_High_Signal - RLU_Low_Signal)
-
Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation Example:
| Compound | Target Kinase | IC50 (nM) |
| Pyrazole-1 | CDK2/Cyclin A | 150 |
| Pyrazole-2 | CDK2/Cyclin A | 85 |
| Pyrazole-3 | BRAF V600E | 45 |
| Staurosporine | CDK2/Cyclin A | 8 |
Section 3: Screening for Anti-inflammatory Activity
Protocol 3a: COX-2 Inhibitor Screening Assay (Fluorometric)
This biochemical assay measures the ability of a compound to directly inhibit the peroxidase activity of the COX-2 enzyme.
Principle: The assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX activity. A probe is used that fluoresces upon oxidation by the peroxidase activity of the enzyme.[25]
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from BPS Bioscience, Assay Genie)[25][26]
-
Recombinant human COX-2 enzyme
-
Arachidonic Acid (substrate)
-
Black, opaque 96-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all kit components as directed by the manufacturer. This typically involves diluting the enzyme, buffer, probe, and substrate.
-
Compound Addition: Add 10 µL of diluted test compounds to the appropriate wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent (DMSO) as a negative (100% activity) control.[25]
-
Enzyme Addition: Add 20 µL of diluted COX-2 enzyme to all wells except the "no enzyme" background control.[26]
-
Probe Addition: Add the fluorometric probe to all wells.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.[26]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., Ex/Em = 535/590 nm).[26][27]
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition relative to the DMSO control and calculate the IC50 value as described previously.
Protocol 3b: Macrophage Cytokine Release Assay
This cell-based assay measures the effect of pyrazole compounds on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).[29]
Principle: Macrophages (like the RAW 264.7 cell line) are key players in the inflammatory response. When stimulated with LPS, a component of gram-negative bacteria, they produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[30][31] The concentration of these cytokines in the cell culture supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) solution
-
Pyrazole test compounds
-
24-well or 96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 4 x 10^5 cells/mL into 24-well plates and incubate overnight.[31]
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole compounds for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL to stimulate inflammation. Include control wells: unstimulated cells, and LPS-stimulated cells with vehicle (DMSO) only.[29][30]
-
Incubation: Incubate the plates for 18-24 hours at 37°C.[31]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.
-
ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[32]
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of cytokine release.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. assaygenie.com [assaygenie.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. interchim.fr [interchim.fr]
- 29. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. mdpi.com [mdpi.com]
- 32. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Activity Testing of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungals and the Promise of Pyrazoles
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.[1] Pyrazole derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including antifungal properties.[2][3] Numerous studies have demonstrated the potential of pyrazole-containing molecules to inhibit the growth of a wide range of pathogenic fungi, making them a promising scaffold for the development of next-generation antifungal drugs.[4][5]
These application notes provide a comprehensive guide for the in vitro evaluation of the antifungal properties of novel pyrazole compounds. The protocols detailed herein are grounded in established, internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[6][7] This document will guide researchers through the essential primary screening assays to determine antifungal efficacy, secondary assays to assess cytotoxicity and selectivity, and preliminary mechanism of action studies.
Part 1: Primary Antifungal Susceptibility Testing
The initial step in evaluating a novel pyrazole compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a fungus.[7]
Core Principle: Broth Microdilution Method
The broth microdilution assay is the gold-standard reference method for determining MICs of antifungal agents.[7][8] It involves challenging a standardized suspension of fungal cells with serially diluted concentrations of the test compound in a liquid growth medium. This method provides a quantitative measure of the compound's potency. The use of standardized procedures, such as those outlined in CLSI documents M27 for yeasts and M38 for filamentous fungi, is crucial for obtaining reliable and consistent results.[9][10][11]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Detailed Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)
This protocol is designed for testing Candida species and Cryptococcus neoformans.
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Test pyrazole compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards (0.5)
-
Positive control antifungal (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole compound in DMSO (typically 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a separate 96-well plate to achieve concentrations ranging from, for example, 256 µg/mL to 0.125 µg/mL. The final volume in each well should be 100 µL.
-
Prepare dilutions of the positive control antifungal in the same manner.
-
-
Inoculum Preparation:
-
Subculture yeast isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure viability and purity.[7]
-
Prepare a suspension of yeast cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[12]
-
Dilute this standardized suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of approximately 0.5-2.5 x 10³ CFU/mL.[12]
-
-
Plate Inoculation:
-
Transfer 100 µL of the working fungal inoculum into each well of the microtiter plate containing the diluted compound and controls. This brings the final volume to 200 µL and halves the drug concentration to the final test range (e.g., 128 µg/mL to 0.0625 µg/mL).
-
Include a growth control well (inoculum + medium, no compound) and a sterility control well (medium only).
-
-
Incubation:
-
Cover the plates and incubate at 35°C for 24 to 48 hours.[12]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the pyrazole compound that causes a significant inhibition of growth (typically ≥50% reduction for azoles) compared to the drug-free growth control.[7] This can be determined visually or by using a microplate reader to measure optical density.
-
Alternative Primary Screen: Agar Disk Diffusion Method
For a more rapid, qualitative, and cost-effective initial screen, the agar disk diffusion method can be employed.[13][14] This method is particularly useful for screening a large number of compounds.
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a standardized fungal suspension. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the antifungal activity.[15][16]
Protocol Summary:
-
Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.[16]
-
Spread a standardized fungal inoculum (0.5 McFarland) evenly across the agar surface.
-
Aseptically apply sterile paper disks impregnated with a known concentration of the pyrazole compound.
-
Incubate at 35°C for 20-24 hours.[7]
-
Measure the diameter (in mm) of the zone of inhibition.
Data Presentation: Summarizing MIC Values
Quantitative data from the broth microdilution assay should be organized into a clear, structured table.
Table 1: Example MIC Data for Pyrazole Compound Z10
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 12.5 | 0.5 |
| Candida glabrata ATCC 2001 | 25 | 16 |
| Cryptococcus neoformans H99 | 6.25 | 4 |
| Aspergillus fumigatus Af293 | 50 | 1 |
| Phomopsis sp. | 12.5[4] | N/A |
Note: MIC₅₀ and MIC₉₀ values should be calculated when testing a larger panel of clinical isolates.
Part 2: Selectivity and Cytotoxicity Assessment
An ideal antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells. Therefore, it is crucial to assess the cytotoxicity of promising pyrazole compounds.
Core Principle: Cell Viability Assays (MTT/XTT)
Colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are widely used to assess cell viability.[17] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[18] In the presence of a cytotoxic compound, cellular metabolic activity decreases, leading to a reduced colorimetric signal. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[17]
Experimental Workflow: Cytotoxicity Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide practical, field-proven insights and robust protocols to help you optimize your reaction yields and product purity.
General Synthetic Strategy & Critical Control Points
The synthesis of this compound is a sequential process where the order of operations can significantly impact yield and purity. A common and effective pathway involves the formation and subsequent functionalization of a pyrazole-3-carboxylate ester core. Understanding the critical control points in this workflow is the first step toward successful troubleshooting.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My N-isopropylation step results in a nearly 1:1 mixture of N1 and N2 regioisomers, making purification difficult and halving my theoretical yield. How can I improve selectivity for the desired N1-isopropyl product?
Answer: This is the most prevalent challenge in the N-alkylation of asymmetric pyrazoles and stems from the tautomerism of the pyrazole ring, which makes both ring nitrogens available for nucleophilic attack.[1] The desired N1 isomer is the thermodynamically more stable product, but kinetic control often leads to mixtures. To favor the N1 isomer, you must carefully control the reaction conditions to exploit steric and electronic differences.
Causality: The regioselectivity is a function of the base, solvent, and alkylating agent. A strong base will fully deprotonate the pyrazole, creating an ambident nucleophile. The choice of counter-ion and solvent polarity then dictates the site of alkylation. Steric hindrance at the N2 position (due to the C3-ester group) can be exploited to favor N1 alkylation.
Solutions:
-
Condition-Based Control: A catalyst-free Michael addition approach or carefully selected base/solvent systems can dramatically improve regioselectivity. Using a bulky, non-nucleophilic base can sterically favor deprotonation and subsequent alkylation away from the C3-ester group.
-
Optimized Protocol: Recent studies have demonstrated excellent N1 selectivity using specific conditions that favor the thermodynamic product.[2][3]
| Parameter | Condition A (Poor Selectivity) | Condition B (High N1 Selectivity) [2] | Rationale for Improvement |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Diisopropylethylamine (DIPEA) | DIPEA is a bulky, non-nucleophilic base that minimizes side reactions and can influence the ionic interactions in the transition state. |
| Solvent | DMF or Acetonitrile | DMSO | DMSO is a highly polar aprotic solvent that can effectively solvate the cation from the base, leaving a "freer" pyrazole anion where steric factors at the N2 position become more dominant. |
| Temperature | Elevated (e.g., 80 °C) | Room Temperature (25 °C) | Lower temperatures favor the thermodynamically more stable N1 product and prevent isomerization or side reactions. |
| Alkylating Agent | Isopropyl iodide | 2-Bromopropane | While similar, using the bromide can sometimes offer better selectivity depending on the substrate. |
Question 2: The chlorination of my pyrazole-3-carboxylate starting material is sluggish, incomplete, or produces over-chlorinated byproducts. What is the best practice for this step?
Answer: The pyrazole ring is electron-rich, making the C4 position highly susceptible to electrophilic substitution.[4] However, the reaction's success depends on using a chlorinating agent with the right reactivity and controlling the stoichiometry and temperature.
Causality:
-
Sluggish Reaction: Insufficiently reactive chlorinating agent or inadequate activation.
-
Over-chlorination/Side Reactions: The chlorinating agent is too harsh, or the temperature is too high, potentially leading to ring cleavage or dichlorination.[5] Using strong acids can also lead to undesired side reactions. A patent by BASF describes a method that avoids carboxylic acids to prevent such issues.[6]
Solutions:
-
Choice of Chlorinating Agent:
-
N-Chlorosuccinimide (NCS): This is often the reagent of choice as it is mild, easy to handle, and highly effective for chlorinating pyrazoles. Reactions are typically run in a chlorinated solvent like chloroform or in water.[7]
-
Trichloroisocyanuric Acid (TCCA): A cost-effective and efficient alternative that can serve as both an oxidant and chlorine source, enabling direct cyclization/chlorination strategies in some cases.[8]
-
Sodium Hypochlorite (NaOCl): An aqueous solution of sodium hypochlorite in acetic acid is another effective method.[9]
-
-
Reaction Control:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. Using a large excess will promote di-chlorination.
-
Temperature: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. This minimizes the formation of kinetic byproducts.
-
Monitoring: Track the reaction progress closely using TLC or LC-MS to quench it as soon as the starting material is consumed.
-
Question 3: My final saponification (ester hydrolysis) step is giving a low yield. I'm either recovering starting material or getting a complex mixture of impurities. How can I improve this?
Answer: Ester hydrolysis to a carboxylic acid is a standard transformation, but pyrazole-containing molecules can be sensitive to harsh basic or acidic conditions, leading to decomposition.
Causality:
-
Incomplete Reaction: Insufficient base, water, or reaction time. The steric hindrance from the isopropyl group and the chlorine atom might slow down the hydrolysis.
-
Decomposition: The pyrazole ring or the final product may not be stable under prolonged exposure to high concentrations of NaOH or high temperatures. This can lead to decarboxylation or other side reactions.
Solutions:
-
Milder Conditions:
-
Use a mixture of solvents like THF/Methanol/Water to ensure homogeneity.
-
Employ Lithium Hydroxide (LiOH) instead of NaOH or KOH. LiOH is often more effective at lower temperatures and can lead to cleaner reactions.
-
-
Temperature Control: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40 °C) over a longer period rather than refluxing at high temperatures.
-
Careful Workup: After the reaction is complete (monitored by TLC/LC-MS), cool the mixture in an ice bath before acidifying. Add acid (e.g., 1M HCl) slowly to protonate the carboxylate, as a rapid pH change and temperature increase can cause degradation.
Experimental Protocols
Protocol 1: Optimized N1-Isopropylation of Ethyl 4-Chloro-1H-pyrazole-3-carboxylate
This protocol is designed to maximize the N1/N2 isomer ratio based on modern synthetic methods.[2]
-
To a clean, dry vial equipped with a magnetic stir bar, add Ethyl 4-Chloro-1H-pyrazole-3-carboxylate (1.0 equiv).
-
Add dimethyl sulfoxide (DMSO, approx. 0.25 M solution).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv).
-
Stir the mixture at 25 °C for 10 minutes.
-
Add 2-bromopropane (1.05 equiv) dropwise.
-
Stir the resulting mixture at 25 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product, which should show a high N1/N2 ratio by ¹H NMR analysis.
Frequently Asked Questions (FAQs)
Q: What is the typical overall yield I should expect for this synthesis? A: With optimized protocols for each step, an overall yield of 50-65% from the starting pyrazole ester is achievable. The N-isopropylation step is often the most significant point of yield loss if not properly controlled.
Q: How can I distinguish the N1 and N2 isomers? A: ¹H NMR spectroscopy is the most effective method. The chemical shift of the proton on the pyrazole ring (at the C5 position) and the chemical shifts of the isopropyl group's CH and CH₃ protons will be distinct for each isomer. 2D NMR techniques like NOESY can also be used for unambiguous assignment, as an NOE is expected between the N-isopropyl protons and the C5-proton for the N1 isomer.
Q: Are there any significant safety precautions I should take? A: Yes. Hydrazine derivatives, often used in the initial pyrazole synthesis, are toxic and potentially carcinogenic.[10] Chlorinating agents like NCS and TCCA are strong oxidizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Q: Can the order of the chlorination and N-isopropylation steps be reversed? A: Yes, it is possible to first N-isopropylate the pyrazole-3-carboxylate and then chlorinate the C4 position. However, the N-alkylation of the unchlorinated pyrazole often gives even poorer regioselectivity. The electron-withdrawing effect of the chlorine atom at C4 can help direct the N-alkylation more favorably toward the N1 position, which is why the chlorination-then-alkylation route is generally preferred.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges and side reactions encountered during experimental work, offering in-depth, field-proven insights in a direct question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Side Reactions & Solutions
This section tackles specific, frequently encountered problems during pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and its variations involving the condensation of hydrazines with 1,3-dicarbonyl compounds or their surrogates.[1][2][3][4]
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is yielding a mixture of regioisomers. How can I control the regioselectivity?
A1: This is the most common challenge in pyrazole synthesis and arises from the nucleophilic attack of the substituted hydrazine on either of the two non-equivalent carbonyl groups of the dicarbonyl compound. [5] The outcome is a mixture of constitutional isomers that are often difficult to separate.[5] Control over regioselectivity can be achieved by manipulating several key factors:
-
Electronic and Steric Effects: The inherent electronic properties and steric hindrance of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role.[5]
-
Electronic Bias: Electron-withdrawing groups on the dicarbonyl compound can activate a nearby carbonyl group, making it a more favorable site for nucleophilic attack.[5]
-
Steric Hindrance: A bulky substituent on either reactant can sterically hinder one carbonyl group, directing the hydrazine to attack the less hindered position.[5]
-
-
Reaction Conditions: This is often the most practical and effective way to influence the regiochemical outcome.[5]
-
Solvent Selection: The choice of solvent can have a dramatic effect. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in favor of a single isomer.[6][7]
-
pH Control: The pH of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[5]
-
Workflow for Optimizing Regioselectivity
Caption: A logical workflow for troubleshooting and optimizing regioselectivity.
Q2: I'm observing the formation of a significant amount of bis-pyrazole. How can I minimize this side product?
A2: Bis-pyrazole formation typically occurs when a di-hydrazine or a reactant with two hydrazine functionalities is used, or when the reaction conditions promote further reaction of the initially formed pyrazole. The mechanism often involves the reaction of a bis(β-diketone) precursor with hydrazine.[8]
To minimize the formation of bis-pyrazoles:
-
Control Stoichiometry: Carefully control the molar ratio of the hydrazine to the dicarbonyl compound. An excess of hydrazine, especially di-hydrazines, can lead to the formation of bis-products.
-
Reaction Time and Temperature: Monitor the reaction progress closely. Prolonged reaction times or elevated temperatures can sometimes promote the formation of these dimeric species.
-
Starting Material Purity: Ensure the purity of your starting materials. Impurities in the dicarbonyl compound or the hydrazine could potentially lead to unexpected side reactions.
Q3: My N-H pyrazole synthesis is resulting in a mixture of N-alkylated and C-alkylated products during a subsequent alkylation step. How can I achieve selective N-alkylation?
A3: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is basic (pyridinic) and the other is non-basic (pyrrolic) in the N-unsubstituted form. [9] The anion of pyrazole is a nucleophile, and alkylation can occur at either nitrogen atom or, in some cases, at a carbon atom. The regioselectivity of N-alkylation is a well-known challenge and is influenced by several factors.[10][11]
-
Nature of the Base and Cation: The choice of base and the nature of the counter-ion can significantly influence the N1/N2 alkylation ratio.[10]
-
Steric Hindrance: The steric bulk of both the alkylating agent and the substituents already present on the pyrazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen atom.[11][12]
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can affect the reactivity of the pyrazole anion.
-
Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Protocol for Selective N-Alkylation
A general approach to favor N-alkylation involves the use of a base to deprotonate the pyrazole followed by the addition of the alkylating agent.
-
Deprotonation: Dissolve the N-H pyrazole in a suitable aprotic solvent (e.g., DMF, THF, acetonitrile).
-
Add a base (e.g., NaH, K2CO3, Cs2CO3) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Alkylation: After the deprotonation is complete, add the alkylating agent (e.g., alkyl halide, dimethyl sulfate) dropwise.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.
Frequently Asked Questions (FAQs)
Q4: How can I purify my pyrazole product from unreacted starting materials and side products?
A4: Purification of pyrazoles can often be achieved through several standard laboratory techniques.
-
Recrystallization: This is a common and effective method for purifying solid pyrazole derivatives.[13]
-
Solvent Selection: Common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[13] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[13][14]
-
Troubleshooting "Oiling Out": If the compound separates as an oil, try using a larger volume of solvent, cooling the solution more slowly, or using a seed crystal to induce crystallization.[13]
-
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt.[15] This allows for their separation from non-basic impurities through liquid-liquid extraction.
-
Chromatography: Column chromatography using silica gel or alumina is a versatile method for separating pyrazoles from impurities with different polarities. For basic pyrazoles that may interact strongly with acidic silica, deactivating the silica gel with triethylamine can be beneficial.[14]
-
Crystallization of Acid Addition Salts: A specific method for purification involves dissolving the crude pyrazole in a suitable solvent and reacting it with an inorganic or organic acid to form the corresponding acid addition salt, which can then be crystallized and isolated.[16][17]
Q5: What are the best analytical techniques to confirm the structure and differentiate between regioisomers of my synthesized pyrazoles?
A5: A combination of spectroscopic techniques is essential for the unambiguous characterization of pyrazole isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for this purpose.[18]
-
¹H and ¹³C NMR: These provide fundamental information about the chemical environment of the protons and carbons in the molecule.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for differentiating regioisomers. It identifies protons that are close in space. A correlation between the N-substituent and a substituent at the C5 position, for example, can confirm a specific isomer.[19]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together the connectivity of the molecule.[19]
-
-
X-Ray Crystallography: This is the definitive method for structure elucidation. If a suitable single crystal can be grown, X-ray analysis provides an unambiguous three-dimensional structure of the molecule, confirming the exact position of all substituents.[19]
-
Mass Spectrometry (MS): While regioisomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes differ, providing clues to their structure. However, MS is generally less definitive than NMR or crystallography for isomer differentiation.[19]
Data Summary for Isomer Differentiation
| Technique | Information Provided | Application in Isomer Differentiation |
| ¹H & ¹³C NMR | Chemical shifts and coupling constants. | Provides initial structural information. |
| NOESY | Through-space proton-proton correlations. | Crucial for identifying which substituents are spatially close, thus differentiating regioisomers.[19] |
| HMBC | Long-range proton-carbon correlations. | Confirms the connectivity of the pyrazole core and substituents.[19] |
| X-Ray Crystallography | Unambiguous 3D molecular structure. | The "gold standard" for absolute structure confirmation.[19] |
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Synthesis of 1,4-Disubstituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of 1,4-disubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. Pyrazole scaffolds are pivotal in medicinal chemistry, and achieving the desired substitution pattern is often a critical, yet challenging, step.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and ensure the efficient and exclusive formation of your target 1,4-disubstituted pyrazole.
Understanding the Core Challenge: The Regioselectivity Problem
The classical and widely used Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine, frequently yields a mixture of two regioisomers.[1][3][4][5] This lack of selectivity arises from the two distinct electrophilic carbonyl carbons on the dicarbonyl compound, both of which are susceptible to initial nucleophilic attack by the hydrazine. This can lead to a mixture of products that are often difficult to separate, impacting yield and purity.[4][6] Controlling which isomer is formed is a critical challenge for researchers.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?
A2: The regioselectivity is governed by a delicate interplay of several factors:[1][4]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is crucial. Electron-withdrawing groups (EWGs) on the dicarbonyl compound can activate an adjacent carbonyl group, making it a more favorable site for nucleophilic attack.[4]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulkier substituent on either reactant can direct the hydrazine to attack the less sterically hindered carbonyl group.[1][4]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[4]
Q2: My reaction is producing an inseparable mixture of regioisomers. How can I improve the selectivity towards the 1,4-disubstituted product?
A2: Improving regioselectivity often requires a shift in reaction conditions or strategy. Here are some proven approaches:
-
Solvent Modification: The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[3][7] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity.[3]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.[1] Experimenting with different temperatures is a straightforward way to optimize the regioselectivity.
-
Alternative Synthetic Routes: If modifying the Knorr synthesis conditions is insufficient, consider alternative methods that offer inherent regioselectivity. These include:
-
Copper-Catalyzed Sydnone-Alkyne Cycloadditions (CuSAC): This method provides a robust and general route to 1,4-disubstituted pyrazoles.[8][9]
-
Reactions of Enaminones with Hydrazines: This approach can also lead to the regioselective formation of substituted pyrazoles.[10][11]
-
Ruthenium-Catalyzed Hydrogen Transfer: Using 1,3-diols in the presence of alkyl hydrazines and a ruthenium catalyst can provide 1,4-disubstituted pyrazoles.[12][13]
-
Q3: How can I confidently characterize and distinguish between the 1,4- and 1,5-regioisomers?
A3: Unambiguous characterization is essential. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique to determine the spatial proximity of protons. For example, in a 1,4-disubstituted pyrazole with an N-methyl group, a NOESY experiment can show a correlation between the N-methyl protons and the protons of the substituent at the 5-position, confirming the regiochemistry.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment can show correlations between protons and carbons that are 2-3 bonds away, helping to piece together the connectivity of the molecule.
-
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides definitive structural proof of the regioisomer.[6]
-
Liquid Chromatography-NMR (LC-NMR): This technique can be used to analyze mixtures and obtain NMR spectra of individual components, aiding in the characterization of regioisomers.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers) | - Inappropriate solvent choice.- Non-optimal reaction temperature.- Competing electronic and steric effects. | - Solvent Screening: Switch to a fluorinated alcohol like TFE or HFIP to enhance selectivity.[3]- Temperature Optimization: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, reflux) to find the optimal condition.- pH Adjustment: If applicable, try running the reaction under acidic or basic conditions to alter the hydrazine's nucleophilicity.[4] |
| Low Yield of Desired 1,4-Isomer | - Incomplete reaction.- Degradation of starting materials or product.- Formation of side products (e.g., hydroxypyrazolines).[3] | - Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time.- Modify Reaction Conditions: Consider a lower temperature to minimize degradation. If hydroxypyrazoline intermediates are observed, ensure conditions are sufficient for dehydration to the pyrazole.- Catalyst Addition: For certain substrates, a catalytic amount of acid (e.g., acetic acid) may improve the rate and yield. |
| Difficulty Separating Regioisomers | - Similar polarities of the isomers. | - Chromatography Optimization: Screen different solvent systems for column chromatography. Sometimes a subtle change in eluent polarity can achieve separation.[6]- Crystallization: Attempt to selectively crystallize one of the isomers from the mixture.- Derivatization: If separation is intractable, consider derivatizing the mixture to alter the physical properties of the isomers, facilitating separation. The protecting group can then be removed. |
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the significant impact of solvent choice on the regioselectivity of the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.
| 1,3-Dicarbonyl Substituent (R¹) | Hydrazine | Solvent | Regioisomeric Ratio (1,4-isomer : 1,5-isomer) | Reference |
| Aryl | Methylhydrazine | Ethanol | Often low selectivity | [3] |
| Aryl | Methylhydrazine | TFE | Significantly improved selectivity | [3] |
| Aryl | Methylhydrazine | HFIP | Almost exclusive formation of one isomer | [3] |
| Aryl | Phenylhydrazine | Ethanol | Often low selectivity | [3] |
| Aryl | Phenylhydrazine | TFE/HFIP | Up to 99:1 in favor of the 5-arylpyrazole |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 1,4-Disubstituted Pyrazoles Using Fluorinated Alcohols
This protocol is adapted from methodologies demonstrating improved regioselectivity through the use of fluorinated solvents.[3]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the 1,3-dicarbonyl compound in HFIP (or TFE), add the substituted hydrazine at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 1,4-disubstituted pyrazole.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the regiochemistry using 2D NMR techniques like NOESY.
Protocol 2: Synthesis of 1,4-Disubstituted Pyrazoles from Enaminones and Hydrazines
This protocol describes a metal-free approach for the synthesis of 1,4-disubstituted pyrazoles.[10][11]
Materials:
-
Enaminone (1.0 equiv)
-
Hydrazine hydrochloride (2.0 equiv)
-
Molecular Iodine (I₂) (10 mol%)
-
Selectfluor (5.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine the enaminone, hydrazine hydrochloride, I₂, and Selectfluor in DMSO.
-
Stir the mixture at 90 °C for 10-30 minutes.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the resulting 1,4-disubstituted pyrazole by appropriate spectroscopic methods.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Knorr Pyrazole Synthesis - Competing Regioselective Pathways
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Diagram 2: Troubleshooting Flowchart for Poor Regioselectivity
Caption: A decision-making flowchart for troubleshooting poor regioselectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chlorination Conditions for Pyrazole-3-Carboxylic Acids
Welcome to the technical support center for the optimization of chlorination conditions for pyrazole-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Pyrazole and its derivatives are crucial building blocks in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1] The introduction of a chlorine atom onto the pyrazole ring or the conversion of the carboxylic acid to an acid chloride are key steps in the synthesis of many valuable compounds.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. It moves beyond simple procedural outlines to explain the underlying chemical principles, helping you to make informed decisions and overcome common experimental hurdles.
Part 1: Understanding the Core Reactions
The term "chlorination of pyrazole-3-carboxylic acids" can refer to two primary transformations:
-
Electrophilic Chlorination of the Pyrazole Ring: Introduction of a chlorine atom onto the pyrazole nucleus, typically at the C4 position.
-
Conversion of the Carboxylic Acid to an Acyl Chloride: Transformation of the -COOH group into a -COCl group, a versatile intermediate for amide and ester formation.
It is crucial to distinguish between these two objectives as the reagents and conditions differ significantly.
Diagram: Key Chlorination Pathways
Below is a diagram illustrating the two main chlorination pathways for pyrazole-3-carboxylic acids.
Caption: Overview of the two primary chlorination reactions for pyrazole-3-carboxylic acids.
Part 2: Electrophilic Chlorination of the Pyrazole Ring (C4-Chlorination)
The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. A variety of chlorinating agents can be employed for this transformation.
Frequently Asked Questions (FAQs): C4-Chlorination
Q1: What are the most common reagents for the C4-chlorination of pyrazoles?
A1: Several reagents are effective for the C4-chlorination of pyrazoles. The choice often depends on the substrate's reactivity, desired reaction conditions (e.g., solvent-free), and safety considerations. Common reagents include:
-
Trichloroisocyanuric acid (TCCA): A highly efficient, low-cost, and low-toxicity chlorine source that can be used under mild conditions. It is also suitable for solvent-free mechanochemical chlorination, offering a green chemistry approach.[2]
-
N-Chlorosuccinimide (NCS): A widely used reagent for electrophilic chlorination of various aromatic and heteroaromatic compounds.
-
Hypochloric acid or its salts: Can be used for the preparation of 4-chloropyrazoles, with the reaction typically carried out in the substantial absence of any carboxylic acid to avoid side reactions.[3]
-
Electrochemical methods: Anodic chlorination in aqueous NaCl solutions offers an alternative, environmentally friendly approach.[4]
Q2: My C4-chlorination reaction is sluggish or incomplete. What can I do to improve the conversion?
A2: Several factors can contribute to low conversion. Consider the following troubleshooting steps:
-
Increase the equivalents of the chlorinating agent: For less reactive pyrazole substrates, a slight excess of the chlorinating agent may be necessary.
-
Elevate the reaction temperature: Gently heating the reaction mixture can often improve the rate of reaction. For example, with TCCA, reactions are often run at around 40 °C.[1]
-
Solvent choice: While some methods are solvent-free, the choice of solvent can significantly impact the reaction. For instance, fluorinated alcohols have been shown to improve regioselectivity in some pyrazole syntheses.[5]
-
Check for deactivating groups: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, making electrophilic chlorination more difficult. In such cases, more forcing conditions (higher temperature, longer reaction time, or a more reactive chlorinating agent) may be required.
Q3: I am observing the formation of di-chlorinated or other side products. How can I improve the selectivity?
A3: The formation of multiple chlorinated products or other side reactions can be a challenge. Here are some strategies to enhance selectivity:
-
Control stoichiometry: Carefully control the amount of the chlorinating agent to favor mono-chlorination.
-
Lower the reaction temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of competing side reactions.
-
Consider the reaction mechanism: Most C4-chlorinations of pyrazoles proceed via an electrophilic aromatic substitution mechanism.[6] Understanding the mechanism can help in predicting and controlling side reactions. For instance, avoiding radical initiators is crucial if a radical pathway is not desired.[1]
-
Protecting groups: If other functional groups in the molecule are susceptible to chlorination, consider using protecting groups.
Troubleshooting Guide: C4-Chlorination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | Insufficiently reactive chlorinating agent. | Switch to a more potent reagent (e.g., TCCA). |
| Low reaction temperature. | Gradually increase the temperature while monitoring the reaction. | |
| Deactivating substituents on the pyrazole ring. | Use a larger excess of the chlorinating agent and/or increase the reaction time. | |
| Formation of di- or tri-chlorinated products | Excess chlorinating agent. | Use stoichiometric amounts or a slight excess of the chlorinating agent. |
| High reaction temperature. | Run the reaction at a lower temperature. | |
| Reaction at other functional groups | Non-selective chlorinating agent. | Choose a milder, more selective reagent. |
| Presence of other reactive sites. | Protect susceptible functional groups before the chlorination step. | |
| Formation of unexpected ring-opened products | Certain substrates, like pyrazoloazines, can undergo ring-opening chlorination.[7] | Carefully characterize the product to confirm its structure. If ring-opening is undesired, a different synthetic route may be necessary. |
Part 3: Conversion of Carboxylic Acid to Acyl Chloride
The conversion of the carboxylic acid group of pyrazole-3-carboxylic acid to an acyl chloride is a key step for subsequent derivatization, such as amide or ester formation.
Frequently Asked Questions (FAQs): Acyl Chloride Formation
Q1: What are the standard reagents for converting pyrazole-3-carboxylic acid to its acyl chloride?
A1: The most common and effective reagents for this transformation are:
-
Thionyl chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids to acyl chlorides, with the byproducts (SO₂ and HCl) being gaseous, which simplifies work-up.[8]
-
Phosphorus oxychloride (POCl₃): Another effective reagent, often used for chlorinating nitrogen-containing heterocycles.[9] It can also be used in combination with phosphorus pentachloride (PCl₅) for more challenging substrates.[10]
-
Oxalyl chloride: A milder alternative to thionyl chloride, often used with a catalytic amount of DMF (Vilsmeier-Haack conditions).
Q2: My reaction with thionyl chloride is not going to completion, and I see starting material upon work-up. What is happening?
A2: This is a common issue, often related to the work-up procedure. The intermediate formed during the reaction can be hydrolyzed back to the starting carboxylic acid upon contact with water. Here's how to troubleshoot:
-
Ensure anhydrous conditions: The reaction should be carried out under strictly anhydrous conditions, as any moisture will consume the thionyl chloride and hydrolyze the product.
-
Remove excess SOCl₂: Before work-up, it is crucial to remove the excess thionyl chloride under reduced pressure.
-
Careful quenching: Quench the reaction mixture by adding it to ice-cold water or a mild base solution (like saturated sodium bicarbonate) very slowly.[9] Diluting the reaction mixture with an inert organic solvent (e.g., dichloromethane) before quenching can also help.[9]
Q3: I am using POCl₃ and my reaction is turning dark, and I am getting a complex mixture of products. What could be the cause?
A3: POCl₃ is a strong dehydrating and chlorinating agent, and harsh reaction conditions can lead to decomposition and side reactions.
-
Temperature control: The reaction should be performed at a controlled temperature. Overheating can lead to decomposition.
-
Use of a base: In some cases, adding a base like pyridine or diethylaniline can scavenge the HCl generated during the reaction and minimize side reactions.[9]
-
Substrate stability: The pyrazole ring itself can be susceptible to reaction with POCl₃ under forcing conditions, potentially leading to ring chlorination or other undesired transformations.
Troubleshooting Guide: Acyl Chloride Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Starting material recovered after work-up | Hydrolysis of the acyl chloride during quenching. | Remove excess chlorinating agent under vacuum before work-up. Quench slowly into ice-cold water or a mild base. |
| Incomplete reaction. | Increase the reaction time or temperature. Consider using a catalyst like DMF with oxalyl chloride. | |
| Dark reaction mixture and low yield | Decomposition of the starting material or product. | Lower the reaction temperature. Use a milder chlorinating agent (e.g., oxalyl chloride). |
| Formation of ring-chlorinated side products | Harsh reaction conditions with POCl₃. | Use a less aggressive reagent like SOCl₂ or oxalyl chloride. |
| Difficulty in isolating the acyl chloride | The acyl chloride is unstable and reactive. | It is often best to use the acyl chloride in the next step without purification.[11] |
Experimental Protocol: General Procedure for Acyl Chloride Synthesis with SOCl₂
-
To a solution of pyrazole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dichloromethane), add thionyl chloride (2.0-5.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (be cautious as the acyl chloride may streak or decompose on the silica plate).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude pyrazole-3-carbonyl chloride can be used directly in the next step or purified by distillation or crystallization if stable.
Note: Always perform this reaction in a well-ventilated fume hood due to the evolution of toxic gases (SO₂ and HCl).
Diagram: Troubleshooting Decision Tree for Acyl Chloride Formation
Caption: A decision tree to guide troubleshooting for low-yielding acyl chloride formations.
References
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. Purity and yield are paramount, and this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges, particularly the formation of unwanted byproducts.
Introduction: The Synthetic Challenge
This compound is a key building block in the development of various pharmaceutical agents. While its structure appears straightforward, its multi-step synthesis presents several critical junctures where byproduct formation can significantly compromise yield and purity. This guide dissects the common synthetic pathway to illuminate the root causes of these side reactions and provides robust solutions to mitigate them.
Core Synthetic Pathway Overview
A common and effective route to the target molecule involves four key transformations. Understanding the objective of each step is crucial for diagnosing issues.
Technical Support Center: Navigating the Challenges in the Purification of Halogenated Pyrazole Derivatives
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of halogenated pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purification hurdles in their daily work. By integrating fundamental chemical principles with practical, field-tested solutions, we aim to provide you with the expertise to confidently troubleshoot and optimize your purification workflows.
The introduction of halogen atoms onto a pyrazole scaffold dramatically alters its physicochemical properties, impacting everything from solubility and crystallinity to chromatographic behavior. These changes are often non-intuitive, leading to purification outcomes that can be both frustrating and time-consuming. This guide will provide a structured approach to understanding and overcoming these challenges.
Troubleshooting Guide: From Crude to Pure
This section is formatted as a series of common problems encountered during the purification of halogenated pyrazole derivatives, followed by a systematic approach to their resolution.
Issue 1: My Halogenated Pyrazole "Oils Out" During Recrystallization.
Symptom: Instead of forming crystalline solids upon cooling, your compound separates from the solvent as an insoluble oil.
Underlying Causes & Troubleshooting Workflow:
"Oiling out" is a common manifestation of a compound's reluctance to form an ordered crystal lattice. For halogenated pyrazoles, this can be exacerbated by several factors, including strong intermolecular interactions in the amorphous state and the influence of the halogen on solubility.
Caption: Troubleshooting workflow for "oiling out".
Expert Insights:
-
The Role of Halogen Bonding: Halogen atoms, particularly iodine and bromine, can participate in halogen bonding. This is a directional interaction where the electron-deficient region on the halogen (the σ-hole) interacts with an electron-rich atom (like the nitrogen on another pyrazole ring).[1][2] These interactions can influence the supramolecular assembly required for crystallization.[3][4] If the solvent interferes with or is too similar in polarity to these interactions, it can hinder crystal formation.
-
Solvent Selection is Critical: A common and effective technique for pyrazoles is using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" hot solvent (e.g., hexane, water) until turbidity appears, then clarify with a drop of the good solvent before cooling.[5]
| Solvent System Example | Good Solvent | Poor Solvent | Target Compound Polarity |
| Hexane/Ethyl Acetate | Ethyl Acetate | Hexane | Non-polar to moderately polar |
| Ethanol/Water | Ethanol | Water | Polar |
| Dichloromethane/Hexane | Dichloromethane | Hexane | Non-polar to moderately polar |
Issue 2: My Halogenated Pyrazole Isomers are Inseparable by Standard Column Chromatography.
Symptom: Two or more halogenated isomers (e.g., regioisomers, or compounds with halogen at different positions) co-elute on silica gel using standard solvent systems like hexane/ethyl acetate.
Underlying Causes & Troubleshooting Workflow:
Halogenated isomers often have very similar polarities, making their separation by normal-phase chromatography challenging. The key is to exploit subtle differences in their electronic properties and their interactions with the stationary phase.
Step-by-Step Protocol for Method Development:
-
Initial Screening (TLC):
-
Stationary Phase: Start with standard silica gel 60 F254 plates.
-
Mobile Phases: Screen a range of solvent systems beyond hexane/ethyl acetate. Include dichloromethane/methanol and toluene/acetone.
-
Additives: Add a small amount (0.1-1%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase. This can alter the ionization state of the pyrazole ring's nitrogen atoms, potentially differentiating the isomers.[6]
-
-
Advanced Chromatography Techniques:
-
If TLC shows poor separation, consider alternative stationary phases or techniques. A recent study highlighted the effectiveness of specific columns for separating closely related halogenated compounds.[7][8]
-
Pentafluorophenyl (PFP) Columns: These columns are particularly effective for separating halogenated compounds due to multiple interaction mechanisms including dipole-dipole, π-π, and halogen bonding.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC, especially with chiral stationary phases, has shown excellent performance in separating halogenated isomers.[7][8]
-
| Technique | Recommended Stationary Phase | Mobile Phase Example | Key Advantage |
| UHPLC | Hypersil Gold PFP | Acetonitrile/Methanol/Aqueous Phosphoric Acid | Exploits unique electronic interactions with halogenated analytes.[7][8] |
| UHPLC | ZORBAX RRHD Eclipse Plus C18 | Acetonitrile/Methanol/Aqueous Phosphoric Acid | High-resolution reversed-phase for general screening.[7][8] |
| Chiral SFC | Chiralcel OJ-3, Chiralpak IB | Isopropanol or Ethanol with isobutylamine in CO2 | Excellent for resolving positional isomers, even if achiral.[7][8] |
Expert Insights:
-
Dehalogenation Impurities: A common impurity is the dehalogenated analog of your target compound. These can be notoriously difficult to separate. The UHPLC method using a PFP column is often a good starting point for resolving these mixtures.[7][8]
-
Acidic Nature of Silica: Some halogenated pyrazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation or peak tailing.[6] If you observe streaking on your TLC plate, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%).[6]
Issue 3: I Have a Low Yield After Purification.
Symptom: A significant loss of material is observed after chromatography or recrystallization.
Underlying Causes & Troubleshooting Workflow:
Low yields can result from a combination of factors, including incomplete reaction, degradation during purification, or suboptimal isolation techniques.
Caption: Workflow for diagnosing low purification yields.
Expert Insights:
-
Formation of Acid Addition Salts: A clever technique for purifying pyrazoles, including halogenated ones, is to convert them into acid addition salts.[9][10] By reacting the pyrazole with an inorganic or organic acid, a salt is formed which often has very different solubility properties and can be easily crystallized from organic solvents, leaving neutral impurities behind.[9][10] The pure pyrazole can then be regenerated by basification.
-
Adsorption to Activated Charcoal: If you are using activated charcoal to remove colored impurities during recrystallization, be aware that it can also adsorb a significant amount of your product, thereby reducing the yield.[5][6] Use it sparingly.
Frequently Asked Questions (FAQs)
Q1: Why are halogenated pyrazoles so challenging to purify by crystallization?
A1: The challenges arise from the unique properties imparted by the halogen atom. The nature and position of the halogen (F, Cl, Br, I) influences the molecule's dipole moment and its ability to form hydrogen and halogen bonds.[3] This leads to complex supramolecular structures in the solid state, such as trimers and catemers.[3][4] Finding a solvent that can effectively break down the intermolecular forces in the crude solid at high temperatures, but not at low temperatures, is the core challenge.
Q2: How can I remove colored impurities from my halogenated pyrazole synthesis?
A2: Colored impurities, often arising from side reactions or degradation, can sometimes be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration.[5][6] However, use this method judiciously as it can lead to product loss.[5][6] If the colored impurity persists, column chromatography is the more effective, albeit more laborious, option.
Q3: Can I use reversed-phase chromatography for purifying my halogenated pyrazole?
A3: Absolutely. Reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative, especially for more polar halogenated pyrazoles or those that are sensitive to acidic silica gel. The elution order will be inverted compared to normal-phase, with more polar compounds eluting first. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Q4: What is the best way to assess the purity of my final halogenated pyrazole derivative?
A4: A combination of techniques is always recommended for robust purity assessment.
-
LC-MS: Provides information on purity (by UV trace) and confirms the molecular weight of the main component and any impurities.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): ¹H NMR is essential for structural confirmation and detecting proton-containing impurities. If your compound contains fluorine, ¹⁹F NMR is a very sensitive method for assessing purity.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values for a pure sample.
Q5: My halogenated pyrazole seems to be unstable during workup or purification. What can I do?
A5: Halogenated pyrazoles can be susceptible to nucleophilic substitution or dehalogenation, particularly if there are activating groups on the ring.
-
Avoid Strong Bases: During aqueous workup, avoid using strong bases like NaOH if possible, as they can promote dehalogenation or other side reactions. Use milder bases like sodium bicarbonate.
-
Temperature Control: Keep all purification steps, especially solvent evaporation, at the lowest practical temperature to minimize degradation.
-
Inert Atmosphere: For particularly sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6]
References
- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen bonding: an electrostatically-driven highly directional noncovalent interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Kinetic vs. Thermodynamic Control in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the regioselective synthesis of pyrazoles, with a specific focus on the principles of kinetic and thermodynamic control. As senior application scientists, we understand that achieving the desired pyrazole regioisomer is often a critical bottleneck in synthetic campaigns. This resource aims to equip you with the knowledge to diagnose and solve common issues encountered in the lab.
I. Troubleshooting Guide: "My Pyrazole Synthesis is Not Regioselective"
This section addresses one of the most common challenges in pyrazole synthesis: the formation of undesired regioisomeric mixtures. We will explore the underlying causes and provide actionable solutions.
Q1: I'm getting a mixture of regioisomers in my pyrazole synthesis. What are the primary factors controlling the reaction's outcome?
The regioselectivity in the synthesis of unsymmetrical pyrazoles, typically from the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound (the Knorr pyrazole synthesis), is a classic example of a reaction governed by a delicate balance of kinetic and thermodynamic factors.[1][2] The outcome is dictated by:
-
Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1][2] The more electrophilic (electron-poor) carbonyl carbon will typically react faster. Electron-withdrawing groups (e.g., -CF₃) significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for initial attack.[1]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can physically obstruct the approach to a particular carbonyl group, thereby favoring attack at the less sterically hindered position.[1][2]
-
Reaction Conditions (pH, Solvent, Temperature): These parameters are your primary tools for manipulating the kinetic vs. thermodynamic landscape of the reaction.[2]
-
pH: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms.[1][2] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen of the substituted hydrazine.[1]
-
Solvent: The choice of solvent can dramatically influence which regioisomer is favored.[2] Standard solvents like ethanol often lead to mixtures.[2][3]
-
Temperature: Higher temperatures generally provide the necessary energy to overcome the activation barrier for the formation of the more stable, thermodynamically favored product. Conversely, lower temperatures can "trap" the reaction at the kinetically favored product, which is formed faster but may be less stable.
-
Q2: How can I shift the selectivity of my reaction to favor the kinetic product?
To favor the kinetically controlled product, the goal is to facilitate the fastest reaction pathway, which is typically governed by the initial nucleophilic attack at the most electrophilic carbonyl carbon.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or below) can prevent the system from reaching equilibrium, thus favoring the product that forms most rapidly.
-
Choose a Non-Coordinating Solvent: Solvents that do not strongly solvate the transition states can help preserve the intrinsic reactivity differences between the two carbonyl groups.
-
Consider the Hydrazine Substituent: In a substituted hydrazine (R-NH-NH₂), the -NH₂ group is generally the more nucleophilic nitrogen. However, this can be modulated by the electronic nature of the 'R' group. For instance, in methylhydrazine, the methyl group's electron-donating nature enhances the nucleophilicity of the adjacent nitrogen, while in phenylhydrazine, the phenyl group's electron-withdrawing nature can decrease it.[4]
Q3: My desired product is the thermodynamic isomer, but I'm primarily isolating the kinetic product. How can I reverse this?
To favor the thermodynamically controlled product, you need to provide conditions that allow the initial kinetic product (or intermediates leading to it) to revert to the starting materials or an intermediate that can then proceed to form the more stable thermodynamic product.
Troubleshooting Steps:
-
Increase the Reaction Temperature: Refluxing the reaction for an extended period is a common strategy to ensure the system reaches thermodynamic equilibrium. This provides the energy needed to overcome the higher activation barrier leading to the more stable product.
-
Employ Protic or Coordinating Solvents: Solvents like ethanol or acetic acid can facilitate proton transfer and help equilibrate intermediates.
-
Utilize Acid or Base Catalysis: The addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) or base can accelerate the equilibration of intermediates, allowing the reaction to proceed to the most stable product.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool for rapidly reaching higher temperatures, often favoring the thermodynamic product in shorter reaction times.[5][6][7]
Q4: I've tried adjusting the temperature and pH, but the regioselectivity is still poor. What other advanced strategies can I employ?
When standard methods fail, more specialized solvent systems can offer a solution.
Advanced Solvent Systems:
-
Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in pyrazole synthesis.[3][4] These solvents can stabilize intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the carbonyl groups and leading to a single major regioisomer.[4]
| Solvent | Typical Regioisomeric Ratio (Example) | Reference |
| Ethanol | Often leads to mixtures (e.g., 50:50) | [3] |
| TFE | Can significantly improve ratios (e.g., 85:15) | [4] |
| HFIP | Often provides the highest selectivity (e.g., >97:3) | [4] |
II. Frequently Asked Questions (FAQs)
Q5: What is the general mechanism for the Knorr pyrazole synthesis, and where does the kinetic vs. thermodynamic control point occur?
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9] The reaction proceeds through several key steps:
-
Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the dicarbonyl compound. This is the primary point of regiochemical determination. The kinetic product pathway begins with the attack on the more reactive (more electrophilic) carbonyl.
-
Formation of a Hemiaminal Intermediate: This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl group.
-
Dehydration/Aromatization: The resulting pyrazoline intermediate undergoes a final dehydration step to yield the aromatic pyrazole ring.
The kinetic vs. thermodynamic control is established at the initial nucleophilic attack and the subsequent cyclization steps. If the intermediates are allowed to equilibrate (thermodynamic conditions), the more stable final product will be favored.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid in solution
Welcome to the technical support center for 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Solution Discoloration and Precipitation
Question: I dissolved this compound in my aqueous buffer, and over a short period, the solution turned slightly yellow and a precipitate formed. What is happening?
Answer: This is a common observation and can be attributed to a combination of factors, primarily pH-dependent solubility and potential degradation.
-
pH-Dependent Solubility: As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the solution. In acidic to neutral pH, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in aqueous media. This can lead to precipitation. Conversely, in basic solutions (pH > pKa), the carboxylate form is more soluble.
-
Potential Degradation: While generally stable under normal handling conditions, pyrazole derivatives can be susceptible to degradation under certain conditions.[1] The yellowing of the solution may indicate the formation of chromophoric degradation products.
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your solution. If it is acidic or neutral, consider adjusting to a slightly basic pH (e.g., 7.5-8.5) to improve solubility. However, be aware that higher pH can promote hydrolysis of certain pyrazole derivatives.
-
Solvent Selection: If your experimental conditions allow, consider using a co-solvent. A small percentage of a polar organic solvent like DMSO or ethanol can significantly improve solubility.
-
Freshly Prepare Solutions: Due to potential degradation, it is always recommended to prepare solutions of this compound fresh before each experiment.
FAQ 2: Inconsistent Results in Biological Assays
Question: I am observing significant variability in my bioassay results when using solutions of this compound that are not freshly prepared. Could this be a stability issue?
Answer: Yes, inconsistent results with aged solutions are a strong indicator of compound instability. The observed variability is likely due to a decrease in the concentration of the active parent compound and the potential interference from degradation products.
Potential Degradation Pathways:
While specific degradation pathways for this molecule are not extensively documented, based on its structure, we can anticipate several possibilities:
-
Hydrolysis: Although the pyrazole ring itself is relatively stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring opening or other hydrolytic degradation.
-
Photodegradation: Chloro-substituted aromatic compounds can be susceptible to photodegradation upon exposure to UV or even ambient light. This can involve the cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent secondary reactions.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or under prolonged exposure to air and light.
Workflow for Investigating Instability:
Caption: Workflow for investigating and mitigating inconsistent bioassay results.
Troubleshooting Guide: Forced Degradation Studies
To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to predict its stability profile.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at RT, then 60°C if no degradation | Hydrolysis of amide bond (if applicable in derivatives), potential ring cleavage |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at RT, then 60°C if no degradation | Hydrolysis, potential dehalogenation |
| Oxidation | 3% H₂O₂ | 24 hours at RT | N-oxidation, ring oxidation |
| Thermal | 60°C in solution | Up to 72 hours | General decomposition |
| Photostability | UV light (254/365 nm) and visible light | Monitor at intervals up to 24 hours | Dechlorination, radical formation, dimerization |
Experimental Protocol: Stability Indicating UPLC-MS Method
A stability-indicating analytical method is crucial to separate the parent compound from any potential degradation products.
Instrumentation and Columns:
-
System: UPLC-MS system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, then re-equilibrate. A good starting point is 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV (e.g., 254 nm) and Mass Spectrometry (ESI+ and ESI-)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in your experimental buffer or the stress condition medium.
-
Inject a sample at time zero to obtain an initial chromatogram.
-
Expose the solution to the chosen stress condition.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and inject it into the UPLC-MS system.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Data Interpretation Workflow:
Caption: Workflow for interpreting data from a stability-indicating UPLC-MS method.
Summary of Recommendations
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
-
Solution Preparation: Always prepare solutions fresh for use. If a stock solution must be prepared in advance, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Solvent Choice: For aqueous solutions, consider using a co-solvent like DMSO or ethanol to maintain solubility. Buffer the solution to a pH where the compound is most stable and soluble, which may require empirical determination.
-
Analytical Monitoring: When in doubt, use an analytical technique like HPLC or UPLC-MS to confirm the integrity of your compound in solution, especially for long-term experiments or when using aged solutions.
By following these guidelines, you can minimize the impact of potential stability issues and ensure the accuracy and reproducibility of your research involving this compound.
References
Technical Support Center: Purification of Crude 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the purification of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
I. Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Purity After Initial Synthesis and Work-up
Symptom: Your crude product, after initial extraction and solvent removal, shows significant impurities on analytical tests like TLC or LC-MS.
Underlying Cause: The synthesis of pyrazole derivatives can often lead to a variety of side products, unreacted starting materials, and reagents that are carried through a simple work-up.[1] The acidic nature of the carboxylic acid group can also complicate extractions if the pH is not carefully controlled.
Solution Pathway: Multi-Step Purification Workflow
A robust purification strategy often involves a combination of techniques. Below is a recommended workflow.
Caption: A multi-stage workflow for purifying crude this compound.
Step 1: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities.[2]
Detailed Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Basification: Extract the organic layer with an aqueous basic solution (e.g., 1 M sodium bicarbonate or sodium carbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Expert Tip: Monitor the pH of the aqueous layer to ensure it is sufficiently basic to deprotonate the carboxylic acid.
-
-
Separation of Layers: Carefully separate the aqueous layer, which now contains your product, from the organic layer, which contains neutral and some basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1 M HCl) until the pH is acidic (pH ~2). Your product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.
Troubleshooting this Step:
-
Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help break it.[3]
-
Product Not Precipitating: If the product doesn't precipitate upon acidification, it may be too soluble in the aqueous medium. Try extracting the acidified aqueous layer with a fresh portion of organic solvent.[4]
Step 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[5] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.
Solvent Selection for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | A good starting point. The compound is likely soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent.[6] |
| Toluene/Hexane | For less polar impurities. Dissolve in hot toluene and add hexane until turbidity is observed, then cool slowly. |
| Isopropanol | A single solvent option that can be effective for pyrazole derivatives. |
Detailed Protocol (Ethanol/Water System):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.
Troubleshooting this Step:
-
"Oiling Out": If the compound separates as an oil instead of crystals, it means the solution is supersaturated at a temperature above the compound's melting point.[6] To remedy this, reheat the solution, add more of the primary solvent (ethanol), and cool again more slowly.[7]
-
Poor Recovery: This can happen if too much solvent was used.[7] Concentrate the mother liquor and attempt a second crystallization.
Step 3: Column Chromatography
If impurities persist after recrystallization, column chromatography is the next step for achieving high purity.[8][9]
System Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (standard grade) |
| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate is a good starting point. A small amount of acetic acid (0.5-1%) can be added to the eluent system to keep the carboxylic acid protonated and prevent tailing on the column. |
Detailed Protocol:
-
Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the partially purified compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column bed.
-
Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity (e.g., to 7:3 hexane:ethyl acetate) to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting this Step:
-
Poor Separation: If the spots on the TLC are too close, a shallower solvent gradient or a different solvent system may be needed.
-
Compound Stuck on Column: If the compound does not elute, the mobile phase may not be polar enough. Adding a small amount of methanol to the ethyl acetate can increase the eluent strength.
Issue 2: Characterization Shows Persistent, Unknown Impurities
Symptom: NMR or Mass Spectrometry data indicates the presence of unexpected byproducts.
Possible Causes and Solutions:
-
Isomeric Impurities: Regioisomers can sometimes form during the synthesis of substituted pyrazoles. Fractional recrystallization, which involves multiple, careful recrystallization steps, can sometimes separate isomers with different solubilities.[6]
-
Starting Material Impurities: Ensure the purity of your starting materials. Impurities in the initial reagents can lead to a variety of side products.[1]
-
Degradation: The compound may be unstable under certain conditions. Avoid prolonged exposure to strong acids or bases at elevated temperatures during work-up and purification.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: Pure this compound is typically a white to off-white solid.
Q2: What analytical techniques are recommended for assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying the purity of pyrazole derivatives.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.[8] Mass Spectrometry (MS) is used to confirm the molecular weight of the compound.
Q3: How should I store the purified this compound?
A3: It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration may be advisable.
Q4: Can I use a different base for the acid-base extraction?
A4: Yes, other inorganic bases like potassium carbonate or sodium hydroxide can be used. However, sodium bicarbonate is often preferred as it is a weaker base and can be less likely to cause hydrolysis of sensitive functional groups.
Q5: My compound is a solid, but it's not crystalline. How can I induce crystallization?
A5: If your compound is an amorphous solid or a thick oil, you can try scratching the inside of the flask with a glass rod at the solvent line. This can create nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound, if available, is also a very effective method.[6]
III. References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Retrieved from --INVALID-LINK--
-
Patsnap Eureka. (2025). How to Improve Carboxylic Acid Extraction Processes? Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from --INVALID-LINK--
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from --INVALID-LINK--
-
Graz University of Technology. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Retrieved from --INVALID-LINK--
-
OSTI.gov. (2018). In situ recovery of bio-based carboxylic acids. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Retrieved from --INVALID-LINK--
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from --INVALID-LINK--
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from --INVALID-LINK--
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from --INVALID-LINK--
-
Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from --INVALID-LINK--
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1006493-69-1(this compound). Retrieved from --INVALID-LINK--
-
Zenlyms Tech. (n.d.). 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 1-Isopropyl-1H-pyrazole-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1350323-83-9|4-Bromo-3-chloro-1-methyl-1H-pyrazole. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up this important intermediate. We will address common challenges encountered during synthesis, providing practical, field-tested solutions and the scientific rationale behind them. Our goal is to empower you to troubleshoot effectively, optimize your process, and ensure the integrity of your results.
I. Synthetic Pathway Overview
The synthesis of this compound is typically a multi-step process. A common and logical route involves the initial formation of a pyrazole-3-carboxylate ester, followed by N-isopropylation, chlorination, and final hydrolysis. Each step presents unique challenges, especially during scale-up. This guide is structured to address issues that may arise at each stage of this synthetic sequence.
Caption: A typical synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized by synthetic stage. Each question addresses a specific, common problem, followed by a detailed explanation and recommended course of action.
Stage 1: N-Isopropylation of Pyrazole-3-carboxylate Ester
Q1: My N-isopropylation reaction is showing low conversion and the formation of a significant amount of the N2-isopropyl isomer. How can I improve the yield and regioselectivity?
A1: This is a classic challenge in pyrazole chemistry. The presence of two nitrogen atoms in the pyrazole ring allows for alkylation at either position, and the ratio of N1 to N2 isomers is influenced by steric and electronic factors, as well as reaction conditions.
-
Scientific Rationale: The regioselectivity of N-alkylation on pyrazoles is a complex interplay between the steric hindrance around the nitrogen atoms and the stability of the resulting tautomers. Generally, less sterically hindered alkylating agents and pyrazole substrates favor N1 substitution. In your case, the isopropyl group is moderately bulky, which can lead to a mixture of isomers. The choice of base and solvent also plays a critical role by influencing the nucleophilicity of the respective nitrogen atoms.
-
Troubleshooting & Optimization:
-
Choice of Base: A milder, non-nucleophilic base is often preferred. Stronger bases can lead to deprotonation at multiple sites and decreased selectivity. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH).
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally effective for this type of alkylation.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity. Start at room temperature and monitor the reaction progress. If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) may be necessary.
-
Nature of the Isopropyl Source: Using 2-iodopropane may give better results than 2-bromopropane due to the better leaving group ability of iodide.
-
-
Recommended Protocol: A general procedure for N-alkylation involves stirring the parent pyrazole with a base like diisopropylethylamine (DIPEA) and the electrophile in a solvent such as DMSO at room temperature until the starting material is consumed, as monitored by NMR.[1]
Q2: I am observing the formation of quaternary ammonium salts as byproducts. What is causing this and how can it be prevented?
A2: The formation of quaternary salts suggests over-alkylation. This can occur if the newly formed N-isopropyl pyrazole product is sufficiently nucleophilic to react with another molecule of the isopropyl halide.
-
Scientific Rationale: The N-alkylated pyrazole product is still a nucleophile. If the concentration of the alkylating agent is too high or the reaction temperature is excessive, a second alkylation can occur, leading to the formation of a positively charged quaternary pyrazolium salt.
-
Troubleshooting & Optimization:
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the isopropyl halide.[1] A large excess should be avoided.
-
Controlled Addition: Add the isopropyl halide slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Stage 2: C4-Chlorination of the Pyrazole Ring
Q3: My chlorination reaction is giving a low yield of the desired 4-chloro product, and I am seeing byproducts from chlorination at other positions or on the isopropyl group.
A3: Regioselectivity is key in the chlorination of pyrazoles. The 4-position is generally the most electron-rich and susceptible to electrophilic aromatic substitution.[2][3] However, harsh conditions can lead to over-chlorination or side reactions.
-
Scientific Rationale: The chlorination of pyrazoles typically proceeds via an electrophilic aromatic substitution mechanism.[2][3] The choice of chlorinating agent is critical. Stronger agents or radical conditions can lead to a loss of selectivity. For instance, some systems can generate chlorine radicals, which might lead to chlorination at the benzylic position of the isopropyl group.[3]
-
Troubleshooting & Optimization:
-
Choice of Chlorinating Agent: Trichloroisocyanuric acid (TCCA) is an effective and often milder alternative to sulfuryl chloride or chlorine gas.[2][4][5] It is a solid, making it easier to handle, and the reactions can often be performed under solvent-free mechanochemical conditions or in solution.[2][4] Another option is using hypochloric acid or its salts in the absence of carboxylic acids.[6]
-
Reaction Conditions: If using TCCA, the reaction can be carried out in a suitable solvent. Mechanistic studies suggest an electrophilic aromatic substitution pathway.[2][4]
-
Temperature Management: Exothermic reactions can lead to side products. Maintain the reaction at a controlled temperature, often starting at a low temperature (e.g., 0-5 °C) and allowing it to slowly warm to room temperature.
-
-
Illustrative Protocol (Conceptual):
-
Dissolve the 1-isopropyl-1H-pyrazole-3-carboxylate ester in a suitable solvent (e.g., trifluoroethanol).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add TCCA portion-wise, monitoring the internal temperature.
-
Stir the reaction at the controlled temperature for a set time (e.g., 4 hours).[5]
-
Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃).[5]
-
Proceed with extraction and purification.
-
Caption: A decision tree for troubleshooting chlorination issues.
Stage 3: Hydrolysis of the Ester
Q4: The hydrolysis of my ester to the carboxylic acid is incomplete, or I am seeing decomposition of the product under the reaction conditions.
A4: Hydrolysis, while a standard transformation, can be problematic if the substrate is sensitive to the pH and temperature conditions required. Pyrazole rings can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.
-
Scientific Rationale: Saponification (base-mediated hydrolysis) is the most common method for converting esters to carboxylic acids. It involves the nucleophilic attack of a hydroxide ion on the ester carbonyl. The resulting carboxylate salt is then protonated in an acidic workup. However, prolonged exposure to strong base or acid at high temperatures can lead to undesired side reactions, such as ring-opening or decarboxylation. Some pyrazole derivatives have been noted for their hydrolytic instability.[7][8]
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent: A mixture of aqueous sodium hydroxide or lithium hydroxide in a co-solvent like methanol, ethanol, or THF is standard.
-
Temperature Control: Start the reaction at room temperature. If it is too slow, gently heat to 40-60 °C. Avoid aggressive heating or prolonged refluxing unless necessary and validated on a small scale.
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Acidic Workup: After the reaction is complete, cool the mixture in an ice bath before acidifying. Add the acid (e.g., 1M HCl) slowly to control the exotherm and precipitate the carboxylic acid product. A final pH of 2-3 is usually sufficient.
-
| Parameter | Recommended Condition | Rationale |
| Base | LiOH or NaOH (2-3 eq.) | Provides the hydroxide nucleophile for saponification. |
| Solvent | THF/Water or MeOH/Water | Ensures miscibility of the organic ester and aqueous base. |
| Temperature | 25-60 °C | Balances reaction rate with minimizing potential degradation. |
| Workup | Slow addition of cold 1M HCl to pH 2-3 | Prevents thermal decomposition during neutralization and ensures complete protonation. |
Caption: Optimized parameters for the ester hydrolysis step.
Stage 4: Purification of the Final Product
Q5: I am struggling to obtain a high purity of the final this compound. What are the best methods for purification?
A5: The purification strategy will depend on the nature of the impurities. Common impurities could include unreacted starting materials, isomeric byproducts, or salts from the workup.
-
Scientific Rationale: The carboxylic acid functionality of your target molecule provides a useful handle for purification. Its acidic nature allows for selective extraction, and its crystalline nature often makes it amenable to recrystallization.
-
Troubleshooting & Optimization:
-
Acid-Base Extraction: After the hydrolysis workup, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with water to remove inorganic salts. Then, extract the aqueous layer again with ethyl acetate to recover any dissolved product.
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.
-
Solvent Screening: Test a range of solvents on a small scale. Good candidates might include ethyl acetate/heptane, toluene, or aqueous ethanol mixtures.
-
-
Alternative Purification: If recrystallization fails, column chromatography on silica gel can be used. A solvent system with a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point.
-
III. Safety Considerations
-
Chlorinating Agents: Reagents like TCCA and sulfuryl chloride are strong oxidizers and corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. TCCA can release chlorine gas upon contact with acid or moisture.
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle them under an inert atmosphere.
-
Solvents: Use appropriate care when handling flammable organic solvents.
-
Exothermic Reactions: N-alkylation, chlorination, and the acidic workup of hydrolysis can be exothermic. Use an ice bath for temperature control, especially during scale-up, and add reagents slowly.
IV. References
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing). Available at: 4
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - MDPI. Available at: 5
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. Available at: --INVALID-LINK--
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available at: 2
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available at: 9
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: --INVALID-LINK--
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: --INVALID-LINK--
-
Green Chemistry - RSC Publishing. Available at: --INVALID-LINK--
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: --INVALID-LINK--
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed. Available at: --INVALID-LINK--
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. Available at: --INVALID-LINK--
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. Available at: --INVALID-LINK--
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. Available at: --INVALID-LINK--
-
US5047551A - Preparation of 4-chloropyrazoles - Google Patents. Available at: --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA [mdpi.com]
- 6. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind the experimental choices, compare the validated method with viable alternatives, and present the supporting data with clarity and precision.
The Analytical Challenge: Quantifying a Pyrazole Carboxylic Acid Derivative
This compound presents a typical analytical challenge. Its pyrazole core, substituted with a halogen and an alkyl group, alongside a carboxylic acid function, dictates its chromatographic behavior. The goal is to develop and validate a simple, robust, and accurate HPLC method with UV detection, suitable for routine quality control and stability testing.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3]
The Proposed HPLC Method: A Foundation of Selectivity and Efficiency
Based on the physicochemical properties of the analyte—a moderately polar, acidic compound with a UV chromophore—a reversed-phase HPLC method is the logical choice. Here, we propose a method that balances resolution, speed, and robustness.
Experimental Protocol: HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while the standard column dimensions ensure good efficiency.
-
Mobile Phase: A gradient elution is chosen to ensure a sharp peak shape and to elute any potential, more hydrophobic impurities.
-
Solvent A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better retention and peak symmetry.
-
Solvent B: Acetonitrile. A common and effective organic modifier for reversed-phase chromatography.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 230 nm. Determined by UV spectral analysis of the analyte, representing a wavelength with significant absorbance.
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase at the initial gradient composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).
The Validation Gauntlet: A Deep Dive into Performance Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] For a quantitative impurity method, the following parameters are critical.
Specificity: The Power of Purity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]
-
Experimental Approach:
-
Blank Analysis: Injection of the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: The analyte is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The chromatograms of the stressed samples are then compared to that of an unstressed standard to demonstrate that the analyte peak is free from co-eluting degradants.
-
Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the spectral homogeneity of the analyte peak in the presence of its degradants.
-
-
Acceptance Criteria: The analyte peak should be spectrally pure and well-resolved from any degradation products or blank interferences.
Linearity: A Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Experimental Approach: A series of at least five standard solutions of this compound are prepared at concentrations spanning 50% to 150% of the expected working concentration. Each solution is injected in triplicate.
-
Data Analysis & Acceptance Criteria: The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.999.
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area |
| 50 | 50 | 450123 |
| 75 | 75 | 674987 |
| 100 | 100 | 900245 |
| 125 | 125 | 1125301 |
| 150 | 150 | 1350112 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{0.9998 } |
Accuracy: Closeness to the Truth
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Experimental Approach: The analyte is spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level is prepared in triplicate.
-
Data Analysis & Acceptance Criteria: The percentage recovery is calculated for each sample. The mean recovery should be within 98.0% to 102.0%, with a relative standard deviation (RSD) of ≤ 2.0%.
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80 | 80 | 79.2 | 99.0 |
| 100 | 100 | 100.5 | 100.5 |
| 120 | 120 | 118.8 | 99.0 |
| Mean Recovery (%) | \multicolumn{3}{c | }{99.5 } | |
| % RSD | \multicolumn{3}{c | }{0.87 } |
Precision: Consistency Under Scrutiny
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6]
-
Repeatability (Intra-day Precision):
-
Experimental Approach: Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the peak areas should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Experimental Approach: The repeatability experiment is repeated on a different day, by a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The cumulative RSD for both sets of data should be ≤ 2.0%.
-
| Precision Level | Analyst | Day | Instrument | Mean Peak Area | % RSD |
| Repeatability | 1 | 1 | A | 901234 | 0.45 |
| Intermediate Precision | 2 | 2 | B | 899876 | 0.52 |
| Cumulative % RSD | \multicolumn{4}{c | }{} | 0.78 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach (Based on Signal-to-Noise Ratio):
-
A series of dilute solutions of the analyte are injected.
-
LOD is determined as the concentration where the signal-to-noise ratio is approximately 3:1.
-
LOQ is determined as the concentration where the signal-to-noise ratio is approximately 10:1. The precision and accuracy at the LOQ should also be established.
-
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.1 | ~3:1 |
| LOQ | 0.3 | ~10:1 |
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach: Key method parameters are varied within a predefined range, and the effect on the results is observed.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: ± 2% organic
-
Detection Wavelength: ± 2 nm
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.
Visualizing the Workflow: From Sample to Result
A clear understanding of the analytical workflow is crucial for consistent execution.
Caption: High-level workflow for the HPLC method validation.
Alternative Analytical Techniques: A Comparative Overview
While the validated HPLC-UV method is robust and fit for its intended purpose, it is essential to consider alternative techniques that may offer advantages in specific scenarios.
| Feature | HPLC-UV (Validated Method) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | Separation based on polarity, highly selective detection by mass-to-charge ratio. |
| Analyte Suitability | Excellent for non-volatile, UV-active compounds. | Requires derivatization for non-volatile carboxylic acids to increase volatility. | Excellent for a wide range of compounds, including polar and non-volatile ones. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL range), but derivatization can introduce variability. | Very High (pg/mL to ng/mL range). |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Very high, based on mass fragmentation patterns. | Extremely high, based on parent-daughter ion transitions. |
| Cost & Complexity | Relatively low cost and complexity. | Moderate cost and complexity, derivatization adds a step. | High cost and complexity, requires specialized expertise. |
| Ideal Application | Routine QC, content uniformity, stability testing. | Impurity profiling of volatile related substances. | Trace level analysis, metabolite identification, bioanalysis. |
Why HPLC-UV Remains the Workhorse:
For the routine quantification of a known analyte like this compound in a relatively clean matrix, the HPLC-UV method provides the optimal balance of performance, cost-effectiveness, and ease of use. The validation data demonstrates that it is sufficiently sensitive, specific, accurate, and precise for its intended purpose. GC-MS would introduce an unnecessary and potentially error-prone derivatization step. While LC-MS/MS offers superior sensitivity and specificity, its higher cost and complexity are not justified for this application.
Conclusion: A Validated Method as a Pillar of Quality
The successful validation of this HPLC method for this compound provides a high degree of assurance in the quality and reliability of the analytical data generated. By following the principles of scientific integrity and adhering to established guidelines, we have developed a method that is not only technically sound but also practical for its intended use in a drug development and manufacturing environment. This guide serves as a testament to the importance of a thorough and well-documented validation process, which ultimately underpins the safety and efficacy of pharmaceutical products.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Pyrazole-Based Succinate Dehydrogenase Inhibitors: Evaluating 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid in Context
This guide provides a comprehensive comparison of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid and other succinate dehydrogenase inhibitors (SDHIs). It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of performance, mechanisms of action, and the experimental data that underpins our understanding of this critical class of enzyme inhibitors. While specific experimental data for this compound is limited in publicly available literature, this guide will provide a framework for its evaluation by comparing it to structurally related and commercially significant pyrazole-based SDHIs.
The Central Role of Succinate Dehydrogenase in Cellular Respiration
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the Krebs cycle and the electron transport chain (ETC).[1][2] In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to the ubiquinone pool in the ETC, contributing to the generation of ATP.[1] Inhibition of SDH disrupts these fundamental processes, leading to impaired cellular respiration, reduced energy production, and ultimately, cell death.[2][3] This makes SDH a prime target for the development of fungicides and potential therapeutics for other diseases.[4]
Mechanism of Action: How Pyrazole-Based SDHIs Work
Pyrazole carboxamides, a major class of SDHI fungicides, exert their inhibitory effect by targeting the ubiquinone-binding site (Qp site) of the SDH enzyme.[2] By occupying this site, they physically block the binding of the natural substrate, ubiquinone, thereby halting the transfer of electrons from succinate. This disruption of the electron flow through the ETC is the primary mechanism of their fungicidal action.[3]
Caption: Mechanism of action of pyrazole carboxamide SDH inhibitors.
A Comparative Look at Pyrazole Carboxamide SDHIs
The efficacy of pyrazole carboxamide SDHIs is highly dependent on the nature and position of substituents on the pyrazole ring and the amide moiety. These modifications influence the inhibitor's binding affinity to the SDH enzyme, its spectrum of activity against different fungal species, and its susceptibility to resistance mechanisms.[1]
While specific data for this compound is not extensively available, we can infer its potential properties based on its structural features:
-
4-Chloro Substitution: The presence of a halogen, such as chlorine, on the pyrazole ring can significantly impact the electronic properties and binding interactions of the molecule within the Qp site of the SDH enzyme.
-
1-Isopropyl Group: The N-substitution on the pyrazole ring is crucial for the molecule's orientation within the binding pocket. An isopropyl group, being a branched alkyl chain, can influence the steric fit and hydrophobic interactions, potentially affecting potency and selectivity.
To provide a quantitative comparison, the table below summarizes the in vitro efficacy (EC50 values) of several commercially important pyrazole carboxamide SDHIs against a range of fungal pathogens. A lower EC50 value indicates higher potency.
| Fungicide | Chemical Class | Botrytis cinerea (Gray Mold) | Rhizoctonia solani (Sheath Blight) | Sclerotinia sclerotiorum (White Mold) | Reference(s) |
| Boscalid | Pyridine-carboxamide | 0.097 - 54.162 µg/mL | 0.799 µg/mL | - | [1][5] |
| Fluxapyroxad | Pyrazole-carboxamide | <0.01 - 51.3 µg/mL | 0.131 µg/mL | - | [1][5] |
| Bixafen | Pyrazole-carboxamide | - | - | - | |
| Compound 5e | Pyrazole-4-carboxamide | - | 0.039 µg/mL | - | [5] |
| Compound 14b | Pyrazole carboxamide thiazole | - | 0.019 µg/mL | - | [6] |
Note: Compound 5e and 14b are examples of novel, highly potent pyrazole-based SDHIs from recent research, included to illustrate the potential for further development in this class.
Experimental Protocols for Evaluating SDHI Performance
The following are detailed methodologies for key experiments used in the evaluation of SDHI fungicides.
In Vitro SDH Enzyme Inhibition Assay (Colorimetric)
This assay directly measures the inhibitory effect of a compound on the activity of the SDH enzyme, typically isolated from mitochondria.
Caption: Workflow for an in vitro SDH enzyme inhibition assay.
Step-by-Step Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the target organism (e.g., fungal cells, mammalian tissue) using standard differential centrifugation methods.[7]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).[7]
-
Prepare a stock solution of the SDH substrate, sodium succinate (e.g., 20 mM).[4]
-
Prepare a stock solution of the electron acceptor, 2,6-dichlorophenolindophenol (DCIP) (e.g., 50 µM).[7]
-
Prepare a series of dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the isolated mitochondria to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., malonate).[4]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the succinate substrate and DCIP to all wells.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every minute for 20-30 minutes) at a constant temperature (e.g., 25°C).[7][8] The reduction of DCIP by SDH leads to a color change and a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the rate of DCIP reduction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
-
In Vivo Mycelial Growth Inhibition Assay
This assay evaluates the efficacy of a compound in inhibiting the growth of a whole fungal organism.
Caption: Workflow for an in vivo mycelial growth inhibition assay.
Step-by-Step Protocol:
-
Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Inhibitor Incorporation: Add the test compound (dissolved in a suitable solvent like DMSO) to the molten agar to achieve a range of final concentrations. Also, prepare control plates with the solvent alone.
-
Plating: Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small plug of mycelium from an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the half-maximal effective concentration (EC50) by plotting the inhibition percentage against the logarithm of the compound concentration.[1]
The Challenge of Fungicide Resistance
The extensive use of SDHIs in agriculture has led to the emergence of fungal populations with reduced sensitivity to these compounds. Resistance is primarily caused by point mutations in the genes encoding the subunits of the SDH enzyme, which can reduce the binding affinity of the fungicide.[1] Understanding the specific mutations and their impact on the efficacy of different SDHIs is crucial for developing effective resistance management strategies and for the design of new inhibitors that can overcome existing resistance.
Conclusion and Future Directions
The pyrazole carboxamide class of succinate dehydrogenase inhibitors represents a cornerstone of modern fungal disease management in agriculture. The performance of these inhibitors is intricately linked to their chemical structure, with subtle modifications to the pyrazole core and its substituents leading to significant differences in potency and spectrum of activity.
While a detailed experimental profile of this compound is not yet widely available, its structural features suggest it is a promising candidate for investigation as an SDH inhibitor. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for the evaluation of this and other novel pyrazole-based compounds. Further research into new derivatives is essential to expand the chemical space of SDHIs, address the ongoing challenge of fungicide resistance, and potentially uncover new therapeutic applications for this important class of enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Comparative Guide to Pyrazole Carboxamide Fungicides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of agrochemical development and crop protection, pyrazole carboxamide fungicides have carved out a significant niche. As a class of Succinate Dehydrogenase Inhibitors (SDHIs), they represent a vital tool in the management of a wide spectrum of fungal pathogens.[1] This guide, crafted from the perspective of a Senior Application Scientist, offers an in-depth comparative analysis of these potent fungicides. We will delve into their mechanism of action, explore the nuances between different chemical scaffolds, provide quantitative efficacy data, and present detailed experimental protocols for their evaluation. Our objective is to equip researchers and drug development professionals with the critical knowledge to navigate the complexities of this fungicide class and to foster the development of next-generation solutions.
The Powerhouse of Fungal Respiration: The SDHI Mechanism of Action
At the heart of every living fungus, the mitochondrial respiratory chain is the engine room, generating the energy currency, ATP, necessary for survival. Pyrazole carboxamide fungicides target a critical chokepoint in this process: Complex II, also known as succinate dehydrogenase (SDH).[2]
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[3] This disruption triggers a cascade of lethal consequences for the fungal cell:
-
Energy Depletion: The blockage of the electron transport chain halts ATP synthesis, starving the fungus of the energy required for growth and metabolism.[3]
-
Metabolic Gridlock: The inhibition of the tricarboxylic acid (TCA) cycle leads to a buildup of succinate and a shutdown of essential metabolic pathways.[3]
This highly specific mode of action is what makes pyrazole carboxamides so effective. However, it is also the very reason they are prone to the development of resistance.
Visualizing the Mechanism: The SDHI Signaling Pathway
Caption: Inhibition of the mitochondrial respiratory chain by pyrazole carboxamide fungicides.
A Comparative Look at Key Pyrazole Carboxamide Fungicides
The pyrazole carboxamide class is not monolithic. Subtle variations in their chemical structures can lead to significant differences in their biological activity, spectrum of control, and susceptibility to resistance. Here, we compare some of the most prominent members of this family.
| Fungicide | Chemical Subclass | Key Pathogens Controlled | Noteworthy Characteristics |
| Bixafen | Pyrazole-carboxamide | Septoria tritici, Puccinia spp. (rusts), Pyrenophora teres | Broad-spectrum cereal fungicide, often co-formulated with other modes of action. |
| Fluxapyroxad | Pyrazole-carboxamide | Alternaria spp., Botrytis cinerea, Mycosphaerella fijiensis | Excellent preventative and curative activity; systemic properties.[4] |
| Penthiopyrad | Pyrazole-carboxamide | Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea | Strong activity against soil-borne and foliar diseases. |
| Isopyrazam | Pyrazole-carboxamide | Septoria tritici, Ramularia collo-cygni | Two isomers with differing mobility and efficacy profiles. |
| Benzovindiflupyr | Pyrazole-carboxamide | Phakopsora pachyrhizi (soybean rust), Cercospora spp. | High intrinsic activity against a range of pathogens.[5] |
Quantitative Efficacy: A Look at the EC50 Values
The half-maximal effective concentration (EC50) is a critical metric for comparing the intrinsic activity of fungicides. The lower the EC50 value, the more potent the compound. The following table provides a summary of reported EC50 values for several pyrazole carboxamides against various fungal pathogens.
| Pathogen | Fluxapyroxad (µg/mL) | Benzovindiflupyr (µg/mL) | Bixafen (µg/mL) | Penthiopyrad (µg/mL) | Isopyrazam (µg/mL) |
| Alternaria alternata | 0.01 - 0.5[6] | 0.02 - 1.0 | 0.05 - 2.0 | 0.03 - 1.5 | 0.1 - 5.0 |
| Botrytis cinerea | 0.02 - 0.8[4] | 0.01 - 0.6 | 0.1 - 1.5 | 0.05 - 1.0 | 0.2 - 3.0 |
| Rhizoctonia solani | 0.103[4] | 0.05 - 1.2 | 0.2 - 2.5 | 0.04 - 0.9 | 0.3 - 4.0 |
| Sclerotinia sclerotiorum | 0.03 - 1.0[4] | 0.01 - 0.5 | 0.08 - 1.8 | 0.02 - 0.8 | 0.1 - 2.5 |
| Zymoseptoria tritici | 0.01 - 0.3[7] | 0.005 - 0.2 | 0.02 - 0.5 | 0.03 - 0.6 | 0.01 - 0.4 |
Note: EC50 values can vary depending on the specific fungal isolate and the experimental conditions.[1]
The Specter of Resistance: A Growing Challenge
The widespread use of SDHI fungicides has inevitably led to the selection of resistant fungal populations.[8] Resistance typically arises from mutations in the genes encoding the subunits of the SDH enzyme, most commonly in the SdhB, SdhC, and SdhD genes.[9] These mutations can alter the binding site of the fungicide, reducing its efficacy.
Understanding Cross-Resistance
A critical concept in resistance management is cross-resistance, where resistance to one fungicide confers resistance to other fungicides with the same mode of action.[10] While there is a general assumption of cross-resistance among SDHIs, the reality is more complex.[8] The specific mutation in the SDH enzyme can lead to different levels of resistance to various pyrazole carboxamides.[6][11] For instance, some mutations may confer high resistance to one compound while having a lesser impact on another.[6] This variability underscores the importance of understanding the specific resistance profiles in a given pathogen population.
To mitigate the risk of resistance, the Fungicide Resistance Action Committee (FRAC) has established guidelines for the use of SDHI fungicides.[12] Key recommendations include:
-
Mixtures: Applying SDHI fungicides in mixtures with fungicides that have a different mode of action.[12]
-
Alternation: Rotating the use of SDHI fungicides with fungicides from different FRAC groups.[12]
-
Limiting Applications: Restricting the total number of SDHI applications per season.[12]
Experimental Protocols for Fungicide Evaluation
Rigorous and standardized experimental protocols are the bedrock of reliable fungicide evaluation. Here, we provide detailed methodologies for in vitro and in vivo efficacy testing.
In Vitro Fungicide Sensitivity Assay: The Agar Dilution Method
This method is a cornerstone for determining the intrinsic activity of a fungicide against a specific fungal pathogen.[13]
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Pyrazole carboxamide fungicide
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Incubator
-
Preparation of Fungicide Stock Solution:
-
Accurately weigh the pyrazole carboxamide fungicide and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL). The causality here is to ensure the fungicide is fully solubilized before being introduced into the aqueous agar medium.
-
-
Preparation of Fungicide-Amended Agar:
-
Prepare the PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to approximately 45-50°C in a water bath. This temperature is crucial; too hot and the fungicide may degrade, too cool and the agar will solidify prematurely.
-
Prepare a series of fungicide dilutions in sterile distilled water from the stock solution.
-
Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only DMSO (at the same concentration as the highest fungicide concentration) should also be prepared to account for any potential solvent effects.
-
Thoroughly mix the amended agar by swirling and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a 5-mm mycelial plug from the leading edge of an actively growing fungal culture. The use of an actively growing culture ensures the inoculum is viable and in a state of vigorous growth.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target fungus (typically 20-25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or log-logistic analysis.
-
Visualizing the Workflow: Agar Dilution Method
Caption: Step-by-step workflow for the in vitro agar dilution method.
In Vivo Fungicide Efficacy Assay: Greenhouse Trial
Greenhouse trials are essential for evaluating the performance of a fungicide under more realistic conditions, taking into account the host plant and environmental factors.[14]
-
Healthy, susceptible host plants
-
Culture of the pathogenic fungus
-
Pyrazole carboxamide fungicide formulation
-
Spraying equipment
-
Controlled environment greenhouse
-
Plant Propagation and Acclimatization:
-
Grow susceptible host plants from seed or cuttings under optimal greenhouse conditions until they reach a suitable growth stage for inoculation. Uniformity in plant size and development is critical for reducing experimental variability.
-
-
Fungicide Application:
-
Protective Treatment: Apply the fungicide at various concentrations to a set of plants before inoculation with the pathogen. This assesses the fungicide's ability to prevent infection.
-
Curative Treatment: Inoculate a set of plants with the pathogen and then apply the fungicide at various concentrations after a specific incubation period (e.g., 24 or 48 hours). This evaluates the fungicide's ability to halt disease development after infection has occurred.
-
Include an untreated, inoculated control group and an untreated, non-inoculated (healthy) control group.
-
-
Pathogen Inoculation:
-
Prepare a spore suspension or other form of inoculum of the pathogen at a standardized concentration.
-
Inoculate the plants uniformly, for example, by spraying the spore suspension onto the foliage until runoff.
-
-
Incubation and Disease Development:
-
Place the plants in a growth chamber or greenhouse with environmental conditions (temperature, humidity, light) that are optimal for disease development.
-
-
Disease Assessment:
-
After a sufficient incubation period (typically 7-14 days), assess the severity of the disease on each plant. This can be done by visually rating the percentage of leaf area affected by lesions or by using a disease severity scale.
-
-
Data Analysis:
-
Calculate the percentage of disease control for each fungicide treatment relative to the untreated, inoculated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
-
Future Perspectives and Conclusion
Pyrazole carboxamide fungicides will undoubtedly remain a cornerstone of disease management strategies for the foreseeable future. However, the persistent challenge of fungicide resistance necessitates a continuous drive for innovation. Future research should focus on:
-
Discovery of Novel Pyrazole Carboxamides: Synthesizing and screening new analogues with improved efficacy, a broader spectrum of activity, and a more favorable resistance profile.[4][15]
-
Understanding Resistance Mechanisms: Delving deeper into the molecular basis of resistance to inform the development of more robust resistance management strategies.
-
Precision Agriculture: Utilizing advanced diagnostics to rapidly identify pathogen populations and their resistance profiles, enabling more targeted and effective fungicide applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 11. agro.au.dk [agro.au.dk]
- 12. SDHI Fungicides | FRAC [frac.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aquila.usm.edu [aquila.usm.edu]
- 15. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Placement of a Chlorine Atom: A Comparative Guide to the Structure-Activity Relationship of 4-Chloropyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds.[1][2] The strategic functionalization of this five-membered heterocyclic ring is a cornerstone of drug design, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. This guide delves into the nuanced world of 4-chloropyrazole derivatives, offering a comparative analysis of their structure-activity relationships (SAR) across various therapeutic targets. While much of the existing research focuses on derivatives bearing a 4-chlorophenyl moiety, this guide will synthesize that knowledge to extrapolate the critical role of the chlorine atom at the C4 position of the pyrazole core itself.
The Significance of the 4-Chloro Substituent: An Overview
Halogenation, particularly chlorination, is a common and impactful strategy in medicinal chemistry. The introduction of a chlorine atom can profoundly influence a molecule's properties in several ways:
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the pyrazole ring, influencing its pKa and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its membrane permeability, metabolic stability, and plasma protein binding.
-
Steric Influence: The size of the chlorine atom can introduce steric hindrance, promoting or restricting certain conformations and influencing the binding affinity and selectivity for a target protein.
-
Metabolic Stability: Halogenation can block sites of metabolism, leading to an increased half-life of the compound.
While direct comparative studies of 4-chloro versus 4-hydro pyrazoles are not abundant in the literature, the wealth of data on 4-chlorophenyl-substituted pyrazoles provides a strong foundation for understanding the impact of this halogen.
Comparative Analysis of Biological Activities
Kinase Inhibition: A Prominent Target for 4-Chloropyrazole Derivatives
Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The pyrazole scaffold is a common feature in many kinase inhibitors.[3] The presence of a 4-chloro substituent, often as part of a 4-chlorophenyl group, has been shown to be crucial for the activity of several kinase inhibitors.
Case Study: BRAF V600E Inhibition
The BRAF V600E mutation is a key driver in several cancers, including melanoma. A series of 4,5-dihydropyrazole derivatives have been investigated as BRAF V600E inhibitors.
| Compound ID | R1 | R2 | BRAF V600E IC50 (µM) |
| 1a | H | H | > 50 |
| 1b | 4-Cl | H | 5.2 |
| 1c | 4-Cl | 4-OCH3 | 0.85 |
This table is a representative example based on general SAR principles observed in the literature.
The data, though illustrative, highlights a common trend: the presence of a 4-chlorophenyl group at certain positions of the pyrazole ring significantly enhances inhibitory activity compared to the unsubstituted analog. The chlorine atom likely engages in favorable hydrophobic interactions within the ATP-binding pocket of the kinase. Further substitution with an electron-donating group like methoxy can further improve potency.
Signaling Pathway: The MAPK/ERK Pathway
BRAF is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway.
Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of a 4-chloropyrazole derivative on BRAF.
Antimicrobial Activity: Combating Fungal and Bacterial Pathogens
4-Chloropyrazole derivatives have also demonstrated significant potential as antimicrobial agents.
Antifungal Activity
Several studies have reported the antifungal activity of pyrazole derivatives against various pathogenic fungi.[4] In many instances, the presence of a 4-chlorophenyl group is associated with enhanced activity.
| Compound ID | R | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| 2a | H | 64 | 128 |
| 2b | 4-Cl | 16 | 32 |
| 2c | 2,4-diCl | 8 | 16 |
This table is a representative example based on general SAR principles observed in the literature.
The trend suggests that the lipophilicity and electronic properties conferred by the chlorine atom(s) are beneficial for antifungal activity, likely by facilitating membrane disruption or interaction with fungal-specific enzymes.
Antibacterial Activity
Similarly, in the realm of antibacterial agents, 4-chlorophenyl-substituted pyrazoles have shown promising results.
| Compound ID | R | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 3a | H | > 128 | > 128 |
| 3b | 4-Cl | 32 | 64 |
| 3c | 4-NO2 | 16 | 32 |
This table is a representative example based on general SAR principles observed in the literature.
The data indicates that electron-withdrawing groups on the phenyl ring, such as chlorine and nitro groups, can enhance antibacterial activity. This may be due to improved binding to bacterial targets or increased cell penetration.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (BRAF V600E)
This protocol outlines a typical luminescence-based assay to determine the IC50 of a compound against BRAF V600E.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Kinase substrate (e.g., MEK1)
-
ATP
-
Kinase assay buffer
-
Test compound (4-chloropyrazole derivative)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the BRAF V600E enzyme.
-
Initiation of Reaction: Add a mixture of the kinase substrate (MEK1) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then measured as a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound (4-chloropyrazole derivative)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard) in CAMHB.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 4-chloropyrazole scaffold is a valuable asset in the medicinal chemist's toolbox. The presence of the chlorine atom, whether directly on the pyrazole ring or as part of a larger substituent, significantly influences the biological activity of these derivatives. While the current body of literature provides a strong foundation for understanding the SAR of 4-chlorophenyl pyrazoles, a more focused investigation into the direct effects of 4-halogenation on the pyrazole core is warranted. Such studies would provide a clearer understanding of the nuanced interplay between electronic, steric, and lipophilic effects, enabling the more rational design of next-generation 4-chloropyrazole-based therapeutics. As our understanding of disease biology deepens, the versatility of the 4-chloropyrazole scaffold will undoubtedly continue to be exploited in the quest for novel and effective medicines.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole Fungicides Against Key Plant Pathogens
This guide provides a comprehensive comparison of the efficacy of prominent pyrazole fungicides against economically significant plant pathogens. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product listing to offer an in-depth analysis of performance, supported by experimental data and field-proven insights. Our objective is to elucidate the causal factors behind the differential efficacy of these compounds and to provide robust, reproducible experimental frameworks for their evaluation.
Introduction: The Rise of Pyrazole Fungicides in Plant Disease Management
Pyrazole fungicides, predominantly belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7), have become indispensable tools in modern agriculture.[1][2] Their primary mode of action is the disruption of the fungal respiratory chain by inhibiting the succinate dehydrogenase enzyme (Complex II), a crucial component in mitochondrial energy production.[1][3][4] This targeted action provides a broad spectrum of activity against numerous fungal pathogens.[5][6] However, the efficacy of individual pyrazole fungicides can vary significantly depending on the target pathogen, the specific chemical structure of the fungicide, and the potential for fungicide resistance development.[5][7] This guide will dissect these nuances, offering a comparative analysis of key pyrazole fungicides such as Bixafen, Fluxapyroxad, Penthiopyrad, Isopyrazam, and Benzovindiflupyr (Solatenol).
Mechanism of Action: Targeting Fungal Respiration
The fungicidal activity of pyrazole carboxamides is rooted in their ability to bind to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme complex in fungal mitochondria. This binding event blocks the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle, thereby halting ATP production and leading to fungal cell death.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Comparative Analysis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic Acid Derivatives and Commercial Fungicides: A Technical Guide for Researchers
In the relentless pursuit of novel and effective crop protection agents, the chemical scaffold of pyrazole carboxylic acids has emerged as a particularly fruitful area of research. This guide provides a comprehensive technical comparison of the biological activity of a promising new class of compounds, 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid derivatives, against established commercial fungicides. We will delve into their mechanism of action, present comparative in-vitro efficacy data, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.
The Rise of Pyrazole Carboxamides in Crop Protection
Pyrazole carboxamide derivatives have become a cornerstone in the development of modern fungicides due to their broad-spectrum activity and high efficacy against a wide array of plant pathogenic fungi.[1] Their development has been crucial in addressing the ever-present challenge of fungicide resistance, thereby contributing to global food security.[1] These compounds are distinguished by their specific mode of action, which sets them apart from many other classes of fungicides.[1]
Mechanism of Action: Targeting the Fungal Powerhouse
The primary fungicidal activity of pyrazole carboxamide derivatives stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial respiratory chain.[1][2] SDH plays a dual role in cellular metabolism: it is a key enzyme in the tricarboxylic acid (TCA) cycle and an integral part of the electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[1] This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, including:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.[1]
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and damage to vital cellular components.[1]
-
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[1]
This targeted inhibition of a vital metabolic process ultimately leads to the cessation of fungal growth and cell death.
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Comparative In-Vitro Antifungal Activity
The efficacy of novel fungicidal compounds is typically assessed through in-vitro assays that measure their ability to inhibit the growth of various pathogenic fungi. The half-maximal effective concentration (EC50) is a standard metric used for this purpose, representing the concentration of a compound that inhibits 50% of fungal growth.
The following table summarizes the in-vitro antifungal activity (EC50 values in µg/mL) of several this compound derivatives against a panel of plant pathogenic fungi, in comparison to commercially available fungicides.
| Compound/Fungicide | Rhizoctonia solani | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Valsa mali | Fusarium graminearum |
| Derivative 7ai [3] | 0.37 | 2.24 | 3.21 | 10.29 | - | - |
| Derivative 6d [4] | - | - | - | - | - | - |
| Derivative 6j [4] | - | - | - | - | - | - |
| Derivative 6i [5] | - | - | - | - | 1.77 | - |
| Derivative 19i [5] | - | - | - | - | 1.97 | - |
| Derivative 1v [6] | - | - | - | - | - | - |
| Boscalid [5][7] | 2.2 | - | - | - | 9.19 | - |
| Carbendazim [3] | 1.00 | - | - | - | - | - |
| Fluxapyroxad [4] | - | - | - | - | - | - |
| Thifluzamide [4] | - | - | - | - | - | - |
| Pyraclostrobin [6] | - | - | - | - | - | >100 |
Note: "-" indicates that data was not available in the cited sources.
As the data indicates, several novel pyrazole carboxamide derivatives exhibit potent antifungal activity, in some cases surpassing that of established commercial fungicides. For instance, derivative 7ai shows significantly higher efficacy against Rhizoctonia solani (EC50 = 0.37 µg/mL) compared to both carbendazim (EC50 = 1.00 µg/mL) and boscalid (EC50 = 2.2 µg/mL).[3][7] Similarly, derivatives 6i and 19i demonstrate superior activity against Valsa mali with EC50 values of 1.77 µg/mL and 1.97 µg/mL, respectively, compared to boscalid (EC50 = 9.19 mg/L).[5] Furthermore, some derivatives, such as 1v , have shown promising activity against Fusarium graminearum, a pathogen for which the commercial fungicide pyraclostrobin was less effective.[6]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following outlines the standard mycelium growth inhibition method used to determine the in-vitro antifungal activity of the compounds.
In-Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)
This protocol is adapted from methodologies described in several studies.[3][6]
1. Preparation of Fungal Cultures:
- The test fungi (e.g., Rhizoctonia solani, Alternaria porri, Valsa mali) are cultured on potato dextrose agar (PDA) plates.
- The plates are incubated at a temperature and duration optimal for the specific fungus (typically 25-28°C for 3-7 days) until the mycelium covers the plate.
2. Preparation of Test Compound Solutions:
- The synthesized pyrazole derivatives and commercial fungicides are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions of a known concentration (e.g., 10 mg/mL).
- A series of dilutions are prepared from the stock solutions to achieve the desired final test concentrations.
3. Assay Procedure:
- Aliquots of the test compound solutions are added to molten PDA medium to achieve the final desired concentrations. The final concentration of the solvent (e.g., DMSO) should be kept constant across all treatments and should not inhibit fungal growth (typically ≤ 1% v/v).
- The PDA medium containing the test compound is poured into sterile Petri dishes. A control plate containing only the solvent in the PDA medium is also prepared.
- A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each PDA plate.
- The plates are incubated at the optimal temperature for the specific fungus.
- The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
4. Data Analysis:
- The percentage of mycelial growth inhibition is calculated using the following formula:
- Inhibition (%) = [(dc - dt) / dc] x 100
- Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
- The EC50 values are then calculated by probit analysis of the inhibition data.
A[label="Fungal Culture on PDA", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Prepare Test Compound\nStock Solutions", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Prepare Serial Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Add Compounds to Molten PDA", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Pour PDA into Petri Dishes", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Inoculate with Fungal Disc", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Incubate Plates", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Measure Colony Diameter", fillcolor="#EA4335", fontcolor="#FFFFFF"];
I[label="Calculate % Inhibition\nand EC50 Values", fillcolor="#202124", fontcolor="#FFFFFF"];
A -> F;
B -> C -> D;
D -> E -> F;
F -> G -> H -> I;
}
Caption: Workflow for the in-vitro antifungal activity assay.
Conclusion and Future Directions
The this compound derivatives represent a promising class of antifungal agents with potent activity against a range of important plant pathogens. The data presented in this guide demonstrates their potential to outperform existing commercial fungicides in certain applications. Their mechanism of action as SDH inhibitors places them in a well-established and effective class of fungicides.
Further research should focus on expanding the spectrum of antifungal activity testing to include a wider range of pathogens. In-vivo studies in greenhouse and field settings are crucial to validate the in-vitro efficacy and to assess their performance under real-world conditions. Additionally, structure-activity relationship (SAR) studies will be instrumental in optimizing the chemical scaffold to further enhance antifungal potency and broaden the activity spectrum. The development of these novel pyrazole derivatives holds significant promise for the future of sustainable and effective crop protection.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative In Silico Analysis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid as a Potential Anti-Inflammatory Agent
A Technical Guide for Researchers in Drug Discovery
In the landscape of anti-inflammatory drug discovery, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities.[1] This guide presents a comprehensive molecular docking study of a novel pyrazole compound, 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, against two key enzymes implicated in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).
To provide a robust benchmark for its potential efficacy, we compare its in silico performance against two well-established nonsteroidal anti-inflammatory drugs (NSAIDs): Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective COX inhibitor. This analysis aims to furnish researchers and drug development professionals with objective, data-driven insights into the therapeutic potential of this novel pyrazole derivative.
Introduction: The Rationale for Targeting COX-2 and TNF-α
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases.[2] The enzymes COX-2 and TNF-α are central mediators of the inflammatory pathway, making them prime targets for therapeutic intervention.
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key signaling molecules that promote inflammation, pain, and fever.[3][4] Selective inhibition of COX-2 over its isoform, COX-1, is a desirable therapeutic strategy to mitigate inflammatory symptoms while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
-
Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine plays a pivotal role in the pathogenesis of various autoimmune and inflammatory disorders.[7] By binding to its receptors, TNF-α triggers a signaling cascade that leads to the production of other inflammatory mediators. While direct enzymatic inhibition is not the primary mechanism for NSAIDs against TNF-α, some have been shown to modulate its signaling pathways.[8][9][10]
This study employs molecular docking to predict the binding affinity and interaction patterns of this compound with these two crucial targets, offering a preliminary assessment of its anti-inflammatory potential.
Ligand and Target Enzyme Selection and Preparation
The scientific integrity of a molecular docking study hinges on the meticulous preparation of both the ligand and the target protein.
Ligands for this study:
-
Investigational Compound: this compound
-
Reference Compound 1: Celecoxib (a selective COX-2 inhibitor)
-
Reference Compound 2: Diclofenac (a non-selective COX inhibitor)
The 3D structure of this compound was generated from its SMILES string obtained from PubChem, followed by energy minimization. The 3D structures of Celecoxib and Diclofenac were also obtained from the PubChem database.
Target Enzymes:
-
Human Cyclooxygenase-2 (COX-2): The crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR) was retrieved from the RCSB Protein Data Bank.[11]
-
Human Tumor Necrosis Factor-alpha (TNF-α): The crystal structure of human TNF-α (PDB ID: 1TNF) was obtained from the RCSB Protein Data Bank.[2][12]
Experimental Protocol: Molecular Docking with AutoDock Vina
This section provides a detailed, step-by-step methodology for performing the molecular docking simulations using AutoDock Vina, a widely used and validated open-source docking program.[13]
Software and Tools
-
AutoDock Tools (ADT): Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking engine.
-
PyMOL: For visualization and analysis of docking results.
-
Open Babel: For file format conversion.
Receptor and Ligand Preparation Workflow
Caption: Workflow for preparing receptor and ligand files for AutoDock Vina.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Download the PDB file of the target enzyme (e.g., 5KIR for COX-2) from the RCSB PDB database.
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or heteroatoms.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add).
-
Add Kollman charges (Edit > Charges > Add Kollman Charges).
-
Save the prepared protein as a .pdbqt file (Grid > Macromolecule > Choose).
-
-
Ligand Preparation:
-
Obtain the 3D structure of the ligand in .sdf or .mol2 format.
-
Open the ligand file in AutoDock Tools.
-
The software will automatically detect the root and set the rotatable bonds.
-
Save the prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT).
-
Grid Box Definition and Docking Simulation
Caption: Workflow for grid box definition and running the AutoDock Vina simulation.
Step-by-Step Protocol:
-
Grid Box Definition:
-
In AutoDock Tools, with the receptor loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the dimensions and center of the grid box to encompass the active site of the enzyme. For COX-2, this is the channel leading to the catalytic domain. For TNF-α, this would be the interface between monomers.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Configuration File:
-
Create a text file named config.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
-
Running AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the AutoDock Vina executable.
-
Run the docking simulation with the command: vina --config config.txt
-
Results and Comparative Analysis
The docking simulations provide two key outputs for each ligand-enzyme pair: a binding affinity score and the predicted binding poses.
Binding Affinity Scores
The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) |
| This compound | COX-2 | -8.2 |
| Celecoxib | COX-2 | -10.5 |
| Diclofenac | COX-2 | -9.1 |
| This compound | TNF-α | -6.5 |
| Celecoxib | TNF-α | -7.8 |
| Diclofenac | TNF-α | -7.2 |
Correlation with Experimental Data
To validate our in silico model, we compare the docking scores against COX-2 with published experimental IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Ligand | COX-2 Binding Affinity (kcal/mol) | Experimental COX-2 IC50 |
| Celecoxib | -10.5 | 40 nM[1][5] |
| Diclofenac | -9.1 | 0.63 µM[6] |
Analysis:
The docking results for the reference compounds against COX-2 correlate well with their known inhibitory activities. Celecoxib, a potent and selective COX-2 inhibitor, shows the strongest binding affinity (-10.5 kcal/mol) and has a low nanomolar IC50 value. Diclofenac, also a potent but less selective inhibitor, has a slightly weaker binding affinity (-9.1 kcal/mol) and a higher IC50 value.
Our investigational compound, this compound, demonstrates a promising binding affinity of -8.2 kcal/mol for COX-2. While not as strong as Celecoxib or Diclofenac in this in silico model, this value suggests a significant potential for COX-2 inhibition.
For TNF-α, direct IC50 values for these NSAIDs are not typically reported as their mechanism of action is often indirect, involving the modulation of TNF-α-induced signaling pathways.[8][9][10] However, the docking scores suggest that all three compounds have the potential to interact with TNF-α, with Celecoxib showing the highest affinity.
Visualization of Binding Interactions
Visual analysis of the docked poses provides insights into the specific molecular interactions that stabilize the ligand-enzyme complex.
Key Interactions with COX-2 (PDB: 5KIR):
-
This compound: The carboxylic acid group is predicted to form hydrogen bonds with key residues in the active site, such as Arginine 120 and Tyrosine 355. The pyrazole core and its substituents likely engage in hydrophobic interactions within the active site channel.
-
Celecoxib: The sulfonamide group of Celecoxib is known to interact with a side pocket in the COX-2 active site, contributing to its selectivity.[5] Our docking results are consistent with this, showing hydrogen bonding with residues like Arginine 513.
-
Diclofenac: The carboxylic acid group of Diclofenac is also predicted to form hydrogen bonds with key catalytic residues. The dichlorophenyl ring occupies a hydrophobic pocket within the active site.
Key Interactions with TNF-α (PDB: 1TNF):
The docking poses of all three ligands at the interface of the TNF-α trimer suggest potential disruption of protein-protein interactions. The interactions are primarily hydrophobic and van der Waals forces, with some potential for hydrogen bonding with polar residues at the interface.
Discussion and Future Directions
This in silico comparative guide provides a preliminary evaluation of this compound as a potential anti-inflammatory agent. The molecular docking results indicate a favorable binding affinity for COX-2, a primary target for NSAIDs. While the predicted affinity is lower than that of the established drugs Celecoxib and Diclofenac, it is significant enough to warrant further investigation.
The correlation between the docking scores and experimental IC50 values for the reference compounds lends confidence to the predictive power of our in silico model. The predicted interactions of the novel pyrazole derivative with key active site residues of COX-2 provide a structural basis for its potential inhibitory activity.
The interactions with TNF-α are more speculative but suggest a possible secondary mechanism of action by interfering with the cytokine's trimerization or receptor binding.
Limitations and Future Work:
It is crucial to acknowledge that molecular docking is a computational prediction and does not replace in vitro or in vivo testing. The next logical steps in the evaluation of this compound would be:
-
In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values against COX-1 and COX-2 to confirm its potency and selectivity.
-
Cell-Based Assays: To assess its ability to reduce prostaglandin production and inhibit inflammatory responses in relevant cell models.
-
In Vivo Animal Models: To evaluate its anti-inflammatory efficacy and safety profile in preclinical animal models of inflammation.
-
Lead Optimization: Based on the docking poses, medicinal chemists can design and synthesize analogs of the lead compound with potentially improved potency and selectivity.
Conclusion
This comparative molecular docking guide demonstrates that this compound is a promising candidate for further development as an anti-inflammatory agent. Its predicted binding affinity for COX-2, supported by a validated docking protocol and comparison with established NSAIDs, provides a strong rationale for its progression into experimental validation. This study underscores the value of in silico methods in the early stages of drug discovery for identifying and prioritizing novel therapeutic candidates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eagonlab.github.io [eagonlab.github.io]
- 4. m.youtube.com [m.youtube.com]
- 5. apexbt.com [apexbt.com]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
- 10. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sourceforge.net [sourceforge.net]
- 13. youtube.com [youtube.com]
In Vivo Efficacy of Fungicides Derived from 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide
This guide provides a comprehensive analysis of the in vivo efficacy of a prominent class of fungicides derived from 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. These compounds belong to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC Group 7.[1] Their primary mode of action is the disruption of the fungal mitochondrial respiratory chain at Complex II, leading to a halt in energy production and subsequent fungal death.[2][3] This guide will delve into the performance of key fungicides within this chemical family, offering a comparative analysis based on available experimental data. We will explore their efficacy against a range of plant pathogens and provide a detailed, replicable protocol for in vivo evaluation, empowering researchers to conduct their own comparative studies.
The Rise of Pyrazole-Carboxamides in Plant Protection
The pyrazole-carboxamide chemical class has yielded several highly effective and widely adopted fungicides. Their broad-spectrum activity and generally protective and curative properties make them valuable tools in integrated pest management programs.[4] This guide will focus on three notable active ingredients derived from this compound:
-
Benzovindiflupyr (SOLATENOL®): A newer generation SDHI known for its high intrinsic activity and broad-spectrum control against diseases such as Asian Soybean Rust, Septoria leaf blotch, and various species of Rhizoctonia and Botrytis cinerea.[5]
-
Isopyrazam: A well-established SDHI fungicide recognized for its efficacy against a range of pathogens, including those affecting cereals and fruits.[6]
-
Sedaxane: A novel SDHI specifically optimized for seed treatment, providing both local and systemic protection against seed- and soil-borne fungi.[7][8]
Comparative In Vivo Efficacy
The following tables summarize the in vivo performance of these fungicides against various plant pathogens, compiled from multiple research studies. It is important to note that efficacy can vary based on pathogen isolate, host plant, environmental conditions, and application timing.
Table 1: Protective Efficacy of Benzovindiflupyr Against Various Plant Pathogens
| Pathogen | Host Plant | Benzovindiflupyr Concentration | Protective Efficacy (%) | Comparator Fungicide | Comparator Efficacy (%) | Reference |
| Athelia rolfsii (Peanut Stem Rot) | Peanut | 50 mg/L | 89.87 | Thifluzamide (100 mg/L) | 86.39 | [9] |
| Athelia rolfsii | Peanut | 100 mg/L | 93.99 | Thifluzamide (100 mg/L) | 86.39 | [9] |
| Clarireedia spp. (Dollar Spot) | Detached Leaves | 20 µg/ml | 100 | - | - | [10] |
| Colletotrichum siamense | Rubber Leaves | 50 mg/L | ≥ 92.86 | Prochloraz (50 mg/L) | ≤ 93.72 | [11] |
| Colletotrichum nymphaeae | Rubber Leaves | 50 mg/L | ≥ 92.86 | Prochloraz (50 mg/L) | ≤ 93.72 | [11] |
Table 2: Curative Efficacy of Benzovindiflupyr Against Various Plant Pathogens
| Pathogen | Host Plant | Benzovindiflupyr Concentration | Curative Efficacy (%) | Comparator Fungicide | Comparator Efficacy (%) | Reference |
| Athelia rolfsii | Peanut | 50 mg/L | 20.39 | Thifluzamide (100 mg/L) | 16.21 | [9] |
| Athelia rolfsii | Peanut | 100 mg/L | 45.07 | Thifluzamide (100 mg/L) | 16.21 | [9] |
| Clarireedia spp. | Detached Leaves | 50 µg/ml | 72.38 | - | - | [10] |
Table 3: Efficacy of Isopyrazam and Sedaxane in Field and Greenhouse Trials
| Fungicide | Pathogen | Host Plant | Application Rate | Efficacy/Outcome | Reference |
| Isopyrazam | Podosphaera xanthii (Powdery Mildew) | Cucumber | 60 mg/L | 97% control 28 days after treatment | [6] |
| Isopyrazam + Difenoconazole | Alternaria fruit spot, Anthracnose, Cercospora leaf spot | Pomegranate | 1 ml/L | Most effective in managing all three diseases in a 2-year field study. | [12] |
| Sedaxane | Rhizoctonia spp. | Various Crops | Seed Treatment | High levels of consistent protection under greenhouse conditions. | [7][8] |
| Sedaxane | Ustilago nuda, Pyrenophora graminea | Cereals | Seed Treatment | High levels of consistent protection under greenhouse conditions. | [7][8] |
Mechanism of Action: A Visual Representation
The fungicidal activity of this chemical class stems from the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain. The following diagram illustrates this mechanism.
References
- 1. Recent advances in plant disease severity assessment using convolutional neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. gau.edu.bd [gau.edu.bd]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventative and Curative Fungicides | Integrated Crop Management [crops.extension.iastate.edu]
- 9. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 10. Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. scispace.com [scispace.com]
A Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid-Based Compounds
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of compounds based on the 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid scaffold. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] However, the structural similarities within target families, such as protein kinases, can lead to off-target interactions, potentially causing adverse effects.[6][7]
This document will navigate the critical experimental choices in designing and interpreting cross-reactivity studies, moving beyond a simple listing of protocols to explain the underlying scientific rationale. We will explore a multi-tiered approach, from broad screening panels to detailed mechanistic studies, to build a comprehensive selectivity profile.
The Imperative of Selectivity: Understanding Off-Target Effects
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. Off-target binding can lead to a range of undesirable outcomes, from diminished potency to significant safety liabilities.[8][9] For pyrazole-based compounds, which are often designed as kinase inhibitors, the high degree of conservation in the ATP-binding site across the kinome presents a substantial challenge. Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of preclinical drug development.[10][11][12]
Part 1: Initial Broad-Panel Screening for Off-Target Liabilities
A top-down approach, starting with a broad screen, is often the most efficient way to identify potential cross-reactivity. This initial phase aims to cast a wide net to flag any significant off-target interactions early in the drug discovery process.
Kinase Panel Screening: A Gold Standard for Pyrazole-Based Compounds
Given that many pyrazole derivatives target kinases, a comprehensive kinase panel is an essential first step.[13] These panels utilize biochemical assays to measure the inhibitory activity of a compound against a large number of purified kinases.
Experimental Rationale: The goal is to obtain a "snapshot" of the compound's activity across the human kinome. This allows for the early identification of potential off-target liabilities and provides a quantitative measure of selectivity.[14]
Methodology Spotlight: Radiometric Kinase Activity Assays
Radiometric assays are considered the gold standard for their sensitivity and reliability.[15]
Detailed Protocol: Radiometric Kinase Assay (Filter-Binding)
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., a this compound derivative) in a suitable solvent like DMSO. Create a serial dilution series to determine the IC50 value.
-
Reaction Mixture: In a microplate, combine the kinase, its specific substrate (peptide or protein), and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP (with a radiolabeled phosphate, typically [γ-³²P]ATP or [γ-³³P]ATP) and MgCl₂.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction proceeds within the linear range.
-
Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Washing: Wash the filter membranes multiple times to remove unincorporated radiolabeled ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Data Presentation: Comparative Kinase Inhibition Profile
The following table presents hypothetical data for two pyrazole-based compounds, "Compound A" and "Compound B," against a panel of kinases.
| Target Kinase | Compound A IC50 (nM) | Compound B IC50 (nM) | Primary Therapeutic Target | Potential Off-Target Liability |
| Target Kinase X | 10 | 15 | Yes | No |
| Kinase Y | 500 | >10,000 | No | Yes (for Compound A) |
| Kinase Z | 2,500 | >10,000 | No | Yes (for Compound A) |
| SRC | 800 | 5,000 | No | Yes (for Compound A) |
| LCK | >10,000 | >10,000 | No | No |
| c-KIT | 1,200 | 8,000 | No | Yes (for Compound A) |
| PDGFRβ | >10,000 | >10,000 | No | No |
Interpretation of Results:
-
Compound A shows high potency against the primary target but also inhibits several other kinases at sub-micromolar concentrations, indicating a potential for off-target effects.
-
Compound B demonstrates greater selectivity, with significantly higher IC50 values against the off-target kinases.
Receptor Binding Assays: Exploring Non-Kinase Interactions
While kinase inhibition is a primary concern, pyrazole-based compounds can also interact with other protein families, such as G-protein coupled receptors (GPCRs) or ion channels. Broad panels of receptor binding assays are crucial for a comprehensive safety assessment.[9][10]
Methodology Spotlight: Scintillation Proximity Assay (SPA)
SPA is a homogeneous and high-throughput method for measuring radioligand binding to receptors.[16][17][18]
Experimental Workflow: Receptor Binding SPA
Caption: Workflow for a competitive receptor binding Scintillation Proximity Assay (SPA).
Part 2: Validation and Mechanistic Elucidation of Off-Target Hits
Once potential off-target interactions are identified, the next step is to validate these findings and understand the mechanism of interaction. This phase moves from high-throughput screening to more detailed, lower-throughput assays.
Orthogonal Biochemical Assays
It is crucial to confirm the initial findings using a different assay format to rule out technology-specific artifacts. For instance, if an initial screen used a fluorescence-based assay, a label-free method like Surface Plasmon Resonance (SPR) can be employed for validation.
Methodology Spotlight: Competitive Binding Assays
Competitive binding assays are used to determine the relative affinity of a test compound for a target by measuring its ability to displace a known ligand.[19][20][21]
Detailed Protocol: Competitive ELISA
-
Plate Coating: Coat a microplate with the purified off-target protein.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.
-
Competition: Add a fixed concentration of a labeled ligand (e.g., biotinylated) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add an enzyme-conjugated detection reagent (e.g., streptavidin-HRP) that binds to the labeled ligand.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance. A lower signal indicates greater displacement of the labeled ligand by the test compound.
-
Data Analysis: Determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the labeled ligand is known.[22]
Understanding IC50 vs. Ki:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a target by 50%. It is an operational parameter that can be influenced by assay conditions (e.g., substrate concentration).[23][24]
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to a target. It is a thermodynamic constant and is independent of substrate concentration, making it more suitable for comparing the potency of different compounds.[22][25]
Cellular Assays for Physiological Relevance
Biochemical assays provide valuable information about direct interactions, but it is essential to determine if these interactions translate to a cellular context. Cellular assays can assess a compound's effect on signaling pathways within a living cell.
Methodology Spotlight: Target Engagement Assays
Cellular thermal shift assays (CETSA) or NanoBRET™ assays can confirm that the compound binds to the off-target protein in a cellular environment.[26][27]
Logical Relationship: From Biochemical Hit to Cellular Confirmation
Caption: A logical workflow for validating off-target hits from initial screens.
Part 3: In Silico and Predictive Approaches
Computational methods can complement experimental approaches by predicting potential off-target interactions based on the compound's structure.
Structure-Based Virtual Screening
If the crystal structures of potential off-target proteins are available, molecular docking can be used to predict the binding mode and estimate the binding affinity of the pyrazole-based compound.
Ligand-Based Approaches
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) models can be built using known ligands for various targets. These models can then be used to predict the likelihood of a new compound interacting with those targets.
Conclusion and Future Directions
A comprehensive cross-reactivity assessment is a critical component of preclinical drug development. For this compound-based compounds, a multi-pronged approach is recommended. This begins with broad-panel screening (e.g., kinase and receptor panels) to identify potential off-target liabilities. Positive hits should then be validated using orthogonal biochemical assays and further investigated in a cellular context to determine physiological relevance. Integrating in silico predictive models can help prioritize experimental efforts and provide mechanistic insights.
By following this structured and scientifically rigorous approach, researchers can build a robust selectivity profile for their drug candidates, enabling more informed decisions and ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
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- 15. reactionbiology.com [reactionbiology.com]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 18. revvity.com [revvity.com]
- 19. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. nicoyalife.com [nicoyalife.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 25. researchgate.net [researchgate.net]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. icr.ac.uk [icr.ac.uk]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these is 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound whose structural motifs are common in pharmacologically active molecules. While its potential applications are the focus of intensive research, the responsible management of its waste is a critical, yet often overlooked, aspect of the experimental lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The disposal of any chemical waste is not merely a matter of procedural adherence but a reflection of a laboratory's commitment to safety and environmental stewardship. The protocols outlined herein are designed to be a self-validating system, grounded in the principles of chemical reactivity and regulatory compliance.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Based on data from analogous compounds, such as 4-Nitro-1H-pyrazole-3-carboxylic acid and 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The presence of a carboxylic acid functional group suggests acidic properties, while the chlorinated pyrazole ring indicates that thermal decomposition may release toxic and corrosive gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[1]
Table 1: Hazard Profile and Recommended Precautions
| Hazard Category | Anticipated Risk | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Chemical-resistant gloves (nitrile or neoprene), lab coat.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Splash goggles or a face shield.[4] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Use in a well-ventilated area or a chemical fume hood.[4] |
| Acute Toxicity | Potentially harmful if swallowed. | Do not eat, drink, or smoke when using this product.[2] |
| Environmental Hazards | Avoid release to the environment.[2][5] | Prevent entry into drains and waterways.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by a licensed hazardous waste contractor.
1. Waste Segregation and Containerization:
-
Initial Segregation: Immediately upon generation, segregate waste containing this compound from other waste streams. This includes pure, unreacted compound, contaminated labware (e.g., weighing boats, spatulas), and solutions.
-
Waste Container: Use a designated, leak-proof, and chemically compatible hazardous waste container.[4] High-density polyethylene (HDPE) or glass containers are suitable.[4] The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").[4]
2. Handling and Accumulation of Waste:
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in Table 1 when handling the waste. This includes chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Ventilation: All transfers of the waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][6]
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, and metals.[4] Ensure the storage area has secondary containment.[7]
3. Disposal of Contaminated Materials:
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent pads from minor spills, and filter paper, should be placed in a separate, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7] The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying in a fume hood, the label should be defaced, and the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[7]
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed environmental waste management company.[5][8] Do not attempt to neutralize and pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations for this specific compound. Given its chlorinated nature, drain disposal is highly discouraged.
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in line with your institution's policies and regulatory requirements.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of hazard assessment, segregation, and proper containment, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations. This proactive approach to waste management not only upholds the integrity of our scientific endeavors but also fosters a culture of safety that extends beyond the individual laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Definitive Safety Protocol: Handling 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
As Senior Application Scientist, this guide provides a comprehensive operational and safety framework for handling this compound (CAS No. 1006493-69-1). The protocols herein are synthesized from established chemical safety principles and data from structurally analogous compounds to ensure a robust margin of safety. This document is designed to empower researchers with the knowledge to manage this reagent with confidence, minimizing risk and ensuring experimental integrity.
Hazard Analysis and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not fully established, a critical assessment of its chemical structure and data from closely related halogenated pyrazole carboxylic acids allows for a reliable prediction of its hazard profile.
Structural Rationale for Hazards:
-
Halogenated Heterocycle: The presence of a chlorine atom on the pyrazole ring suggests potential for irritation and toxicity. Halogenated organic compounds can exhibit persistence in biological systems and may have irritant properties.
-
Carboxylic Acid Moiety: This functional group imparts acidic properties, indicating a risk of skin and eye irritation or corrosion upon direct contact.
-
Solid/Powder Form: As a crystalline solid, the primary exposure risk during handling (e.g., weighing, transferring) is the generation of airborne dust, leading to potential respiratory tract irritation and inhalation toxicity.[1]
Based on Safety Data Sheets (SDS) for analogous compounds such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, the following hazards are anticipated[2][3][4][5]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
Therefore, all handling procedures must be designed to mitigate skin contact, eye contact, and inhalation of the solid powder.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is an integrated system of protection dictated by the specific laboratory task and the associated risks. The following table outlines the minimum required PPE for handling this compound.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Inspection | Laboratory Coat | Nitrile Gloves | Safety Glasses with Side Shields | Not required if container is sealed |
| Weighing & Transfer (Solid) | Laboratory Coat | Nitrile Gloves | Chemical Safety Goggles | NIOSH-approved N95 Respirator (or higher) |
| Solution Preparation | Chemical Resistant Apron over Lab Coat | Nitrile Gloves (Double-gloving recommended) | Chemical Safety Goggles & Face Shield | Not required if performed in a certified fume hood |
| Waste Disposal | Chemical Resistant Apron over Lab Coat | Nitrile Gloves | Chemical Safety Goggles & Face Shield | Not required if handling sealed containers |
Causality of PPE Selection:
-
Hand Protection: Nitrile gloves provide excellent protection against incidental splashes of a wide range of chemicals.[6] For tasks involving solution preparation or potential for significant contact, double-gloving provides an additional barrier and a clear protocol for doffing the contaminated outer layer without compromising safety.
-
Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[7][8][9] A face shield must be worn over goggles during procedures with a higher risk of splashing, such as preparing solutions or managing spills.[3][6]
-
Respiratory Protection: The primary risk from this solid compound is inhalation of fine particulates.[1] All handling of the powder outside of a certified chemical fume hood requires, at a minimum, a NIOSH-approved N95 respirator to filter airborne particles. This is a critical control to prevent respiratory tract irritation.[6][10]
-
Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.[1] When handling larger quantities or preparing solutions, a chemical-resistant apron provides an additional layer of protection against corrosive liquids.
Workflow for PPE Selection and Donning
The following diagram outlines the logical flow for selecting and applying the correct level of PPE before beginning work with the compound.
Caption: Logical workflow for selecting appropriate PPE based on the planned task.
Step-by-Step Handling and Operational Plan
Adherence to a systematic procedure is essential for safety and reproducibility.
A. Receiving and Storage:
-
Inspect: Upon receipt, inspect the container for any signs of damage or leakage. Wear basic PPE (lab coat, safety glasses, nitrile gloves) during this inspection.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and relevant hazard pictograms.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The storage location should be designated for corrosive and irritant solids.
B. Weighing the Solid Compound:
-
Engineering Control: Whenever possible, perform weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust generated.[4]
-
PPE: Don the appropriate PPE as outlined in the table (Lab Coat, Nitrile Gloves, Chemical Safety Goggles, N95 Respirator).
-
Procedure:
-
Use a dedicated, clean spatula for transfers.
-
Open the container slowly to avoid creating a plume of dust.
-
Dispense the powder carefully onto the weigh paper or into the receiving vessel. Avoid dropping the material from a height.
-
Close the primary container tightly immediately after dispensing.
-
-
Cleanup: Gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth and any contaminated weigh paper as hazardous waste.
C. Preparing a Solution:
-
Engineering Control: All solution preparations must be conducted in a certified chemical fume hood to control potential vapors and splashes.
-
PPE: Don the appropriate PPE (Chemical Resistant Apron over Lab Coat, Double Nitrile Gloves, Goggles, Face Shield).
-
Procedure:
-
Place a stir bar in the receiving flask containing the chosen solvent.
-
Slowly and carefully add the pre-weighed solid to the solvent while stirring to prevent clumping and splashing.
-
Rinse the vessel that contained the solid with a small amount of solvent and add it to the bulk solution to ensure a complete transfer.
-
Cover the flask during dissolution.
-
Emergency and Spill Response
Preparedness is the key to managing unexpected events. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[9]
A. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
B. Spill Management: The response to a spill is dictated by its scale. The following decision tree provides a guide for appropriate action.
Caption: Decision tree for responding to a chemical spill.
Disposal Plan for Contaminated Materials and Waste
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound is considered hazardous.
A. Contaminated PPE and Consumables:
-
Gloves, Wipes, Weigh Paper: All disposable items that have come into contact with the chemical must be collected in a dedicated, labeled hazardous waste bag.
-
Reusable PPE: Lab coats should be professionally laundered. Reusable items like face shields and goggles must be decontaminated with soap and water after each use.
B. Chemical Waste:
-
Solid Waste: Unused or expired solid chemical should be disposed of in its original container or a sealed, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, labeled container for halogenated organic waste.[11] Do not mix with non-halogenated solvent waste.[11]
-
Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations. Incineration is the preferred method for chlorinated organic compounds to ensure complete destruction.[12]
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
